Ethyl thieno[2,3-b]pyridine-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl thieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-2-13-10(12)8-6-7-4-3-5-11-9(7)14-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFDUMUSLKWQIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428151 | |
| Record name | ethyl thieno[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59944-78-4 | |
| Record name | ethyl thieno[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of Ethyl Thieno[2,3-b]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl thieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound belonging to the thienopyridine class of molecules. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anti-proliferative, anti-inflammatory, and kinase inhibitory effects. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound, serving as a valuable resource for researchers in drug discovery and development.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the tables below. This data is crucial for its handling, characterization, and application in experimental settings.
| Property | Value |
| Molecular Formula | C₁₀H₉NO₂S |
| Molecular Weight | 207.25 g/mol |
| CAS Number | 59944-78-4 |
| Appearance | Pale brown solid[1] |
| Melting Point | 61-63 °C[2] |
| Boiling Point | 329.4 °C at 760 mmHg[3] |
| Density | No data available |
| Solubility | No specific data available, but likely soluble in organic solvents like DMF and EtOAc. |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 8.68 | dd | 1.6, 4.4 | 1H | Pyridine-H |
| 8.16 | dd | 1.6, 8.0 | 1H | Pyridine-H |
| 8.00 | s | - | 1H | Thiophene-H |
| 7.36 | m | - | 1H | Pyridine-H |
| 4.43 | q | 7.2 | 2H | -O-CH₂ -CH₃ |
| 1.42 | t | 7.2 | 3H | -O-CH₂-CH₃ |
| Solvent: CDCl₃, Frequency: 400 MHz[1] |
¹³C NMR Spectroscopy
Mass Spectrometry
| Ionization Mode | m/z | Assignment |
| ESI | 208.0 | [M+H]⁺ |
| M (Molecular Weight) = 207.25 g/mol [1] |
Infrared (IR) Spectroscopy
Detailed IR spectral data for this compound is not available in the provided search results. However, based on its structure, characteristic absorption bands would be expected for the C=O stretching of the ester group (around 1700-1730 cm⁻¹), C=C and C=N stretching vibrations of the aromatic rings (around 1450-1600 cm⁻¹), and C-O stretching of the ester (around 1100-1300 cm⁻¹).
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the condensation of 2-chloro-3-pyridinecarboxaldehyde with ethyl thioglycolate.[1]
Materials:
-
2-Chloro-3-pyridinecarboxaldehyde (I-1)
-
Ethyl thioglycolate
-
Sodium ethoxide (NaOEt)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether
Procedure:
-
To a solution of ethyl thioglycolate (11.14 g, 92.8 mmol) in 400 mL of DMF at 0 °C, sodium ethoxide (14.5 g, 185.7 mmol) is added portion-wise.
-
The resulting mixture is stirred for 30 minutes at 0 °C.
-
2-Chloro-3-pyridinecarboxaldehyde (10 g, 71.4 mmol) is then added to the solution portion-wise.
-
The reaction mixture is heated to 120 °C and stirred overnight.
-
After cooling to room temperature, the reaction mixture is diluted with water (300 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 300 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The residue is washed with petroleum ether to yield this compound as a pale brown solid (8.7 g, 59% yield).[1]
Mandatory Visualizations
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
References
A Comprehensive Technical Guide to Ethyl thieno[2,3-b]pyridine-2-carboxylate
CAS Number: 59944-78-4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Ethyl thieno[2,3-b]pyridine-2-carboxylate, a key heterocyclic building block in medicinal chemistry. This document details its chemical and physical properties, synthesis, spectroscopic data, and its significant role as a scaffold for the development of novel therapeutic agents.
Chemical and Physical Properties
This compound is a fused heterocyclic compound featuring a thieno[2,3-b]pyridine core. While comprehensive experimental data for this specific ester is limited in publicly available literature, the following table summarizes its known properties.
| Property | Value | Source |
| CAS Number | 59944-78-4 | N/A |
| Molecular Formula | C₁₀H₉NO₂S | [1] |
| Molecular Weight | 207.25 g/mol | [1] |
| Appearance | Pale brown solid | [1] |
| Melting Point | 61.00°C - 63.00°C | N/A |
| Purity | ≥95% | N/A |
Safety Information: This compound may be harmful if swallowed, in contact with skin, or if inhaled. Standard laboratory safety precautions, including the use of personal protective equipment, should be observed.[2]
Spectroscopic Data
The structural identity of this compound has been confirmed by various spectroscopic methods.
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.68 (dd, J=1.6, 4.4 Hz, 1H), 8.16 (dd, J=1.6, 8.0 Hz, 1H), 8.00 (s, 1H), 7.36 (m, 1H), 4.43 (q, J=7.2 Hz, 2H), 1.42 (t, J=7.2 Hz, 3H)[1] |
| Mass Spectrometry (ESI) | m/z [M+H]⁺ 208.0[1] |
| FT-IR and ¹³C NMR | Data for the specific title compound is not readily available in the searched literature. However, extensive spectroscopic data is available for closely related derivatives. |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of 2-Chloro-3-pyridinecarboxaldehyde with Ethyl Thioglycolate.[1]
Experimental Protocol:
Step 1: Formation of the Thiolate To a solution of ethyl thioglycolate (1.0 eq) in N,N-dimethylformamide (DMF), sodium ethoxide (2.0 eq) is added portion-wise at 0°C. The resulting mixture is stirred for 30 minutes at this temperature to form the sodium thioglycolate salt in situ.
Step 2: Cyclization 2-Chloro-3-pyridinecarboxaldehyde (0.8 eq) is then added portion-wise to the reaction mixture. The temperature is raised to 120°C, and the mixture is stirred overnight.
Step 3: Work-up and Purification After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then washed with petroleum ether to yield this compound as a pale brown solid (59% yield).[1]
Synthetic pathway for this compound.
Applications in Drug Development and Medicinal Chemistry
The thieno[2,3-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. This compound serves as a versatile starting material for the synthesis of numerous biologically active derivatives.
Synthesis of Thieno[2,3-b]pyridine-2-carboxamides
A primary application of this compound is its conversion to various amides. This is typically achieved through a two-step process: hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with a desired amine.
Conversion to bioactive carboxamides.
Biological Activities of Thieno[2,3-b]pyridine Derivatives
Derivatives of the thieno[2,3-b]pyridine core have demonstrated a broad spectrum of pharmacological activities, including:
-
Antitubercular Activity: 3-Aminothieno[2,3-b]pyridine-2-carboxamides have been explored as potential drug candidates against Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies have shown that substitutions at various positions of the thieno[2,3-b]pyridine ring significantly influence their antimycobacterial potency.[3]
-
Anticancer Activity: Numerous thieno[2,3-b]pyridine derivatives have exhibited potent anti-proliferative effects against various cancer cell lines.[4] These compounds have been shown to induce cell cycle arrest and apoptosis.
-
Enzyme Inhibition: The thieno[2,3-b]pyridine scaffold has been identified as a core structure for the development of inhibitors for several enzymes, including:
Signaling Pathways Modulated by Thieno[2,3-b]pyridine Derivatives
While specific signaling pathway modulation by this compound has not been reported, its derivatives have been shown to interfere with key cellular signaling cascades implicated in cancer and other diseases.
It is important to note that the following diagram represents the known interactions of various derivatives of the thieno[2,3-b]pyridine core, and not the title compound itself.
Known targets of thieno[2,3-b]pyridine derivatives.
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the amenability of its functional groups to further modification make it an ideal starting point for the generation of diverse chemical libraries. The broad range of biological activities exhibited by its derivatives, particularly in the areas of oncology and infectious diseases, underscores the importance of the thieno[2,3-b]pyridine scaffold in modern drug discovery and development. Further exploration of this compound and its analogues holds significant promise for the identification of novel therapeutic agents.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. keyorganics.net [keyorganics.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Ethyl Thieno[2,3-b]pyridine-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for obtaining ethyl thieno[2,3-b]pyridine-2-carboxylate and its derivatives. Thieno[2,3-b]pyridines are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including antitubercular and anticancer properties. This document details established synthetic methodologies, provides structured quantitative data for comparative analysis, and includes detailed experimental protocols for key reactions.
Core Synthetic Strategies
The synthesis of the thieno[2,3-b]pyridine scaffold can be broadly categorized into two highly effective and versatile approaches: the construction of a thiophene ring onto a pre-existing pyridine core and the formation of a pyridine ring fused to a thiophene precursor. This guide will focus on the most prevalent and reliable methods, including the widely utilized Gewald reaction for tetrahydrothieno[2,3-b]pyridine derivatives and cyclization reactions starting from substituted pyridines for the fully aromatized systems.
Synthesis of Ethyl 3-Aminothieno[2,3-b]pyridine-2-carboxylate Derivatives via Cyclization
A common and efficient method for the synthesis of the fully aromatized ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate involves the reaction of a substituted 2-chloropyridine with an appropriate sulfur-containing reagent, followed by intramolecular cyclization.
A key starting material for this approach is 2-chloro-3-cyanopyridine. The reaction with ethyl thioglycolate in the presence of a base leads to the formation of the target compound.[1] This method is advantageous for producing the fully aromatized core structure.
Another variation involves the reaction of 2-thioxo-1,2-dihydropyridine-3-carbonitriles with α-halo esters or related reagents. This multi-step process, which includes S-alkylation followed by a Thorpe-Ziegler cyclization, is a robust method for accessing a variety of substituted 3-aminothieno[2,3-b]pyridines.
Experimental Protocol: Synthesis of Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate [1]
-
Reagents: 2-chloro-3-cyanopyridine, ethyl 2-mercaptoacetate (ethyl thioglycolate), sodium carbonate, anhydrous ethanol.
-
Procedure:
-
A mixture of 2-chloro-3-cyanopyridine (3.3 g, 0.023 mol), ethyl 2-mercaptoacetate (3.62 g, 0.03 mol), and sodium carbonate (2.65 g, 0.025 mol) in anhydrous ethanol (12.0 ml) is prepared.
-
The reaction mixture is heated under reflux for 4.5 hours.
-
After cooling to ambient temperature, the mixture is added to water (150 ml).
-
The resulting precipitate is stirred for 45 minutes and then collected by filtration.
-
The filter cake is washed with two portions of water (25 ml) and dried to yield the title compound as a yellow solid.
-
-
Yield: 95.1%
The Gewald Reaction: A Gateway to Tetrahydrothieno[2,3-b]pyridine Derivatives
The Gewald three-component reaction is a powerful tool for the synthesis of polysubstituted 2-aminothiophenes.[2][3] This one-pot reaction typically involves the condensation of a ketone or aldehyde, an activated nitrile (such as ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst. For the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, a cyclic ketone like N-protected 4-piperidone is used as the ketone component. This method is highly efficient for creating the tetrahydro derivative of the thieno[2,3-b]pyridine system.
Experimental Protocol: Gewald Synthesis of Diethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
-
Reagents: Ethoxycarbonyl-4-piperidone, ethyl cyanoacetate, elemental sulfur, morpholine, ethanol.
-
Procedure:
-
A mixture of ethoxycarbonyl-4-piperidone (3.0 mL, 20.0 mmol), ethyl cyanoacetate (2.0 mL, 20.0 mmol), and elemental sulfur (0.64 g, 20.0 mmol) in ethanol (6.0 mL) is heated to 40 °C.
-
Morpholine (1.7 mL, 20 mmol) is added dropwise to the heated mixture.
-
After the addition is complete, the mixture is heated for an additional 30 minutes and then stirred overnight at room temperature.
-
The resulting precipitate is collected by filtration and recrystallized from toluene to give the product as a white solid.
-
-
Yield: 44%
Reaction Pathways and Logical Workflows
The following diagrams, generated using Graphviz, illustrate the key synthetic pathways described above.
Caption: Cyclization approach to the aromatized thieno[2,3-b]pyridine core.
Caption: Gewald three-component synthesis of the tetrahydrothieno[2,3-b]pyridine core.
Quantitative Data Summary
The following tables summarize the yields and key analytical data for selected this compound derivatives. This allows for a direct comparison of the efficiency of different synthetic routes and the properties of the resulting compounds.
Table 1: Synthesis of Ethyl 3-Aminothieno[2,3-b]pyridine-2-carboxylate Derivatives
| Starting Material | Reagents | Product | Yield (%) | M.p. (°C) |
| 2-Chloro-3-cyanopyridine | Ethyl thioglycolate, Na₂CO₃ | Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate | 95.1 | - |
| Sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate | Ethyl chloroacetate | Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate | 87 | 290-292 |
| 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | N-(4-fluorophenyl)-2-chloroacetamide, KOH | 3-Amino-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | 83 | 208-209 |
Table 2: Spectroscopic Data for Selected this compound Derivatives
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) | MS (m/z) |
| Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate[4] | - | - | 3293, 3197 (NH₂), 2979 (CH), 1670 (CO) | - |
| Ethyl 6-methyl-4-phenyl-2-thioxo-1,2-dihydropyridine-3-carboxylate | 1.33 (t), 3.04 (s), 4.31 (q), 6.37 (d), 7.44 (d), 7.48-7.64 (m) | 14.5, 18.2, 61.2, 115.9, 118.0, 125.5, 128.5, 130.3, 130.6, 139.5, 141.9, 146.5, 154.4, 162.7, 176.9 | 3180 (NH), 1685, 1638 (CO) | - |
| 3-Amino-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide[5] | - | - | - | 316.0910 [M+H]⁺ |
| 3-Amino-4-(methoxymethyl)-6-methyl-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide[5] | - | - | - | 380.1039 [M+Na]⁺ |
Applications in Drug Discovery
Derivatives of this compound are of significant interest to the pharmaceutical industry. The core scaffold is considered a "privileged structure" due to its ability to interact with a variety of biological targets. These compounds have been investigated for a range of therapeutic applications, including:
-
Antitubercular Agents: Certain 3-aminothieno[2,3-b]pyridine-2-carboxamides have shown activity against Mycobacterium tuberculosis.[6][7]
-
Anticancer Agents: Thieno[2,3-b]pyridine derivatives have been explored as inhibitors of various kinases and other targets relevant to cancer progression.
-
Anti-inflammatory and Antiviral Agents: The versatile nature of the thieno[2,3-b]pyridine scaffold has led to its investigation in a broader range of diseases.
The synthetic routes outlined in this guide provide a solid foundation for the generation of diverse libraries of these compounds for further biological evaluation and drug development efforts. The ability to readily modify the substituents on both the thiophene and pyridine rings allows for fine-tuning of the pharmacological properties of these molecules.
References
- 1. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety | MDPI [mdpi.com]
- 5. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
The Biological Versatility of Thieno[2,3-b]pyridines: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the diverse pharmacological properties of thieno[2,3-b]pyridine compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the intricate signaling pathways modulated by these promising therapeutic agents.
Anticancer Activity of Thieno[2,3-b]pyridine Derivatives
Thieno[2,3-b]pyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting potent cytotoxic and antiproliferative effects against a variety of human cancer cell lines. The primary mechanisms of action often involve the inhibition of key enzymes crucial for cancer cell survival and proliferation, such as Pim-1 kinase, phosphoinositide-specific phospholipase C (PI-PLC), and tyrosyl-DNA phosphodiesterase 1 (TDP1).
Quantitative Anticancer Activity
The anticancer efficacy of various thieno[2,3-b]pyridine derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the growth inhibition percentage. Below is a summary of the reported activities against several cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Pim-1 Inhibitors | |||
| Compound 3c | - | 35.7 | [1] |
| Compound 5b | - | 12.71 | [1] |
| Compound 8d | - | 0.019 | |
| PI-PLC Targeting Compounds | |||
| 5-keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamides (17d) | MDA-MB-435 (Melanoma) | 0.023 | [2] |
| MDA-MB-468 (Breast) | 0.046 | [2] | |
| TDP1 Inhibitors | |||
| Compound 6j | - | 16.95 | [3] |
| Compound 7d | - | 21.92 | [3] |
| Other Derivatives | |||
| Thieno[2,3-b]pyridine-2-carboxylate 9a | HEPG2 (Liver) | 25.7 | [4] |
| MCF-7 (Breast) | 30.53 | [4] | |
| Compound 3b | CEM/ADR5000 (Leukemia) | 4.486 | [4] |
| CCRF-CEM (Leukemia) | 2.580 | [4] | |
| Compound 1 | HeLa (Cervical) | 2.14 | [5] |
| SiHa (Cervical) | 2.77 | [5] |
Key Signaling Pathways in Anticancer Activity
Pim-1 kinase, a serine/threonine kinase, is a proto-oncogene that is overexpressed in various cancers. It plays a critical role in cell survival, proliferation, and apoptosis resistance. Thieno[2,3-b]pyridine derivatives have been identified as potent inhibitors of Pim-1 kinase.
Caption: Pim-1 Kinase Signaling Pathway and Inhibition by Thieno[2,3-b]pyridines.
PI-PLC is a crucial enzyme in signal transduction, hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Thieno[2,3-b]pyridines have been shown to target this pathway, disrupting downstream signaling cascades that are often upregulated in cancer.
Caption: PI-PLC Signaling Pathway and its Inhibition by Thieno[2,3-b]pyridine Compounds.
Antimicrobial Activity
Several thieno[2,3-b]pyridine derivatives have been synthesized and evaluated for their activity against a range of pathogenic bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes, such as DNA gyrase.
Quantitative Antimicrobial Activity
The antimicrobial efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µM) | Reference |
| Thieno[2,3-b]pyridine-2-carboxylate 9a | Staphylococcus aureus | 9.9 | [4] |
| Escherichia coli | 19.8 | [4] | |
| Oxazole-linked pyrimidinone 2d | Staphylococcus aureus | 4.4 | [6] |
| Oxazole-linked pyrimidinone 2e | Staphylococcus aureus | 4.2 | [6] |
| Compound 2a | Staphylococcus aureus | - | [7] |
| Compound 2d | Staphylococcus aureus | - | [7] |
Anti-inflammatory Activity
Thieno[2,3-b]pyridine derivatives have also been investigated for their anti-inflammatory properties. These compounds can modulate inflammatory pathways, for instance, by inhibiting cyclooxygenase (COX) enzymes.
Quantitative Anti-inflammatory Activity
The anti-inflammatory potential is often assessed by measuring the inhibition of edema in animal models or by determining the IC50 values against inflammatory enzymes.
| Compound/Derivative | Assay/Target | Inhibition (%) / IC50 (µM) | Reference |
| Thieno[2,3-b]pyridine derivatives | Rat Paw Edema | Varies | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of thieno[2,3-b]pyridine compounds.
Anticancer Activity Assays
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thieno[2,3-b]pyridine compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT Cell Viability Assay.
This luminescent assay measures the amount of ADP produced during a kinase reaction, which is proportional to kinase activity.[9]
Protocol:
-
Reagent Preparation: Prepare kinase buffer, Pim-1 enzyme, substrate (e.g., PIMtide), and ATP solutions.
-
Reaction Setup: In a 384-well plate, add the thieno[2,3-b]pyridine inhibitor, Pim-1 enzyme, and the substrate/ATP mixture.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.[9]
Antimicrobial Activity Assay
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the thieno[2,3-b]pyridine compounds in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity Assay
This in vivo model is used to evaluate the anti-inflammatory activity of compounds.[3][10][11][12][13]
Protocol:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week.
-
Compound Administration: Administer the thieno[2,3-b]pyridine compound or a reference drug (e.g., indomethacin) orally or intraperitoneally to the test groups. The control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.[10][12]
-
Paw Volume Measurement: Measure the paw volume of each rat at different time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[10]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Other Notable Biological Activities
Beyond the primary activities discussed, thieno[2,3-b]pyridine derivatives have shown potential in other therapeutic areas:
-
DRAK2 Kinase Inhibition: Some derivatives have been identified as inhibitors of Death-Associated Protein Kinase-Related Apoptosis-Inducing Kinase 2 (DRAK2), a target for autoimmune diseases and islet protection.[14][15][16][17][18]
Caption: DRAK2 Signaling Pathway in Apoptosis and its Inhibition.
Conclusion
The thieno[2,3-b]pyridine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscore the significant potential of this compound class in addressing a wide range of diseases. Further optimization of the thieno[2,3-b]pyridine core and its substituents is expected to yield even more potent and selective drug candidates. The experimental protocols and pathway visualizations provided in this guide are intended to facilitate and accelerate future research and development in this exciting area of medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and antimicrobial study of thieno pyridine derivatives [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. inotiv.com [inotiv.com]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | New insights into the characteristics of DRAK2 and its role in apoptosis: From molecular mechanisms to clinically applied potential [frontiersin.org]
- 15. New insights into the characteristics of DRAK2 and its role in apoptosis: From molecular mechanisms to clinically applied potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. First set of selected compounds against DRAK2 kinase – openlabnotebooks.org [openlabnotebooks.org]
- 18. Synthesis of a selective inhibitor for DRAK2 kinase – openlabnotebooks.org [openlabnotebooks.org]
Spectroscopic and Biological Insights into Ethyl thieno[2,3-b]pyridine-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties, synthesis, and potential biological relevance of Ethyl thieno[2,3-b]pyridine-2-carboxylate. This thieno[2,3-b]pyridine derivative is a member of a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Thieno[2,3-b]pyridines have been investigated for their potential as anti-proliferative agents, inhibitors of phosphoinositide phospholipase C (PI-PLC), and as sensitizers in cancer chemotherapy. This document aims to serve as a comprehensive resource, presenting key data and methodologies to facilitate further research and development.
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the available quantitative data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 8.68 | dd | 1.6, 4.4 | 1H | Pyridine-H |
| 8.16 | dd | 1.6, 8.0 | 1H | Pyridine-H |
| 8.00 | s | - | 1H | Thiophene-H |
| 7.36 | m | - | 1H | Pyridine-H |
| 4.43 | q | 7.2 | 2H | -OCH₂CH₃ |
| 1.42 | t | 7.2 | 3H | -OCH₂CH₃ |
| Solvent: CDCl₃, Frequency: 400 MHz[1] |
¹³C NMR Data for a Structurally Related Thieno[2,3-b]pyridine Derivative
Note: The following data is for Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate and is provided for comparative purposes.
| Chemical Shift (δ) ppm | Assignment |
| 162.5 | C=O (ester) |
| 159.4 | C-7a |
| 153.8 | C-3a |
| 149.5 | C-2' |
| 136.0 | C-5' |
| 129.5 | C-6 |
| 129.3 | C-4' |
| 126.5 | C-5 |
| 125.3 | C-3'a |
| 123.8 | C-7' |
| 122.3 | C-4 |
| 118.3 | C-3 |
| 116.5 | C-7 |
| 114.1 | C-6' |
| 102.8 | C-2 |
| 61.1 | -OCH₂CH₃ |
| 14.4 | -OCH₂CH₃ |
| Solvent: DMSO-d₆, Frequency: 100 MHz |
Mass Spectrometry (MS)
Mass Spectrometry Data for this compound
| m/z | Ion |
| 208.0 | [M+H]⁺ |
| Ionization Method: ESI[1] |
Infrared (IR) Spectroscopy
IR Data for a Structurally Related Thieno[2,3-b]pyridine Derivative
Note: The following data is for 1-(3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethanone and is provided for comparative purposes.
| Wavenumber (cm⁻¹) | Assignment |
| 3274, 3174 | N-H stretch (NH₂) |
| 3074 | C-H stretch (aromatic) |
| 1670 | C=O stretch (ketone) |
| 1604 | C=N stretch |
| 1570 | C=C stretch |
| Sample Preparation: KBr disc[2] |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with ethyl thioglycolate.[1]
Materials:
-
2-Chloro-3-pyridinecarboxaldehyde
-
Ethyl thioglycolate
-
Sodium ethoxide (NaOEt)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether
Procedure:
-
To a solution of ethyl thioglycolate in DMF at 0°C, sodium ethoxide is added portion-wise.
-
The resulting mixture is stirred for 30 minutes at 0°C.
-
2-Chloro-3-pyridinecarboxaldehyde is then added to the solution portion-wise.
-
The reaction mixture is heated to 120°C and stirred overnight.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The residue is washed with petroleum ether to yield the final product.[1]
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Potential Biological Signaling Pathway: Inhibition of PI-PLC
Thieno[2,3-b]pyridine derivatives have been identified as inhibitors of phosphoinositide phospholipase C (PI-PLC).[3] PI-PLC is a crucial enzyme in signal transduction pathways, and its inhibition can have significant effects on cellular processes.
Caption: PI-PLC signaling pathway and its inhibition by thienopyridines.
Potential Synergistic Effect with Topotecan in Cancer Therapy
Some thieno[2,3-b]pyridine derivatives have been shown to sensitize cancer cells to the chemotherapeutic agent topotecan. Topotecan is a topoisomerase I inhibitor that leads to DNA damage and apoptosis in cancer cells. Resistance to topotecan can arise from various mechanisms, including enhanced DNA repair and drug efflux.
Caption: Proposed mechanism of synergy between Topotecan and thienopyridines.
References
Ethyl thieno[2,3-b]pyridine-2-carboxylate: A Core Scaffold for Synthetic Chemistry and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse biological activities. As a key starting material, ethyl thieno[2,3-b]pyridine-2-carboxylate serves as a versatile building block for the synthesis of a wide array of derivatives with therapeutic potential. This technical guide provides a comprehensive overview of the primary synthetic routes to this core structure, detailed experimental protocols, and an exploration of its role as a modulator of key signaling pathways implicated in cancer and other diseases.
Synthesis of the Thieno[2,3-b]pyridine Core
The construction of the this compound core and its derivatives can be achieved through several established synthetic methodologies. The choice of a particular route often depends on the desired substitution pattern on the heterocyclic system. The most prominent methods include the reaction of substituted pyridines with thioglycolate derivatives and the Gewald aminothiophene synthesis.
Synthesis from 2-Chloropyridine Precursors
A common and direct approach to this compound involves the reaction of a 2-chloropyridine derivative with an ethyl thioglycolate. This method is particularly useful for accessing the core scaffold with various substituents on the pyridine ring.
A second key intermediate, ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, is readily synthesized from 2-chloro-3-cyanopyridine and ethyl 2-mercaptoacetate. This amino-substituted ester is a crucial precursor for a large family of biologically active thieno[2,3-b]pyridine-2-carboxamides.
Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of 2-aminothiophenes, which can be adapted to form the thieno[2,3-b]pyridine ring system. This approach typically involves the condensation of a cyclic ketone, an activated nitrile (like ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base. The resulting 2-aminothiophene can then be further cyclized to afford the desired fused pyridine ring.
Quantitative Data on Synthetic Routes
The following table summarizes quantitative data for the synthesis of this compound and its key amino precursor, providing a comparison of different synthetic approaches.
| Product | Starting Materials | Reagents & Solvents | Reaction Conditions | Yield (%) | Reference |
| This compound | 2-Chloro-3-pyridinecarboxaldehyde, Ethyl thioglycolate | Sodium ethoxide, DMF | 0°C to 120°C, overnight | 59 | [1] |
| Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate | 2-Chloro-3-cyanopyridine, Ethyl 2-mercaptoacetate | Sodium carbonate, Anhydrous ethanol | Reflux, 4.5 hours | 95.1 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound[1]
Materials:
-
2-Chloro-3-pyridinecarboxaldehyde
-
Ethyl thioglycolate
-
Sodium ethoxide (NaOEt)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether
Procedure:
-
To a solution of ethyl thioglycolate (11.14 g, 92.8 mmol) in 400 mL of DMF at 0°C, sodium ethoxide (14.5 g, 185.7 mmol) was added portion-wise.
-
The resulting mixture was stirred for 30 minutes at 0°C.
-
2-Chloro-3-pyridinecarboxaldehyde (10 g, 71.4 mmol) was then added to the solution portion-wise.
-
The reaction mixture was heated to 120°C and stirred overnight.
-
After cooling to room temperature, the reaction mixture was diluted with water (300 mL) and extracted with ethyl acetate (3 x 300 mL).
-
The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The residue was washed with petroleum ether to afford this compound as a pale brown solid (8.7 g, 59% yield).
Protocol 2: Synthesis of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate[2]
Materials:
-
2-Chloro-3-cyanopyridine
-
Ethyl 2-mercaptoacetate
-
Sodium carbonate (Na₂CO₃)
-
Anhydrous ethanol
-
Water
Procedure:
-
A mixture of 2-chloro-3-cyanopyridine (3.3 g, 0.023 mol), ethyl 2-mercaptoacetate (3.62 g, 0.03 mol), and sodium carbonate (2.65 g, 0.025 mol) in anhydrous ethanol (12.0 mL) was heated under reflux for 4.5 hours.
-
The reaction mixture was cooled to ambient temperature and then added to water (150 mL).
-
The resulting precipitate was stirred for 45 minutes and then collected by filtration.
-
The filter cake was washed with two portions of water (25 mL) and dried to yield the title compound as a yellow solid (5.032 g, 95.1% yield).
Biological Activity and Signaling Pathways
Thieno[2,3-b]pyridine derivatives have been extensively investigated for their anti-proliferative activities against various cancer cell lines.[3][4] Their mechanism of action is often attributed to the inhibition of key enzymes involved in cellular signaling and DNA repair, most notably Phosphoinositide-Specific Phospholipase C (PI-PLC) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1).[3][5][6]
Inhibition of Phosphoinositide-Specific Phospholipase C (PI-PLC)
PI-PLC is a crucial enzyme in the phosphatidylinositol signaling pathway, which regulates a multitude of cellular processes including cell proliferation, differentiation, and apoptosis.[7][8] In this pathway, extracellular signals activate G-protein-coupled receptors or receptor tyrosine kinases, leading to the activation of PI-PLC. PI-PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), both of which initiate downstream signaling cascades that can promote cancer cell growth and survival.[7][9] Thieno[2,3-b]pyridine derivatives have been shown to inhibit PI-PLC, thereby disrupting this pro-proliferative signaling pathway.[3][10]
Caption: PI-PLC Signaling Pathway and Inhibition by Thieno[2,3-b]pyridine Derivatives.
Inhibition of Tyrosyl-DNA Phosphodiesterase 1 (TDP1)
TDP1 is a key enzyme in the DNA base excision repair (BER) pathway, responsible for repairing DNA single-strand breaks that arise from abortive topoisomerase I (Top1) activity.[11][12] Top1 relieves DNA supercoiling by creating transient single-strand breaks. Certain anticancer drugs, such as topotecan, trap Top1 in a covalent complex with DNA (Top1cc), leading to DNA damage and cell death.[5] TDP1 resolves these complexes by hydrolyzing the phosphotyrosyl bond between Top1 and the 3'-end of the DNA, thereby promoting cell survival.[13] Inhibition of TDP1 by thieno[2,3-b]pyridine derivatives can potentiate the effects of Top1-targeting chemotherapies by preventing the repair of drug-induced DNA damage.[5][6]
Caption: TDP1-Mediated DNA Repair and Inhibition by Thieno[2,3-b]pyridine Derivatives.
Conclusion
This compound and its derivatives represent a highly valuable class of compounds in synthetic and medicinal chemistry. The synthetic routes outlined in this guide offer efficient access to this core scaffold, enabling the generation of diverse chemical libraries for drug discovery programs. The demonstrated activity of thieno[2,3-b]pyridine derivatives as inhibitors of PI-PLC and TDP1 underscores their potential as anti-cancer agents and chemosensitizers. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds will be crucial for their translation into clinical candidates. This technical guide serves as a foundational resource for researchers dedicated to advancing the therapeutic applications of the thieno[2,3-b]pyridine core.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. meridian.allenpress.com [meridian.allenpress.com]
- 8. Phosphoinositide-specific phospholipase C in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tyrosyl-DNA-phosphodiesterases (TDP1 and TDP2) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate, a key intermediate in the synthesis of potential antitumor drugs. The thieno[2,3-b]pyridine scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This document presents the definitive crystallographic data, detailed experimental protocols for its synthesis and crystallization, and explores a relevant biological signaling pathway where such compounds may exert their effects.
Crystal Structure and Molecular Geometry
The crystal structure of Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate (C₁₀H₁₀N₂O₂S) was determined by single-crystal X-ray diffraction.[1][2] The compound crystallizes in the monoclinic space group P2₁/c.[1] The thieno[2,3-b]pyridine ring system is essentially planar, a characteristic that is often crucial for intermolecular interactions within biological targets. A notable feature of the molecular conformation is the orientation of the ethyl group, which is twisted out of the plane of the carboxyl group.[1][2]
In the crystal lattice, molecules are organized into zigzag sheets that propagate along the b-axis, stabilized by intermolecular N—H⋯O and N—H⋯N hydrogen bonds.[1][2] This hydrogen bonding network is critical in defining the solid-state packing of the molecule.
Crystallographic Data
The following tables summarize the key quantitative data obtained from the single-crystal X-ray diffraction study.
Table 1: Crystal Data and Structure Refinement. [1][2]
| Parameter | Value |
| Empirical Formula | C₁₀H₁₀N₂O₂S |
| Formula Weight | 222.26 |
| Temperature | 292(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 6.657(4) Å |
| b | 13.891(4) Å |
| c | 10.902(4) Å |
| α | 90° |
| β | 91.64(4)° |
| γ | 90° |
| Volume | 1007.8(8) ų |
| Z | 4 |
| Data Collection & Refinement | |
| Radiation Source | Mo Kα |
| Reflections Collected | 1978 |
| Independent Reflections | 1864 |
| R(int) | 0.008 |
| Final R indices [I>2σ(I)] | R1 = 0.040, wR2 = 0.118 |
| Goodness-of-fit on F² | 1.14 |
Table 2: Selected Bond Lengths (Å).
| Atom 1 | Atom 2 | Length (Å) |
| S1 | C2 | 1.745(2) |
| S1 | C7A | 1.731(2) |
| N1 | C7 | 1.316(3) |
| N1 | C7A | 1.376(3) |
| N2 | C3 | 1.341(3) |
| C2 | C3 | 1.411(3) |
| C2 | C8 | 1.469(3) |
| C3 | C3A | 1.413(3) |
| C3A | C4 | 1.401(3) |
| C3A | C7A | 1.385(3) |
| C4 | C5 | 1.371(4) |
| C5 | C6 | 1.388(4) |
| C6 | C7 | 1.383(4) |
Table 3: Selected Bond Angles (°).
| Atom 1 | Atom 2 | Atom 3 | Angle (°) |
| C7A | S1 | C2 | 91.89(11) |
| C7 | N1 | C7A | 117.4(2) |
| C3 | C2 | S1 | 111.91(16) |
| C8 | C2 | S1 | 119.53(17) |
| N2 | C3 | C2 | 123.6(2) |
| N2 | C3 | C3A | 125.0(2) |
| C2 | C3 | C3A | 111.4(2) |
| C7A | C3A | C3 | 112.5(2) |
| C4 | C3A | C3 | 128.5(2) |
| C5 | C4 | C3A | 119.0(3) |
| C4 | C5 | C6 | 119.4(3) |
| C7 | C6 | C5 | 118.8(3) |
| N1 | C7 | C6 | 123.9(3) |
| C3A | C7A | N1 | 121.5(2) |
| C3A | C7A | S1 | 112.21(16) |
| N1 | C7A | S1 | 126.3(2) |
Experimental Protocols
Synthesis of Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate
The synthesis of the title compound was achieved through a one-pot reaction.[1] The following protocol provides a detailed methodology:
Crystallization for X-ray Analysis
Single crystals of Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate suitable for X-ray diffraction analysis were obtained by the slow evaporation of a tetrahydrofuran (THF) solution of the synthesized compound.[1]
Potential Biological Signaling Pathway Involvement
While the specific biological target of Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate has not been definitively elucidated, derivatives of the thieno[2,3-b]pyridine scaffold are known to exhibit a range of biological activities, including the inhibition of Phospholipase C (PLC).[3][4] PLC is a crucial enzyme in cellular signaling, responsible for the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[4][5] This signaling cascade plays a vital role in regulating a multitude of cellular processes.
The following diagram illustrates a generalized Phospholipase C signaling pathway, a potential target for thieno[2,3-b]pyridine derivatives.
This guide provides a comprehensive overview of the crystal structure and synthesis of Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate. The detailed structural information and experimental protocols are valuable for researchers in the fields of medicinal chemistry, crystallography, and drug discovery who are working with this important class of heterocyclic compounds. The exploration of the potential involvement in the Phospholipase C signaling pathway offers a starting point for further biological evaluation of this and related molecules.
References
The Thieno[2,3-b]pyridine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-b]pyridine core is a bicyclic heteroaromatic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a versatile starting point for the development of a wide range of biologically active compounds. This technical guide provides a comprehensive overview of the applications of the thieno[2,3-b]pyridine core, with a focus on its utility in the development of novel therapeutics. We will delve into its diverse pharmacological activities, summarize key quantitative data, provide detailed experimental protocols for its synthesis and evaluation, and visualize important biological pathways and experimental workflows.
Diverse Pharmacological Applications
The thieno[2,3-b]pyridine scaffold is a cornerstone in the design of molecules with a broad spectrum of pharmacological activities. Its derivatives have shown significant promise in various therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2]
Anticancer Activity
One of the most extensively explored applications of the thieno[2,3-b]pyridine core is in the development of anticancer agents.[1][3] Derivatives of this scaffold have demonstrated potent antiproliferative activity against a wide array of human cancer cell lines.[4][5][6]
Kinase Inhibition: A significant number of thieno[2,3-b]pyridine derivatives function as kinase inhibitors.[7][8] For instance, they have been identified as potent inhibitors of the tyrosine kinase receptor d'origine nantais (RON), which is often implicated in tumorigenesis.[7] Certain derivatives have also shown inhibitory activity against Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.[8] The general mechanism involves the thieno[2,3-b]pyridine core acting as a scaffold to position various substituents that interact with the ATP-binding pocket of the target kinase, leading to the inhibition of its catalytic activity.
Phosphoinositide-Specific Phospholipase C (PI-PLC) Inhibition: The thieno[2,3-b]pyridine scaffold was initially identified through virtual screening as a potential inhibitor of PI-PLC, an enzyme that is frequently upregulated in various cancers.[5][9] Inhibition of PI-PLC disrupts critical signaling pathways involved in cell growth and proliferation.[5] Molecular modeling studies suggest that these compounds fit well into the docking scaffold of PI-PLC.[4]
Chemosensitization: Thieno[2,3-b]pyridine derivatives have been shown to sensitize cancer cells to conventional chemotherapeutic agents.[10] For example, they can enhance the efficacy of topoisomerase I (TOP1) inhibitors like topotecan by potentially targeting DNA repair enzymes such as tyrosyl-DNA phosphodiesterase 1 (TDP1).[10] This suggests a complex interplay with DNA damage repair pathways.[10]
Induction of Cell Cycle Arrest and Apoptosis: Studies have demonstrated that thieno[2,3-b]pyridine compounds can induce G2/M cell cycle arrest and promote apoptosis in cancer cells.[11] This is often accompanied by multinucleation and an increase in cell size.[11]
Targeting Cancer Stem Cells: Recent research indicates that certain thieno[2,3-b]pyridine derivatives can reduce the percentage of cancer stem cells (CSCs) by inducing a metabolic shift from lipid to glucose metabolism.[9] This is a significant finding as CSCs are believed to be responsible for tumor recurrence, metastasis, and drug resistance.[9]
Anti-inflammatory Activity
Thieno[2,3-b]pyridine derivatives have also been investigated for their anti-inflammatory properties.[1][12] Some compounds have shown the ability to act as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the biosynthesis of eicosanoids, which are inflammatory mediators.[12]
Antimicrobial and Antiviral Activity
The versatility of the thieno[2,3-b]pyridine core extends to its application in developing antimicrobial and antiviral agents.[1][6][13][14] Derivatives have demonstrated activity against various bacterial and fungal strains.[6][13][15] Some compounds have also been reported to possess antiviral properties.[1]
Quantitative Data Summary
The following tables summarize the reported biological activities of various thieno[2,3-b]pyridine derivatives.
Table 1: Anticancer Activity of Thieno[2,3-b]pyridine Derivatives
| Compound/Derivative | Cell Line(s) | Activity Metric | Value | Reference |
| Phenyl-substituted | NCI60 Panel | GI50 | 20–40 nM | [4] |
| α-Naphthyl-substituted | NCI60 Panel | GI50 | 60–240 nM | [4] |
| AM-495 (Compound 6) | RON Kinase | IC50 | Nanomolar range | [7] |
| Compound 15f | RON Kinase | IC50 | Excellent in vitro | [7] |
| Compound 1 | MDA-MB-231 | Cytotoxicity | 0.05 µM (at 24h) | [9] |
| DJ160 | Prostate Cancer Cell Lines | IC50 | Potent (nM range) | [11] |
| Alcohol-containing derivatives | MDA-MB-231, HCT-116 | IC50 | nM range | [5] |
| Compound 3g | MCF7, HEPG2, HCT116, A549, PC3 | Cytotoxicity | Most potent in series | [8] |
| Thieno[2,3-b]pyridine-2-carboxylate 9a | Staphylococcus aureus | MIC/MBC | 9.9/19.8 µM | [6] |
| Thieno[2,3-b]pyridine-2-carboxylate 9a | Escherichia coli | MIC/MBC | 19.8/39.5 µM | [6] |
| Compound 3b | CEM/ADR5000 | IC50 | 4.486 ± 0.286 µM | [16] |
| Compound 3b | CCRF-CEM | IC50 | 2.580 ± 0.550 µM | [16] |
Table 2: Kinase Inhibitory Activity of Thieno[2,3-b]pyridine Derivatives
| Compound/Derivative | Target Kinase | Activity Metric | Value | Reference |
| Compound 3c | Pim-1 | IC50 | 35.7 µM | [8] |
| Compound 5b | Pim-1 | IC50 | 12.71 µM | [8] |
| Thienopyridine derivatives | RON Splice Variants | Inhibition | Potent | [7] |
Experimental Protocols
This section provides an overview of the key experimental methodologies cited in the literature for the synthesis and evaluation of thieno[2,3-b]pyridine derivatives.
Synthesis of Thieno[2,3-b]pyridines
A common synthetic route to 3-amino-2-carboxamido-thieno[2,3-b]pyridines involves a multi-step process starting from substituted cyclohexanones.[10]
General Procedure:
-
Enolate Salt Formation: Substituted cyclohexanones are treated with a base to form the corresponding enolate salts.[10]
-
Carbonitrile Formation: The enolate salts are then converted to carbonitriles.[10]
-
Thieno[2,3-b]pyridine Ring Formation: The carbonitriles undergo a series of reactions, often involving cyclization with sulfur reagents, to form the thieno[2,3-b]pyridine core.[2][10]
-
Amide Coupling: The final step typically involves the coupling of an appropriate amine to the carboxylic acid functionality at the 2-position to yield the desired 3-amino-2-carboxamido derivatives.[10]
For a more detailed, specific example, the synthesis of 1-(3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethan-1-one (6a) is described as follows: A mixture of 2-mercapto-6-(5-bromobenzofuran-2-yl)pyridine-3-carbonitrile (2) and potassium hydroxide in N,N-dimethylformamide is stirred at room temperature.[2] Subsequently, an appropriate electrophile is added to complete the cyclization and functionalization.[2]
Cell Proliferation Assay
The antiproliferative activity of thieno[2,3-b]pyridine derivatives is commonly assessed using cell viability assays such as the MTT assay or ³H-thymidine incorporation assay.[5][9]
General ³H-Thymidine Incorporation Assay Protocol:
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231, HCT-116) are seeded in 96-well plates at a density of approximately 3000 cells per well.[5]
-
Compound Treatment: The cells are treated with varying concentrations of the synthesized thieno[2,3-b]pyridine compounds for a specified duration (e.g., three days).[5]
-
³H-Thymidine Incorporation: ³H-thymidine is added to the wells, and the cells are incubated to allow for its incorporation into newly synthesized DNA.
-
Measurement: The amount of incorporated radioactivity is measured using a scintillation counter, which is proportional to the rate of cell proliferation.[5]
Kinase Inhibition Assay
The inhibitory activity against specific kinases is determined using in vitro kinase assays.
General Pim-1 Kinase Inhibition Assay Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the Pim-1 kinase, a suitable substrate, and ATP.
-
Compound Addition: The thieno[2,3-b]pyridine derivatives are added to the reaction mixture at various concentrations. A known kinase inhibitor, such as Staurosporine, is used as a positive control.[8]
-
Incubation: The reaction is incubated to allow for the kinase-catalyzed phosphorylation of the substrate.
-
Detection: The level of substrate phosphorylation is quantified using a suitable detection method, such as a fluorescence-based assay. The IC50 values are then calculated.[8]
TDP1 Inhibition Assay
The ability of thieno[2,3-b]pyridines to inhibit tyrosyl-DNA phosphodiesterase 1 (TDP1) is often measured using a real-time fluorescent oligonucleotide biosensor assay.[10]
General Protocol:
-
Assay Setup: The assay is performed in a multi-well plate format.
-
Reagents: The reaction mixture includes recombinant human TDP1, a fluorescently labeled DNA substrate, and the test compounds at various concentrations.[10]
-
Measurement: The fluorescence signal is monitored in real-time. Inhibition of TDP1 activity results in a change in the fluorescence signal of the biosensor.[10]
-
Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined for the most active compounds.[10]
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the applications of the thieno[2,3-b]pyridine core.
Caption: Generalized synthetic pathway for 3-amino-2-carboxamido-thieno[2,3-b]pyridines.
Caption: Mechanism of action of thieno[2,3-b]pyridines as kinase inhibitors.
Caption: Role of thieno[2,3-b]pyridines in sensitizing cancer cells to topotecan.
Caption: Experimental workflow for a ³H-thymidine incorporation-based cell proliferation assay.
Conclusion
The thieno[2,3-b]pyridine core structure represents a highly valuable scaffold in the field of drug discovery and development. Its synthetic tractability and the ability to introduce a wide range of substituents have led to the identification of numerous derivatives with potent and diverse pharmacological activities. The extensive research into its anticancer properties, particularly as kinase and PI-PLC inhibitors, highlights its potential for developing novel cancer therapeutics. Furthermore, its emerging roles in combating inflammation and microbial infections underscore the broad utility of this privileged heterocyclic system. Continued exploration of the chemical space around the thieno[2,3-b]pyridine core, coupled with detailed mechanistic studies, is expected to yield new and improved therapeutic agents for a variety of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. The development of thieno[2,3-b]pyridine analogues as anticancer agents applying in silico methods - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. japsonline.com [japsonline.com]
- 14. New thieno[2,3-<i>b</i>]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities - Arabian Journal of Chemistry [arabjchem.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Synthesis and Cytotoxicity of Thieno[2,3-b]Pyridine Derivatives Toward Sensitive and Multidrug-Resistant Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of the Thieno[2,3-b]pyridine Scaffold, Featuring Ethyl thieno[2,3-b]pyridine-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. While comprehensive mechanistic data for the core compound, ethyl thieno[2,3-b]pyridine-2-carboxylate, is not extensively detailed in the current literature, numerous derivatives built upon this core have been synthesized and evaluated, revealing a broad spectrum of biological effects. These derivatives have shown promise as inhibitors of various enzymes implicated in cancer and inflammatory diseases. This guide provides a detailed overview of the known mechanisms of action for key derivatives of the this compound scaffold, supported by quantitative data, experimental protocols, and visual representations of associated signaling pathways.
Mechanisms of Action of Thieno[2,3-b]pyridine Derivatives
Derivatives of the this compound core have been identified as potent modulators of several key biological targets. The primary mechanisms of action explored to date include the inhibition of Pim-1 kinase, tyrosyl-DNA phosphodiesterase 1 (TDP1), and phosphoinositide-specific phospholipase C (PI-PLC), as well as activities related to anti-inflammatory pathways and antimycobacterial effects.
Pim-1 Kinase Inhibition
Certain 5-bromo-thieno[2,3-b]pyridine derivatives bearing amide or benzoyl groups at the 2-position have been identified as inhibitors of Pim-1 kinase, a serine/threonine kinase overexpressed in several cancers and involved in cell cycle progression, apoptosis, and cell proliferation. Inhibition of Pim-1 is a promising strategy for cancer therapy.
Signaling Pathway for Pim-1 Kinase
Caption: Pim-1 Kinase Signaling Pathway Inhibition.
Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibition
A series of 3-amino-2-carboxamido-thieno[2,3-b]pyridines have been investigated as inhibitors of TDP1. This enzyme is crucial for the repair of DNA damage caused by topoisomerase I (TOP1) inhibitors, a class of chemotherapy drugs. By inhibiting TDP1, these compounds can potentially enhance the efficacy of TOP1 poisons and overcome chemoresistance in cancer cells.
TDP1-Mediated DNA Repair Pathway
Caption: TDP1 DNA Repair Pathway and Inhibition.
Phosphoinositide-Specific Phospholipase C (PI-PLC) Inhibition
Thieno[2,3-b]pyridine derivatives have been discovered as inhibitors of phosphoinositide-specific phospholipase C (PI-PLC).[1] This enzyme is a key component of cellular signaling, hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Dysregulation of the PI-PLC pathway is implicated in various cancers, making it an attractive target for therapeutic intervention. Inhibition of PI-PLC by these compounds leads to anti-proliferative effects.[1]
PI-PLC Signaling Pathway
Caption: PI-PLC Signaling Pathway and Inhibition.
Quantitative Data
The following tables summarize the quantitative data for various this compound derivatives.
Table 1: Pim-1 Kinase Inhibitory Activity
| Compound ID | Structure | IC₅₀ (µM) |
|---|---|---|
| 3c | 5-bromo-N-(4-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide | 35.7 |
| 5b | 5-bromo-N-benzylthieno[2,3-b]pyridine-2-carboxamide | 12.71 |
| 3d | 5-bromo-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide | >100 |
| 3g | 5-bromo-N-(naphthalen-1-yl)thieno[2,3-b]pyridine-2-carboxamide | >100 |
| 6d | (5-bromo-thieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone | >100 |
Table 2: TDP1 Inhibitory Activity
| Compound Series | General Structure | IC₅₀ Range (µM) | Notes |
|---|---|---|---|
| Series 1 | 3-amino-2-carboxamido-thieno[2,3-b]pyridines with lipophilic groups at C5/C6 | <50 for 5 compounds | Inhibition improved with increased lipophilicity. |
| Series 2 | 3-amino-2-carboxamido-thieno[2,3-b]pyridines with para-substituted phenyl carboxamide | >50 | Poorer activity compared to Series 1. |
Table 3: Cytotoxicity of Thieno[2,3-b]pyridine Derivatives
| Compound ID | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound 1 | MDA-MB-231 (Breast Cancer) | 2.082 (at 48h) |
| Compound 1 | MCF-7 (Breast Cancer) | 2.053 (at 48h) |
| 3b | CCRF-CEM (Leukemia) | 2.580 ± 0.550 |
| 3b | CEM/ADR5000 (Multidrug-Resistant Leukemia) | 4.486 ± 0.286 |
Note: "Compound 1" is (E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide. "3b" is an ethyl 7-cyclopropyl-2-(2-aryloxo)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate derivative with a phenol moiety.[2][3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
General Experimental Workflow
Caption: General Experimental Workflow for Thienopyridines.
Synthesis of this compound Derivatives
A general synthetic route involves the reaction of a substituted 2-chloronicotinaldehyde or related starting material with ethyl thioglycolate in the presence of a base.[4]
-
Materials : Substituted 2-chloronicotinaldehyde, ethyl thioglycolate, sodium ethoxide (NaOEt), N,N-dimethylformamide (DMF), ethyl acetate (EtOAc), brine, anhydrous sodium sulfate (Na₂SO₄).
-
Procedure :
-
Dissolve ethyl thioglycolate in DMF and cool to 0°C.
-
Add NaOEt portion-wise and stir for 30 minutes.
-
Add the substituted 2-chloronicotinaldehyde portion-wise.
-
Heat the reaction mixture (e.g., to 120°C) and stir overnight.
-
Cool the reaction to room temperature, dilute with water, and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product, for example, by washing with petroleum ether or by column chromatography.[4]
-
Pim-1 Kinase Inhibition Assay
A common method for assessing Pim-1 kinase inhibition is the ADP-Glo™ Kinase Assay.[5]
-
Principle : This luminescent assay measures the amount of ADP produced in a kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate light. The light signal is proportional to the kinase activity.
-
Materials : Recombinant Pim-1 kinase, kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT), ATP, substrate (e.g., PIMtide), test compounds, ADP-Glo™ Reagent, Kinase Detection Reagent, 384-well plates.[5]
-
Procedure :
-
Add 1 µl of the test compound or DMSO control to the wells of a 384-well plate.
-
Add 2 µl of Pim-1 kinase solution.
-
Add 2 µl of a mixture of the substrate and ATP to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC₅₀ values.[5]
-
TDP1 Inhibition Assay
A real-time fluorescent oligonucleotide biosensor assay is frequently used to measure TDP1 activity.[6]
-
Principle : A single-stranded DNA oligonucleotide is labeled with a fluorophore on one end and a quencher on the other. In its intact state, the fluorescence is quenched. TDP1 cleaves the 3'-end, releasing the quencher and causing an increase in fluorescence.
-
Materials : Recombinant human TDP1, TDP1 buffer (e.g., 50 mM Tris-HCl, pH 8.0; 50 mM NaCl; 7 mM β-mercaptoethanol), fluorophore-quencher labeled DNA biosensor, test compounds, 96-well plates.[7]
-
Procedure :
-
Prepare a reaction mixture in a 96-well plate containing TDP1 buffer.
-
Add purified TDP1 (e.g., 3 nM) and the test compound at various concentrations.
-
Initiate the reaction by adding the DNA biosensor (e.g., to a final concentration of 50 nM).
-
Measure the fluorescence intensity at regular intervals using a microplate reader.
-
Calculate the initial reaction velocity from the linear phase of the fluorescence increase.
-
Determine the percent inhibition and IC₅₀ values.[7]
-
In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]
-
Principle : Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials : Cancer cell lines, cell culture medium, 96-well plates, test compounds, MTT solution (e.g., 5 mg/mL in PBS), solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Procedure :
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well (to a final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Shake the plate to ensure complete solubilization.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values.
-
Conclusion
The this compound core serves as a versatile scaffold for the development of potent and selective inhibitors of various therapeutic targets. While the mechanism of action of the parent compound remains to be fully elucidated, its derivatives have demonstrated significant activity as inhibitors of Pim-1 kinase, TDP1, and PI-PLC, with promising anti-proliferative and chemosensitizing effects in cancer models. Further investigation into the structure-activity relationships and optimization of these derivatives hold the potential for the development of novel therapeutic agents for the treatment of cancer and other diseases. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued exploration and development of this important class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. promega.com [promega.com]
- 6. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validating TDP1 as an Inhibition Target for the Development of Chemosensitizers for Camptothecin-Based Chemotherapy Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
Methodological & Application
Application Notes and Protocols: The Utility of Ethyl thieno[2,3-b]pyridine-2-carboxylate in Medicinal Chemistry
Introduction
The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1] Derivatives of this core structure have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic agents.[1][2][3] Furthermore, they have shown promise in treating central nervous system disorders and acting as kinase inhibitors.[4][5] Ethyl thieno[2,3-b]pyridine-2-carboxylate and its derivatives, particularly Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, serve as crucial starting materials and key intermediates for the synthesis of a diverse range of biologically active molecules. This document provides an overview of its applications, quantitative data on select derivatives, and detailed protocols for synthesis and biological evaluation.
Application Note 1: Anticancer Agent Development
Thieno[2,3-b]pyridine derivatives have emerged as a potent class of compounds with significant anti-proliferative activity against various cancer cell lines.[6][7] Their mechanism of action is often multi-targeted, with notable inhibition of key signaling enzymes.
Mechanism of Action: A primary target for this class of compounds is the Phosphoinositide Phospholipase C (PI-PLC) enzyme family, which is frequently upregulated in many cancers.[6][7] Inhibition of PI-PLC disrupts critical downstream signaling pathways involved in cell growth and proliferation. Treatment of cancer cells with thienopyridines has been observed to alter cell morphology, leading to growth restriction and blebbing of the plasma membrane.[6] Other studies have identified these compounds as inhibitors of DNA repair enzymes like Tyrosyl-DNA phosphodiesterase 1 (TDP1), which can sensitize cancer cells to topoisomerase I (TOP1) inhibitors like topotecan.[8] The cellular effects often manifest as G2/M phase cell cycle arrest and the induction of apoptosis.[9]
Caption: Simplified PI-PLC signaling pathway and its inhibition.
Quantitative Data: Anti-proliferative Activity
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of representative thieno[2,3-b]pyridine derivatives against various cancer cell lines.
| Compound Class | Cell Line | Activity (IC₅₀) | Reference |
| 3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridines | HCT-116 (Colon Cancer) | nM range | [6] |
| 3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridines | MDA-MB-231 (Breast Cancer) | nM range | [6] |
| Substituted Thieno[2,3-b]pyridines (e.g., DJ160) | LNCaP, C42, PC3 (Prostate Cancer) | < 50 nM | [9] |
| Thieno[2,3-b]pyridine-based TDP1 Inhibitors | H460 (Lung Cancer) | Synergy with Topotecan | [8] |
Application Note 2: Antitubercular Agent Development
The emergence of multidrug-resistant tuberculosis necessitates the discovery of novel therapeutic agents. The thieno[2,3-b]pyridine scaffold has been successfully exploited to develop potent inhibitors of Mycobacterium tuberculosis.
Lead Compound Derivatization: Commercially available Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate is a versatile starting material for creating libraries of potential antitubercular drugs.[10] A common strategy involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with a diverse range of amines to generate novel 3-aminothieno[2,3-b]pyridine-2-carboxamides.[10]
Structure-Activity Relationship (SAR) Highlights: SAR studies have revealed that small modifications to the scaffold can lead to significant changes in biological activity. Key findings include:
-
Potency Drivers: Substitutions at both the 4- and 6-positions of the thieno[2,3-b]pyridine core are crucial for high potency.[10]
-
Optimal Groups: A trifluoromethyl group at the 4-position and hydrogen bond acceptors at the para-position of a phenyl ring at the 6-position generally result in the best activity.[10]
-
Amide Moiety: Bulkier amide substituents tend to exhibit better activity than smaller ones.[10]
Quantitative Data: Antitubercular Activity
The table below presents the 90% inhibitory concentrations (IC₉₀) against M. tuberculosis and the cytotoxic IC₅₀ values against the HepG2 human liver cancer cell line for selected derivatives. The Selectivity Index (SI = IC₅₀ / IC₉₀) indicates the compound's specificity for the bacterium over mammalian cells.
| Compound ID | R⁴ Substituent | R⁶ Substituent | Amide Group | M. tuberculosis IC₉₀ (µM) | HepG2 IC₅₀ (µM) | SI | Reference |
| 4i | -CF₃ | Commercial Analog | Varied | 2.5 | > 100 | > 40 | [10] |
| 4k | -CF₃ | Commercial Analog | Varied | 1.3 | 27 | 20.8 | [10] |
| 15f | -H | 3,4-methylenedioxyphenyl | Varied | 0.94 | > 100 | > 106 | [10] |
| 17a | -H | 6-methoxypyridine | Varied | 1.4 | > 100 | > 71 | [10] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common method for synthesizing the core scaffold from 2-chloro-3-pyridinecarboxaldehyde and ethyl thioglycolate.[11]
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Ethyl Thieno[2,3-b]pyridine-2-carboxylate as a Scaffold for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethyl thieno[2,3-b]pyridine-2-carboxylate as a versatile scaffold for the development of potent kinase inhibitors. This document details the synthesis of active derivatives, their biological activities against key oncogenic kinases, and protocols for their evaluation.
Introduction
The thieno[2,3-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis for a multitude of compounds with diverse biological activities. This compound, in particular, serves as a critical starting material for the synthesis of a new generation of kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of this compound have demonstrated significant inhibitory activity against several important kinases, including RON, Pim-1, and VEGFR-2, making them promising candidates for further drug development.
Kinase Inhibition Profile
While this compound itself is generally considered a precursor molecule with limited intrinsic kinase inhibitory activity, its derivatives have shown potent and selective inhibition of several key kinases implicated in cancer. The following table summarizes the inhibitory activities (IC50 values) of representative thieno[2,3-b]pyridine derivatives against various kinases.
| Compound ID | Target Kinase | IC50 (µM) | Cell-based Assay (Cell Line) | Cell-based GI50/IC50 (µM) |
| Pim-1 Inhibitors | ||||
| Compound 5b | Pim-1 | 0.044[1] | NCI-60 Panel | 0.302-3.57[1] |
| Compound 8d | Pim-1 | 0.019[1] | NCI-60 Panel | Not Reported[1] |
| Compound 10c | Pim-1 | 0.128[1] | NCI-60 Panel | Not Reported[1] |
| Compound 13h | Pim-1 | 0.479[1] | NCI-60 Panel | Not Reported[1] |
| Compound 15e | Pim-1 | 0.083[1] | NCI-60 Panel | Not Reported[1] |
| Compound 3c | Pim-1 | 35.7[2] | MCF7, HEPG2, HCT116, A549, PC3 | >100[2] |
| Compound 5b (different series) | Pim-1 | 12.71[2] | MCF7, HEPG2, HCT116, A549, PC3 | >100[2] |
| VEGFR-2 Inhibitors | ||||
| Compound 21e | VEGFR-2 | 0.021[3] | Not Reported | Not Reported[3] |
| Compound 21b | VEGFR-2 | 0.0334[3] | HUVEC | Not Reported[3] |
| Compound 21c | VEGFR-2 | 0.047[3] | HUVEC | Not Reported[3] |
| Thieno[2,3-d]pyrimidine derivative | VEGFR-2 | 0.23[4] | HCT-116, HepG2 | 2.80, 4.10[4] |
| TDP1 Inhibitors (Non-Kinase) | ||||
| Compound 6j | TDP1 | 16.95[5] | H460 | Not Reported[5] |
| Compound 7d | TDP1 | 21.92[5] | H460 | Not Reported[5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by thieno[2,3-b]pyridine derivatives and a general workflow for their screening and evaluation.
Caption: RON Signaling Pathway and Point of Inhibition.
Caption: Pim-1 Signaling Pathway and Point of Inhibition.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Thienopyridine Inhibitors.
Experimental Protocols
Protocol 1: General Synthesis of 3-Amino-thieno[2,3-b]pyridine-2-carboxamide Derivatives
This protocol describes a general method for the synthesis of 3-amino-thieno[2,3-b]pyridine-2-carboxamide derivatives, which are common active forms of these kinase inhibitors.
Materials:
-
Ethyl 3-amino-thieno[2,3-b]pyridine-2-carboxylate
-
Appropriate amine (R-NH2)
-
Trimethylaluminum (2 M in toluene or hexanes)
-
Anhydrous toluene
-
Nitrogen atmosphere apparatus
-
Standard laboratory glassware
Procedure:
-
Dissolve the desired amine (1.1 equivalents) in anhydrous toluene (5-10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trimethylaluminum solution (1.1 equivalents) dropwise to the amine solution.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add ethyl 3-amino-thieno[2,3-b]pyridine-2-carboxylate (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-thieno[2,3-b]pyridine-2-carboxamide derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of thieno[2,3-b]pyridine derivatives against a target kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant Kinase (e.g., Pim-1, VEGFR-2)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Thieno[2,3-b]pyridine test compounds dissolved in DMSO
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a white microplate, add the test compound dilutions. For control wells, add buffer with the same final DMSO concentration (positive control) or buffer without enzyme (negative control).
-
Add the kinase and its specific substrate to all wells except the negative control.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the remaining ATP by adding the luminescent detection reagent according to the manufacturer's protocol.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Cell Proliferation Assay (MTT Assay)
This protocol describes the use of the MTT assay to evaluate the anti-proliferative effects of thieno[2,3-b]pyridine derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Thieno[2,3-b]pyridine test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for a specified period (e.g., 72 hours) in a CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) by plotting the percentage of viability against the logarithm of the compound concentration.
References
- 1. Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 3-Aminothieno[2,3-b]pyridine-2-carboxamides from Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 3-aminothieno[2,3-b]pyridine-2-carboxamides, a scaffold of significant interest in medicinal chemistry, starting from the commercially available ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate. The described two-step synthesis involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by a robust amide coupling reaction.
Introduction
The 3-aminothieno[2,3-b]pyridine core is a key pharmacophore found in a variety of biologically active compounds. Derivatives of this scaffold have shown potential as treatments for a range of diseases. The targeted 3-aminothieno[2,3-b]pyridine-2-carboxamides are synthesized through a reliable and straightforward two-step process. The initial step involves the saponification of the ethyl ester to yield the carboxylic acid intermediate. Subsequently, this intermediate undergoes an amide coupling reaction with a desired amine, facilitated by the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to produce the final carboxamide product.
Experimental Protocols
The synthesis is performed in two main stages as detailed below.
Step 1: Hydrolysis of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate
This procedure outlines the conversion of the starting ethyl ester to its carboxylic acid derivative.
Materials:
-
Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate
-
4 M Sodium hydroxide (NaOH) solution
-
1,4-Dioxane
-
Hydrochloric acid (HCl) for acidification
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate in 1,4-dioxane.
-
Add a 4 M aqueous solution of sodium hydroxide to the reaction mixture.
-
Heat the mixture to 70 °C and stir until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with hydrochloric acid to precipitate the carboxylic acid product.
-
Collect the solid precipitate by filtration, wash with water, and dry under vacuum to yield 3-aminothieno[2,3-b]pyridine-2-carboxylic acid.
Step 2: HATU-Mediated Amide Coupling
This protocol describes the formation of the amide bond between the carboxylic acid intermediate and a primary or secondary amine.
Materials:
-
3-Aminothieno[2,3-b]pyridine-2-carboxylic acid (from Step 1)
-
Desired primary or secondary amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and stirring apparatus under an inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of 3-aminothieno[2,3-b]pyridine-2-carboxylic acid in anhydrous DMF, add the desired amine.
-
Add DIPEA to the mixture, followed by the addition of HATU.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is typically worked up by quenching with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired 3-aminothieno[2,3-b]pyridine-2-carboxamide.
Data Presentation
The following table summarizes the key transformations and reagents involved in the synthesis. While specific yields can vary depending on the substrate and reaction scale, this synthesis is reported to provide the final amide products in low to high yields.[1]
| Step | Transformation | Key Reagents | Solvent | Temperature |
| 1 | Ester to Carboxylic Acid | 4 M Sodium Hydroxide | 1,4-Dioxane | 70 °C |
| 2 | Carboxylic Acid to Amide | Amine, HATU, DIPEA | DMF | Room Temp. |
Workflow Visualization
The following diagram illustrates the two-step synthesis process from the starting ethyl ester to the final carboxamide product.
Caption: Synthetic workflow for 3-aminothieno[2,3-b]pyridine-2-carboxamides.
References
Application Notes and Protocols: Anticancer Activity of Ethyl Thieno[2,3-b]pyridine-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the anticancer properties of ethyl thieno[2,3-b]pyridine-carboxylate derivatives. It includes a summary of their cytotoxic activity, comprehensive experimental protocols for their synthesis and evaluation, and visual representations of key processes to facilitate understanding and replication in a research setting.
Introduction
Thieno[2,3-b]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] Among these, derivatives featuring an ethyl carboxylate group are being explored for their potential as anticancer agents. These compounds have demonstrated cytotoxicity against various cancer cell lines, including those exhibiting multidrug resistance. This document focuses on a specific series of substituted ethyl 7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylates, which have shown promising activity against leukemia cells.[2][3]
Data Presentation: Cytotoxic Activity
The anticancer efficacy of ethyl thieno[2,3-b]pyridine-carboxylate derivatives has been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the cytotoxic activity of a series of these compounds against sensitive (CCRF-CEM) and multidrug-resistant (CEM/ADR5000) human leukemia cell lines.
Table 1: IC50 Values of Ethyl Thieno[2,3-b]pyridine-5-carboxylate Derivatives against Leukemia Cell Lines [2][3]
| Compound ID | R-group at position 2 | IC50 (µM) vs. CCRF-CEM (Sensitive) | IC50 (µM) vs. CEM/ADR5000 (Multidrug-Resistant) |
| 3a | Phenoxy | >10 | >10 |
| 3b | 2-Formylphenoxy | 2.580 ± 0.550 | 4.486 ± 0.286 |
| 3c | 2-Formyl-4-chlorophenoxy | >10 | >10 |
| 3d | 2-Formyl-4-methoxyphenoxy | >10 | >10 |
| 3e | Phenylthio | 8.932 ± 0.412 | 9.874 ± 0.358 |
| Doxorubicin | (Control) | 0.021 ± 0.001 | 2.186 ± 0.104 |
Data is presented as mean ± standard deviation.
Experimental Protocols
The following sections detail the methodologies for the synthesis and cytotoxic evaluation of the ethyl thieno[2,3-b]pyridine-carboxylate derivatives.
Chemical Synthesis
The synthesis of the target compounds is a multi-step process, beginning with the formation of a key intermediate, ethyl 2-chloro-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate (Compound 1).[2][3]
Protocol 3.1.1: Synthesis of Ethyl 2-chloro-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate (1)
-
Starting Materials: 2,5-dichlorothiophene-3-carboxylic acid, ethyl acetoacetate, cyclopropylamine.
-
The synthesis involves the reaction of 2,5-dichlorothiophene-3-carboxylic acid with reagents to form the thieno[2,3-b]pyridine core.
-
Nitration of the core structure is then performed.
-
Subsequent reactions lead to the formation of the ethyl carboxylate and the cyclopropylamine is introduced at the N-7 position.
-
Chlorination at the 2-position yields the final intermediate, Compound 1.
Protocol 3.1.2: General Procedure for the Synthesis of Final Derivatives (3a-e)
-
Starting Materials: Compound 1, appropriate phenol or thiophenol derivative (e.g., salicylaldehyde for 3b), and a suitable base in a polar aprotic solvent.
-
Dissolve the respective phenol or thiophenol (1.2 equivalents) in a suitable solvent such as dimethylformamide (DMF).
-
Add a base, for instance, potassium carbonate (K2CO3), to the solution and stir.
-
Add Compound 1 (1 equivalent) to the reaction mixture.
-
Heat the mixture and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/DMF).[2][3]
Cytotoxicity Assay
The in vitro anticancer activity of the synthesized compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
Protocol 3.2.1: MTT Assay for Cell Viability
-
Cell Culture: Culture CCRF-CEM and CEM/ADR5000 leukemia cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Seed the cells in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized thieno[2,3-b]pyridine derivatives (typically ranging from 0.1 to 100 µM) and a control (e.g., Doxorubicin). Include a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mechanism of Action and Signaling Pathways
While the precise mechanism of action for this specific series of ethyl thieno[2,3-b]pyridine-5-carboxylates is not fully elucidated in the cited literature, the broader class of thienopyridine derivatives has been associated with several anticancer mechanisms. It is important to note that these are potential pathways and require further investigation for this particular set of compounds.
One of the proposed targets for thieno[2,3-b]pyridine derivatives is Phosphoinositide-specific phospholipase C (PI-PLC) .[4][5] PI-PLC is an enzyme involved in signal transduction pathways that regulate cell growth, proliferation, and differentiation. Its upregulation has been observed in various cancers. Inhibition of PI-PLC can disrupt these signaling cascades, leading to a reduction in cancer cell proliferation.
Another potential mechanism for related thienopyridine compounds is the inhibition of Heat Shock Protein 90 (Hsp90) .[6] Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell growth and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis. Some thieno[2,3-c]pyridine derivatives have been shown to induce G2 phase arrest in the cell cycle.[6]
Conclusion and Future Directions
The presented data and protocols underscore the potential of ethyl thieno[2,3-b]pyridine-carboxylate derivatives as a scaffold for the development of novel anticancer agents. The significant cytotoxicity observed, particularly in multidrug-resistant leukemia cells, warrants further investigation. Future research should focus on elucidating the precise mechanism of action, exploring the structure-activity relationships in more detail, and evaluating the in vivo efficacy and safety of the most promising compounds. The methodologies outlined in this document provide a solid foundation for researchers to build upon in the quest for more effective cancer therapies.
References
- 1. Synthesis and cytotoxicity of thieno[2,3-b]quinoline-2-carboxamide and cycloalkyl[b]thieno[3,2-e]pyridine-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Cytotoxicity of Thieno[2,3-b]Pyridine Derivatives Toward Sensitive and Multidrug-Resistant Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Identification of anticancer agents based on the thieno[2,3-b]pyridine and 1H-pyrazole molecular scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Novel Thieno[2,3-b]pyridine Compounds with Antimicrobial Properties
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial properties of novel thieno[2,3-b]pyridine compounds, detailing their efficacy against various pathogens and the methodologies for their evaluation. The included protocols and data are designed to facilitate further research and development of this promising class of antimicrobial agents.
Quantitative Antimicrobial Activity
The antimicrobial potential of various thieno[2,3-b]pyridine derivatives has been quantified using standard microbiological assays. The data, summarized below, highlights the potent activity of these compounds against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Thieno[2,3-b]pyridine Derivatives
| Compound ID | Target Organism | MIC (µM) | MBC (µM) | Reference Compound | MIC (µM) | Reference |
| 9a | Staphylococcus aureus | 9.9 | 19.8 | Ciprofloxacin | 2.7 | [1] |
| 9a | Escherichia coli | 19.8 | 39.5 | Ciprofloxacin | - | [1] |
| 13b | Staphylococcus aureus | 4.8 | 9.6 | Ciprofloxacin | - | [2] |
| 13b | Escherichia coli | 4.8 | 9.6 | Ciprofloxacin | - | [2] |
| 13b | Streptococcus mutans | 9.6 | 19.7 | Ciprofloxacin | - | [2] |
| 2d | - | 4.4 | 8.8 | - | - | [3] |
| 2e | - | 4.2 | 8.5 | - | - | [3] |
Note: '-' indicates data not available in the cited sources.
Table 2: Inhibition Zone Diameters for Selected Thieno[2,3-b]pyridine Compounds
| Compound ID | Target Organism | Inhibition Zone (mm ± SD) | Reference Compound | Inhibition Zone (mm ± SD) | Reference |
| 9a | MRSA | 16.2 ± 0.6 | Gentamicin | - | [1] |
| 9a | Staphylococcus aureus | 32.4 ± 0.7 | - | - |
Note: '-' indicates data not available in the cited sources. MRSA: Methicillin-resistant Staphylococcus aureus.
Table 3: Half-Maximal Inhibitory Concentration (IC50) of Thieno[2,3-b]pyridine Analogs
| Compound ID | Target Organism/Enzyme | IC50 (µg/mL) | Reference Compound | IC50 | Reference |
| 8 | Staphylococcus aureus | 18.9 ± 0.63 | - | - | [4] |
| 9 | Staphylococcus aureus | 24.3 ± 0.74 | - | - | [4] |
| 10 | Staphylococcus aureus | 21.2 ± 0.55 | - | - | [4] |
| 8 | Escherichia coli | 14.2 ± 0.41 | - | - | [4] |
| 9 | Escherichia coli | 19.5 ± 0.64 | - | - | [4] |
| 10 | Escherichia coli | 16.8 ± 0.49 | - | [4] | |
| 8 | Candida albicans | 19.2 ± 0.58 | - | - | [4] |
| 9 | Candida albicans | 23.4 ± 0.65 | - | - | [4] |
| 10 | Candida albicans | 21.7 ± 0.61 | - | - | [4] |
| 4a | E. coli DNA gyrase | 3.44 µM | - | - | [2] |
| 4b | E. coli DNA gyrase | 5.77 µM | - | - | [2] |
| 4a | E. coli topoisomerase IV | 14.46 µM | - | - | [2] |
| 4b | E. coli topoisomerase IV | 14.89 µM | - | - | [2] |
Note: '-' indicates data not available in the cited sources.
Experimental Protocols
The following are detailed protocols for the key experiments used to determine the antimicrobial properties of novel thieno[2,3-b]pyridine compounds.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
Objective: To determine the lowest concentration of a thieno[2,3-b]pyridine compound that inhibits the visible growth of a microorganism.
Materials:
-
Thieno[2,3-b]pyridine compounds
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth for the tested organism
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Aseptically pick a few colonies of the microorganism from a fresh agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the thieno[2,3-b]pyridine compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the compound in the broth within the 96-well plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, read the absorbance at 600 nm using a microplate reader to quantify growth.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
Objective: To determine the lowest concentration of a thieno[2,3-b]pyridine compound that kills 99.9% of the initial bacterial inoculum.
Materials:
-
Results from the MIC assay (Protocol 1)
-
Mueller-Hinton Agar (MHA) plates or appropriate agar
-
Sterile spreaders
Procedure:
-
Subculturing from MIC Wells:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Determination of MBC:
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
-
Protocol 3: Agar Disk Diffusion Assay (Kirby-Bauer Method)
Objective: To qualitatively assess the antimicrobial activity of thieno[2,3-b]pyridine compounds.
Materials:
-
Thieno[2,3-b]pyridine compounds
-
Bacterial or fungal strains
-
Mueller-Hinton Agar (MHA) plates or appropriate agar
-
Sterile filter paper disks (6 mm diameter)
-
Sterile swabs
Procedure:
-
Preparation of Inoculum:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.
-
-
Application of Compound Disks:
-
Impregnate sterile filter paper disks with a known concentration of the thieno[2,3-b]pyridine compound solution.
-
Allow the solvent to evaporate completely.
-
Aseptically place the impregnated disks onto the surface of the inoculated agar plate.
-
Include a standard antibiotic disk as a positive control and a solvent-only disk as a negative control.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Measurement of Inhibition Zones:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Visualized Workflows and Mechanisms
To aid in the understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated.
Caption: General workflow for the synthesis and antimicrobial evaluation of thieno[2,3-b]pyridine compounds.
Caption: Proposed mechanism of action: Inhibition of bacterial DNA gyrase by thieno[2,3-b]pyridine compounds.
References
Application Notes and Protocols for Ethyl Thieno[2,3-b]pyridine-2-carboxylate in Mycobacterium tuberculosis Research
Affiliation: Google Research
Abstract
Ethyl thieno[2,3-b]pyridine-2-carboxylate serves as a crucial starting scaffold in the development of novel anti-tubercular agents. While the parent compound itself demonstrates limited to no direct activity against Mycobacterium tuberculosis, its derivatives, particularly 3-aminothieno[2,3-b]pyridine-2-carboxamides (TPAs), have shown significant promise. These application notes provide an overview of the utility of this compound as a foundational molecule for medicinal chemistry campaigns targeting M. tuberculosis. Detailed protocols for the synthesis and evaluation of its derivatives are presented, along with a summary of their biological activities.
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, necessitating the discovery of new drugs with novel mechanisms of action to combat drug-resistant strains.[1] The thieno[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry, and its derivatives have been explored for various therapeutic applications. In the context of TB research, this compound is a key intermediate for the synthesis of more potent 3-aminothieno[2,3-b]pyridine-2-carboxamide derivatives. Research has shown that substitutions at the 3-amino, 4-, and 6-positions of the thieno[2,3-b]pyridine ring are critical for anti-tubercular activity.[2][3]
Application Notes
This compound is primarily utilized as a chemical starting block for the synthesis of libraries of thieno[2,3-b]pyridine derivatives to explore their structure-activity relationships (SAR) against M. tuberculosis. The ester group at the 2-position is readily hydrolyzed to a carboxylic acid, which can then be coupled with various amines to generate a diverse set of amides. This synthetic versatility allows for the fine-tuning of physicochemical properties and biological activity.
Studies on 3-aminothieno[2,3-b]pyridine-2-carboxamides (TPAs) have revealed that unsubstituted derivatives at the 4- and 6-positions are inactive against M. tuberculosis.[2] However, the introduction of substituents at these positions, particularly a trifluoromethyl group at the 4-position and various moieties at the 6-position, can lead to potent anti-tubercular compounds.[2] Some of these derivatives have shown activity against both wild-type and drug-resistant strains of M. tuberculosis, with some acting through the inhibition of the signal peptidase LepB.[2][4]
Quantitative Data Summary
The following table summarizes the anti-tubercular activity and cytotoxicity of selected 3-aminothieno[2,3-b]pyridine-2-carboxamide derivatives synthesized from ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate.
| Compound ID | Modifications from Parent Scaffold | M. tuberculosis IC90 (µM) | HepG2 Cytotoxicity IC50 (µM) | Selectivity Index (SI = IC50/IC90) |
| 7a-g | Unsubstituted at 4- and 6-positions, various amides | > 100 | > 100 | - |
| 11m | Hydrogen at 4-position | > 100 | > 100 | - |
| 11n | Methyl at 4-position | > 100 | 27 | - |
| 17af | 6-methoxypyridine at 6-position, 1-phenethylamine amide | 1.2 | 19 | 15.8 |
| 17p | Adamantylamine amide | 0.68 | 81 | 119 |
| 27 | Deaminated at 3-position | 2.5 | > 100 | > 40 |
Data sourced from ACS Medicinal Chemistry Letters.[2]
Experimental Protocols
Protocol 1: Synthesis of 3-Aminothieno[2,3-b]pyridine-2-carboxylic Acid
This protocol describes the hydrolysis of the ethyl ester of 3-aminothieno[2,3-b]pyridine-2-carboxylate to its corresponding carboxylic acid, a key intermediate for amide coupling.
Materials:
-
Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate
-
4 M Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Hydrochloric acid (HCl) for acidification
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
pH paper or pH meter
-
Buchner funnel and filter paper
Procedure:
-
Dissolve ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate in 1,4-dioxane in a round-bottom flask.
-
Add 4 M NaOH solution to the flask.
-
Heat the reaction mixture to 70°C with stirring.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture with HCl until the pH is acidic, leading to the precipitation of the carboxylic acid.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold distilled water.
-
Dry the resulting 3-aminothieno[2,3-b]pyridine-2-carboxylic acid under vacuum.
Protocol 2: HATU-Mediated Amide Coupling
This protocol outlines the coupling of the carboxylic acid intermediate with a primary or secondary amine to form the desired 3-aminothieno[2,3-b]pyridine-2-carboxamide.
Materials:
-
3-Aminothieno[2,3-b]pyridine-2-carboxylic acid
-
Desired amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere
Procedure:
-
To a solution of 3-aminothieno[2,3-b]pyridine-2-carboxylic acid in DMF, add the desired amine, HATU, and DIPEA.[2]
-
Stir the reaction mixture at room temperature under an inert atmosphere.[2]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure amide.
Protocol 3: In Vitro Anti-Tubercular Activity Assay
This protocol describes the determination of the minimum inhibitory concentration (MIC) or the 90% inhibitory concentration (IC90) of the synthesized compounds against M. tuberculosis.
Materials:
-
Synthesized compounds
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
96-well microplates
-
Resazurin dye
-
Incubator at 37°C
Procedure:
-
Prepare serial dilutions of the test compounds in Middlebrook 7H9 broth in a 96-well plate.
-
Inoculate the wells with a standardized culture of M. tuberculosis H37Rv.
-
Include positive (drug-free) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 7-14 days.
-
After incubation, add resazurin solution to each well and incubate for another 24 hours.
-
Determine the IC90 value, which is the lowest concentration of the compound that causes a 90% inhibition of growth, indicated by a color change from blue (resazurin) to pink (resorufin) in the control wells but not in the test wells.
Visualizations
Caption: Synthetic pathway from the starting ethyl ester to the active amide derivatives.
Caption: SAR summary for the 3-aminothieno[2,3-b]pyridine-2-carboxamide series.
References
- 1. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel 3-Aminothieno[2,3- b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Structure-Activity Relationship of Thieno[2,3-b]pyridine Analogues
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the structure-activity relationships (SAR) of thieno[2,3-b]pyridine analogues, a versatile scaffold with a wide range of biological activities. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Thieno[2,3-b]pyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. These analogues have been investigated for their potential as anticancer, antiviral, anti-inflammatory, antidiabetic, and antimicrobial agents.[1][2] The fused thiophene and pyridine ring system provides a rigid core that can be readily functionalized at various positions, allowing for the fine-tuning of its interaction with biological targets. Understanding the structure-activity relationship is crucial for the rational design of more potent and selective thieno[2,3-b]pyridine-based therapeutic agents.
Structure-Activity Relationship Data
The biological activity of thieno[2,3-b]pyridine analogues is highly dependent on the nature and position of substituents on the core scaffold. The following tables summarize the quantitative SAR data for various biological targets.
Table 1: Anticancer Activity of Thieno[2,3-b]pyridine Analogues
| Compound | Target/Cell Line | R1 | R2 | R3 | R4 | Activity (IC50/EC50/GI50) | Reference |
| 6j | TDP1 Inhibition | H | 4'-Cl | 6-tert-pentyl | H | >50% inhibition @ 100 µM | [3] |
| 9f | TDP1 Inhibition | H | 4'-phenyl | 6-phenyl | H | 48% inhibition @ 50 µM | [3] |
| 17d | MDA-MB-435 (Melanoma) | 5-keto-tetrahydro | 3-methoxyphenylcarboxamide | H | H | 23 nM | [4] |
| 17d | MDA-MB-468 (Breast Cancer) | 5-keto-tetrahydro | 3-methoxyphenylcarboxamide | H | H | 46 nM | [4] |
| DJ160 | Prostate Cancer Cells | Varies | Varies | Varies | Varies | Inhibits proliferation | [5] |
| Compound 1 | MDA-MB-231 (Breast Cancer) | Varies | Varies | Varies | Varies | Cytotoxic @ 0.05 µM (24h) | [6] |
| 12c | HCV Inhibition | Varies | Varies | Varies | Varies | 3.3 µM | [7] |
| 12b | HCV Inhibition | Varies | Varies | Varies | Varies | 3.5 µM | [7] |
| 10l | HCV Inhibition | Varies | Varies | Varies | Varies | 3.9 µM | [7] |
| 12o | HCV Inhibition | Varies | Varies | Varies | Varies | 4.5 µM | [7] |
| 8e | Hepatic Gluconeogenesis | CF3 replaced | Varies | Varies | Varies | 16.8 µM | [8] |
| 9d | Hepatic Gluconeogenesis | CF3 replaced | Varies | Varies | Varies | 12.3 µM | [8] |
| 4h | P. falciparum (Antimalarial) | 4-phenyl with alkylamino side chain | H | H | H | Improved activity | [9] |
Table 2: Kinase Inhibitory Activity of Thieno[2,3-b]pyridine Analogues
| Compound | Target Kinase | R1 | R2 | R3 | R4 | Activity (IC50) | Reference |
| Unnamed | c-Src | Varies | Varies | Varies | Varies | Potent inhibition | [10] |
| Unnamed | PI3Kβ | 3-hydroxyphenyl @ C2 | Varies | Varies | Varies | 72% inhibition @ 10 µM | [11] |
| Unnamed | PI3Kγ | 3-hydroxyphenyl @ C2 | Varies | Varies | Varies | 84% inhibition @ 10 µM | [11] |
| 17c-i, 20b | VEGFR-2 | Varies | Varies | Varies | Varies | Excellent activity | [12] |
| Unnamed | DRAK2 | 5-aryl | Varies | Varies | Varies | 0.029 µM | [13] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of thieno[2,3-b]pyridine analogues, based on published literature.
General Synthesis of 3-Amino-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide Derivatives[3]
This protocol describes a common synthetic route to a class of thieno[2,3-b]pyridine analogues.
Materials:
-
Substituted cycloalkanones (e.g., cyclohexanones)
-
Sodium ethoxide
-
Ethyl formate
-
Cyanothioacetamide
-
Piperidinium acetate
-
2-chloro-N-(substituted-phenyl)acetamide (e.g., 2-chloro-N-(4-chlorophenyl)acetamide)
-
Ethanol
-
Water
Procedure:
-
Enolate Salt Formation: Convert the starting cycloalkanone to its enolate salt by reacting it with freshly prepared sodium ethoxide and ethyl formate. The resulting salt is used in the next step without further purification.
-
Carbonitrile Synthesis: Combine the enolate salt, cyanothioacetamide, and piperidinium acetate solution in water and heat the mixture at reflux to yield the corresponding carbonitrile derivative.
-
Final Product Synthesis: React the carbonitrile with the appropriate 2-chloro-N-(substituted-phenyl)acetamide in the presence of sodium carbonate in absolute ethanol to obtain the final 3-amino-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide derivative.
Cell Proliferation Assay ([9]H-Thymidine Incorporation)[3][14]
This assay measures the antiproliferative activity of the synthesized compounds.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HCT-116)
-
Cell culture medium and supplements
-
Synthesized thieno[2,3-b]pyridine compounds dissolved in DMSO
-
[3H]-Thymidine
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (0.5% DMSO).
-
[3H]-Thymidine Incorporation: Add [3H]-thymidine to each well and incubate for a few hours to allow its incorporation into the DNA of proliferating cells.
-
Harvesting and Measurement: Harvest the cells and measure the amount of incorporated [3H]-thymidine using a scintillation counter.
-
Data Analysis: Determine the effect of the compounds on cell proliferation relative to the vehicle control and calculate IC50 values.
TDP1 Inhibition Assay[3]
This assay is used to determine the inhibitory activity of compounds against the Tyrosyl-DNA phosphodiesterase 1 (TDP1) enzyme.
Materials:
-
Recombinant human TDP1 enzyme
-
Quenched fluorescent oligonucleotide substrate (e.g., 5'-FAM-AGGATCTAAAAGACTT-BHQ-3')
-
Assay buffer
-
Synthesized thieno[2,3-b]pyridine compounds
-
Fluorescence plate reader
Procedure:
-
Assay Preparation: Prepare a reaction mixture containing the TDP1 enzyme, the fluorescent substrate, and the assay buffer in a 96-well plate.
-
Compound Addition: Add the test compounds at various concentrations to the wells.
-
Fluorescence Measurement: Monitor the increase in fluorescence in real-time using a fluorescence plate reader. The cleavage of the substrate by TDP1 separates the fluorophore (FAM) from the quencher (BHQ), resulting in an increase in fluorescence.
-
Data Analysis: Determine the rate of the reaction in the presence and absence of the inhibitors to calculate the percentage of inhibition and IC50 values.
Visualizations
The following diagrams illustrate key concepts related to the structure-activity relationship of thieno[2,3-b]pyridine analogues.
Caption: Experimental workflow for SAR studies of thieno[2,3-b]pyridine analogues.
Caption: Simplified PI3K/Akt signaling pathway inhibited by thieno[2,3-b]pyridines.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and structure-activity relationships study of novel thieno[2,3-b]pyridine analogues as hepatitis C virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and structure-activity relationships study of thieno[2,3-b]pyridine analogues as hepatic gluconeogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and pharmacological evaluation of thieno[2,3-b]pyridine derivatives as novel c-Src inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Protocols for Functionalizing the Thieno[2,3-b]pyridine Scaffold: Application Notes
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. This document provides detailed application notes and experimental protocols for the functionalization of the thieno[2,3-b]pyridine core, enabling the synthesis of diverse compound libraries for screening and lead optimization.
Synthesis of the Core Thieno[2,3-b]pyridine Scaffold
The construction of the thieno[2,3-b]pyridine nucleus is a critical first step. Several synthetic strategies have been developed, with the Thorpe-Ziegler cascade reaction being a prominent and efficient method.
Protocol: One-Pot Thorpe-Ziegler Cascade Reaction
This protocol describes the synthesis of 3-aminothieno[2,3-b]pyridine-2-carboxamides from 3-cyanopyridine-2(1H)-thiones and α-chloroacetanilides.[1]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate 3-cyanopyridine-2(1H)-thione (1 equivalent) and α-chloroacetanilide (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Add a strong base, such as potassium carbonate (K2CO3) or sodium ethoxide (NaOEt), to the mixture.
-
Reaction Conditions: Heat the reaction mixture to boiling and maintain reflux for the time specified in the table below, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 3-aminothieno[2,3-b]pyridine-2-carboxamide.
Quantitative Data:
| Starting Materials | Product | Yield (%) | Reference |
| 3-Cyanopyridine-2(1H)-thione, 2-chloroacetanilide | 3-Amino-N-phenylthieno[2,3-b]pyridine-2-carboxamide | Good | [1] |
| Substituted 3-cyanopyridine-2(1H)-thiones | Corresponding 3-aminothieno[2,3-b]pyridine-2-carboxamides | Moderate to Very Good | [1] |
Experimental Workflow:
Caption: Thorpe-Ziegler cascade reaction workflow.
Functionalization at the 3-Amino Group
The 3-amino group of the thieno[2,3-b]pyridine scaffold serves as a versatile handle for further derivatization, allowing for the introduction of various functional groups and the exploration of structure-activity relationships (SAR).[2]
Protocol: Acylation with Chloroacetyl Chloride
This protocol details the synthesis of 3-(chloroacetylamino)thieno[2,3-b]pyridine-2-carboxamides, which are key intermediates for further modifications.[1]
Experimental Protocol:
-
Reaction Setup: Suspend the 3-aminothieno[2,3-b]pyridine-2-carboxamide (1 equivalent) in dry toluene or benzene in a round-bottom flask fitted with a reflux condenser.
-
Reagent Addition: Add chloroacetyl chloride (1.1 equivalents) dropwise to the suspension.
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture and collect the precipitated solid by filtration.
-
Purification: Wash the solid with the solvent used for the reaction to remove any unreacted starting material and dry to obtain the desired α-chloroacetamide.
Quantitative Data:
| Starting Material | Product | Yield (%) | Reference |
| 3-Aminothieno[2,3-b]pyridine-2-carboxamides | 3-(Chloroacetylamino)thieno[2,3-b]pyridine-2-carboxamides | Not specified, described as "easily react" | [1] |
Protocol: Synthesis of Azidoacetamides
The resulting α-chloroacetamides can be converted to azidoacetamides, which are useful for click chemistry or other transformations.[1]
Experimental Protocol:
-
Reaction Setup: Dissolve the 3-(chloroacetylamino)thieno[2,3-b]pyridine-2-carboxamide (1 equivalent) in DMF.
-
Reagent Addition: Add sodium azide (NaN3) (1.2 equivalents) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the azidoacetamide.
Quantitative Data:
| Starting Material | Product | Yield (%) | Reference |
| 3-(Chloroacetylamino)thieno[2,3-b]pyridine-2-carboxamides | 3-(Azidoacetylamino)thieno[2,3-b]pyridine-2-carboxamides | Moderate to Very Good | [1] |
Experimental Workflow for 3-Amino Group Functionalization:
Caption: Functionalization of the 3-amino group.
C-H Functionalization of the Thiophene Ring
Direct C-H activation is a modern and atom-economical strategy for functionalizing heterocyclic scaffolds. While not extensively detailed in the provided results for the thieno[2,3-b]pyridine system itself, the principles can be applied from related thieno-azine systems.[3] This approach avoids the need for pre-functionalized starting materials.
Conceptual Protocol: Palladium-Catalyzed Direct C-H Arylation
This conceptual protocol is based on methodologies developed for similar thieno-fused heterocycles and serves as a starting point for the direct arylation of the thieno[2,3-b]pyridine core.
Experimental Protocol:
-
Reaction Setup: In a sealed reaction vessel, combine the thieno[2,3-b]pyridine substrate (1 equivalent), the aryl halide (e.g., aryl bromide or iodide, 1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%), a ligand (e.g., a phosphine ligand like P(o-tol)3 or a bulky biarylphosphine, 4-10 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2 equivalents) in a suitable solvent (e.g., DMA, dioxane, or toluene).
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 100-150 °C) for 12-24 hours.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel.
Logical Relationship for C-H Arylation:
Caption: C-H arylation logical diagram.
Functionalization via Halogenation and Cross-Coupling
Regioselective halogenation of the thieno[2,3-b]pyridine core provides a valuable handle for introducing a wide variety of substituents through well-established cross-coupling reactions.
Protocol: Regioselective Bromination at the 4-Position
A mild and regioselective bromination at the 4-position of the pyridine ring has been reported, which is crucial for subsequent functionalization.[4]
Experimental Protocol:
-
Intermediate Formation: The protocol proceeds via a triflate intermediate, which acts as a directing group. The specific conditions for the formation of this intermediate and subsequent bromination would need to be followed as per the detailed literature procedure.[4]
-
Bromination: The bromination reaction is described as mild and leads to the 4-bromo derivative in high yield.[4]
-
Isolation and Purification: Standard work-up and purification procedures would be employed to isolate the 4-bromothieno[2,3-b]pyridine.
Quantitative Data:
| Reaction | Product | Yield (%) | Reference |
| Regioselective bromination of thieno[2,3-b]pyridine | 4-Bromothieno[2,3-b]pyridine | 87 | [4] |
Conceptual Protocol: Suzuki Cross-Coupling of 4-Bromothieno[2,3-b]pyridine
The resulting 4-bromo derivative is a versatile building block for introducing aryl or heteroaryl substituents via Suzuki cross-coupling.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, combine 4-bromothieno[2,3-b]pyridine (1 equivalent), the desired boronic acid or boronic ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf), 2-5 mol%), and a base (e.g., K2CO3, Na2CO3, or Cs2CO3, 2-3 equivalents) in a solvent mixture (e.g., dioxane/water, toluene/ethanol/water).
-
Inert Atmosphere: Degas the mixture and purge with an inert gas.
-
Reaction Conditions: Heat the reaction mixture at reflux or a specified temperature (typically 80-110 °C) until the starting material is consumed.
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic layer with brine and dry.
-
Purification: Purify the crude product by column chromatography to obtain the 4-arylthieno[2,3-b]pyridine.
Experimental Workflow for Bromination and Suzuki Coupling:
Caption: Bromination and Suzuki coupling workflow.
These protocols provide a foundation for the synthesis and functionalization of the thieno[2,3-b]pyridine scaffold. Researchers can adapt and optimize these methods to generate novel derivatives for various applications in drug discovery and materials science. It is essential to consult the primary literature for specific details and safety precautions for each reaction.
References
Application of Ethyl thieno[2,3-b]pyridine-2-carboxylate in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic scaffold, thieno[2,3-b]pyridine, has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives. Ethyl thieno[2,3-b]pyridine-2-carboxylate, and particularly its amino-substituted analogue, ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, serve as crucial starting materials for the synthesis of a wide array of bioactive molecules. These derivatives have shown promise in various therapeutic areas, including oncology, infectious diseases, and neurology. This document provides a summary of the applications of this compound derivatives in drug discovery, including quantitative data on their biological activities, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Biological Activities and Quantitative Data
Derivatives of this compound have been investigated for a range of biological activities. The core scaffold can be readily modified to generate libraries of compounds for screening against various drug targets. The following table summarizes the reported in vitro activities of several thieno[2,3-b]pyridine derivatives.
| Compound ID/Series | Target/Cell Line | Activity Type | Value | Citation |
| Anticancer Activity | ||||
| Compound 6c | HCT-116 (Colon Cancer) | IC50 | 11 nM | [1] |
| MDA-MB-231 (Breast Cancer) | IC50 | 24 nM | [1] | |
| Compound 8c | HCT-116 (Colon Cancer) | IC50 | 15 nM | [1] |
| MDA-MB-231 (Breast Cancer) | IC50 | 21 nM | [1] | |
| Compound 8d | HCT-116 (Colon Cancer) | IC50 | 24 nM | [1] |
| MDA-MB-231 (Breast Cancer) | IC50 | 32 nM | [1] | |
| Compound 1 | MDA-MB-231 (Breast Cancer) | IC50 (48h) | 2.082 µM | [2] |
| MCF-7 (Breast Cancer) | IC50 (48h) | 2.053 µM | [2] | |
| Compound 3b | CCRF-CEM (Leukemia) | IC50 | 2.580 ± 0.550 μM | [3] |
| CEM/ADR5000 (Multidrug-Resistant Leukemia) | IC50 | 4.486 ± 0.286 μM | [3] | |
| Compound 5g | MCF-7 (Breast Cancer) | IC50 | 18.87 ± 0.2 μg/mL | [4] |
| Compound 5d | HeLa (Cervical Cancer) | IC50 | 40.74 ± 1.7 μg/mL | [4] |
| Kinase Inhibition | ||||
| Compound 5b | Pim-1 Kinase | IC50 | 12.71 µM | |
| Compound 3c | Pim-1 Kinase | IC50 | 35.7 µM | |
| Anti-mycobacterial Activity | ||||
| Compound 17af | M. tuberculosis (Wild-type) | IC90 | 1.2 µM | [5] |
| M. tuberculosis (LepB hypomorph) | IC90 | 0.41 µM | [5] | |
| HepG2 (Cytotoxicity) | IC50 | 19 µM | [5] | |
| Receptor Binding | ||||
| Compound 7c | rat Adenosine A1 Receptor (rA1 AR) | Ki | 61.9 nM | [6][7] |
Key Biological Targets and Signaling Pathways
Several biological targets have been identified for thieno[2,3-b]pyridine derivatives. A prominent target in cancer research is the phosphoinositide-specific phospholipase C (PI-PLC) enzyme family.[2][8] Inhibition of PI-PLC disrupts critical cellular signaling pathways involved in cell proliferation, morphology, and migration.[8]
Additionally, derivatives have been developed as adenosine A1 receptor agonists , which are of interest for the potential treatment of epilepsy.[6][7] Other identified targets include Pim-1 kinase, a serine/threonine kinase involved in cancer cell proliferation and survival, and LepB, the sole signal peptidase in Mycobacterium tuberculosis.[5]
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of thieno[2,3-b]pyridine derivatives, based on methodologies reported in the literature.
Synthesis of 3-Aminothieno[2,3-b]pyridine-2-carboxamides
This protocol outlines the general synthesis of 3-aminothieno[2,3-b]pyridine-2-carboxamides from ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate.
Step 1: Hydrolysis of the Ester
-
Dissolve ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate in a suitable solvent such as dioxane.[9]
-
Add an aqueous solution of a strong base, for example, 4 M sodium hydroxide.[9]
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with water, and dry to yield 3-aminothieno[2,3-b]pyridine-2-carboxylic acid.
Step 2: Amide Coupling
-
To a solution of the carboxylic acid from Step 1 in an appropriate solvent (e.g., DMF), add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[9]
-
Add the desired primary or secondary amine.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture.
-
Stir the reaction at room temperature until completion.
-
Purify the crude product using column chromatography on silica gel to obtain the desired 3-aminothieno[2,3-b]pyridine-2-carboxamide derivative.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[2]
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[2]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Adenosine A1 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the adenosine A1 receptor.
-
Membrane Preparation: Prepare cell membranes from a source rich in adenosine A1 receptors (e.g., rat whole brain).[6]
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]DPCPX), and varying concentrations of the unlabeled test compound.[10]
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow for binding equilibrium.[11]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding at each concentration of the test compound by subtracting the non-specific binding (measured in the presence of a high concentration of a known A1 antagonist) from the total binding. Plot the percentage of specific binding against the log concentration of the test compound and calculate the IC50 value. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[10]
Conclusion
This compound is a valuable scaffold in drug discovery, providing a versatile starting point for the synthesis of compounds with a broad range of biological activities. The derivatives have shown potent efficacy in preclinical studies, particularly in the areas of oncology and infectious diseases. The protocols and data presented here serve as a resource for researchers interested in exploring the therapeutic potential of this promising class of compounds. Further investigation into the structure-activity relationships, mechanism of action, and pharmacokinetic properties of thieno[2,3-b]pyridine derivatives is warranted to advance these compounds towards clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel 3-Aminothieno[2,3- b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of Highly Potent Adenosine A1 Receptor Agonists: Targeting Positron Emission Tomography Probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Biological Evaluation of Thieno[2,3-b]pyridine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of thieno[2,3-b]pyridine derivatives, a class of heterocyclic compounds with significant therapeutic potential. The protocols outlined below are intended to guide researchers in the development and assessment of these compounds for various biological targets.
The thieno[2,3-b]pyridine scaffold has garnered considerable attention in medicinal chemistry due to its broad spectrum of pharmacological activities.[1] Derivatives of this core structure have been reported to exhibit anticancer, antimicrobial, anti-inflammatory, antiviral, antidiabetic, and antihypertensive properties.[1][2] Their mechanism of action often involves the inhibition of key enzymes in signaling pathways crucial for disease progression, such as protein kinases.[3][4][5]
I. Synthesis of Thieno[2,3-b]pyridine Derivatives
A common and effective method for the synthesis of 3-amino-thieno[2,3-b]pyridine derivatives involves a multi-step process starting from substituted pyridines. One established route is the reaction of 2-chloro-3-cyanopyridines with appropriate sulfur-containing reagents, followed by cyclization.[6] For instance, the reaction of 5-bromo-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with various 2-chloro-N-(substituted phenyl)acetamides or substituted phenacyl bromides in the presence of sodium ethoxide yields the corresponding 3-amino-N-(substituted phenyl)-thieno[2,3-b]pyridine-2-carboxamides and (3-amino-thieno[2,3-b]pyridin-2-yl)(substituted phenyl)methanones, respectively.[4]
Another synthetic strategy involves the alkylation of 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles with α-halogen compounds, followed by cyclization to afford thieno[2,3-b]pyridine derivatives in high yields.[7] The versatility of these synthetic routes allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).
General Synthetic Workflow:
Caption: General workflow for the synthesis and biological evaluation of thieno[2,3-b]pyridine derivatives.
II. Biological Evaluation: Anticancer Activity
Thieno[2,3-b]pyridine derivatives have shown significant promise as anticancer agents, demonstrating potent activity against various cancer cell lines, including those resistant to standard chemotherapies.[8][9][10]
A. Antiproliferative Activity
Numerous studies have reported the antiproliferative effects of thieno[2,3-b]pyridines. For example, certain 2-amino-3-carboxamido-thieno[2,3-b]pyridines exhibit potent activity against human cancer cell lines, such as the triple-negative breast cancer cell line MDA-MB-231.[8] The antiproliferative activity is often attributed to the inhibition of enzymes like phosphoinositide phospholipase C (PI-PLC).[8][11]
Table 1: Antiproliferative Activity of Selected Thieno[2,3-b]pyridine Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 3b | CCRF-CEM (Leukemia) | 2.580 ± 0.550 | [8][10] |
| 3b | CEM/ADR5000 (Multidrug-Resistant Leukemia) | 4.486 ± 0.286 | [8][10] |
| 9a | HEPG2 (Liver Cancer) | 25.7 | [8] |
| 9a | MCF-7 (Breast Cancer) | 30.53 | [8] |
| DJ160 | LNCaP (Prostate Cancer) | <0.05 | [9] |
| DJ160 | C42 (Prostate Cancer) | <0.05 | [9] |
| DJ160 | PC3 (Prostate Cancer) | <0.05 | [9] |
| 3g | MCF7 (Breast Cancer) | Data not specified | [4] |
| 3g | HEPG2 (Liver Cancer) | Data not specified | [4] |
| 3g | HCT116 (Colon Cancer) | Data not specified | [4] |
| 3g | A549 (Lung Cancer) | Data not specified | [4] |
| 3g | PC3 (Prostate Cancer) | Data not specified | [4] |
B. Kinase Inhibition
A key mechanism underlying the anticancer effects of thieno[2,3-b]pyridines is the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.
-
c-Src Kinase: Certain 3-amino-thieno[2,3-b]pyridine derivatives have been identified as novel inhibitors of the c-Src non-receptor tyrosine kinase, an enzyme implicated in tumor progression.[3][5]
-
Pim-1 Kinase: Thieno[2,3-b]pyridines bearing amide or benzoyl groups have been investigated as inhibitors of Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.[4]
Signaling Pathway: c-Src Inhibition
Caption: Inhibition of the c-Src kinase signaling pathway by thieno[2,3-b]pyridine derivatives.
Table 2: Kinase Inhibitory Activity of Selected Thieno[2,3-b]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 3c | Pim-1 | 35.7 | [4] |
| 5b | Pim-1 | 12.71 | [4] |
| Unnamed Series | c-Src | Varies | [3][5] |
| Unnamed Series | EGFR | 0.00727 - 0.01729 | [8] |
III. Biological Evaluation: Antimicrobial Activity
In addition to their anticancer properties, thieno[2,3-b]pyridines have demonstrated notable activity against a range of bacterial and fungal pathogens.[2][12][13][14]
Table 3: Antimicrobial Activity of Selected Thieno[2,3-b]pyridine Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Unnamed Series | Staphylococcus aureus | 4 - 16 | [8] |
| Unnamed Series | Escherichia coli | 4 - 16 | [8] |
| 9a | Staphylococcus aureus | 9.9 (µM) | [8] |
| 9a | Escherichia coli | 19.8 (µM) | [8] |
| 8-10 | Staphylococcus aureus | 18.9 - 24.3 | [2] |
| 8-10 | Escherichia coli | 14.2 - 19.5 | [2] |
| 8-10 | Candida albicans | 19.2 - 23.4 | [2] |
IV. Experimental Protocols
A. Protocol for Cell Proliferation Assay (MTT Assay)
This protocol is adapted from methodologies used in the evaluation of thieno[2,3-b]pyridines.[15]
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thieno[2,3-b]pyridine compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
B. Protocol for In Vitro Kinase Inhibition Assay
This is a general protocol for assessing the inhibitory activity of compounds against a specific kinase.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide), and ATP in a kinase assay buffer.
-
Compound Addition: Add the thieno[2,3-b]pyridine compounds at various concentrations to the reaction mixture.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as a fluorescence-based assay or an antibody-based detection system (e.g., ELISA).
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.
C. Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is based on standard methods for determining the Minimum Inhibitory Concentration (MIC).[14]
-
Compound Preparation: Prepare serial dilutions of the thieno[2,3-b]pyridine compounds in a suitable broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in the same broth.
-
Inoculation: Add the microbial inoculum to each well of the 96-well plate.
-
Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental Workflow for Biological Evaluation:
Caption: A typical workflow for the biological evaluation of newly synthesized thieno[2,3-b]pyridine compounds.
These application notes and protocols serve as a starting point for researchers interested in the promising field of thieno[2,3-b]pyridine chemistry and pharmacology. The versatility of their synthesis and their diverse biological activities make them an attractive scaffold for the development of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. New thieno[2,3-<i>b</i>]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis and pharmacological evaluation of thieno[2,3-b]pyridine derivatives as novel c-Src inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Cytotoxicity of Thieno[2,3-b]Pyridine Derivatives Toward Sensitive and Multidrug-Resistant Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. japsonline.com [japsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and antimicrobial study of thieno pyridine derivatives [wisdomlib.org]
- 15. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"troubleshooting Ethyl thieno[2,3-b]pyridine-2-carboxylate synthesis side reactions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Ethyl thieno[2,3-b]pyridine-2-carboxylate. It is intended for researchers, scientists, and drug development professionals familiar with organic synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when following the common synthetic route from 2-chloro-3-pyridinecarboxaldehyde and ethyl thioglycolate.
Problem 1: Low or No Yield of the Desired Product
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the recommended reaction time, consider extending the reaction time or slightly increasing the temperature.
-
-
Decomposition of Product: The target compound may be sensitive to the reaction conditions, especially prolonged exposure to high temperatures or strong bases.
-
Solution: Once the reaction is complete, as indicated by monitoring, proceed with the workup without delay.
-
-
Poor Quality of Reagents: The purity of starting materials and reagents is crucial.
-
Solution: Ensure that 2-chloro-3-pyridinecarboxaldehyde is pure and the ethyl thioglycolate has not oxidized. Use freshly prepared or purified reagents if necessary. Solvents like DMF should be anhydrous.
-
Problem 2: Formation of a Significant Amount of a Side Product with a Higher Molecular Weight
Possible Cause:
-
Formation of 2,6-disubstituted Byproduct: If the starting material is a 2,6-dichloropyridine derivative, a common side reaction is the substitution of both chlorine atoms, leading to a disubstituted byproduct.[1]
-
Solution: This can be challenging to avoid completely. To minimize this, use a stoichiometric amount of ethyl thioglycolate. Purification by column chromatography will be necessary to separate the desired monosubstituted product from the disubstituted byproduct.[1]
-
Problem 3: Isolation of a Byproduct Identified as an Ethoxy-Pyridine Derivative
Possible Cause:
-
Reaction with Ethoxide Base: When using sodium ethoxide (NaOEt) as the base, it can act as a nucleophile and react with the 2-chloropyridine starting material to form a 2-ethoxypyridine byproduct.[2]
-
Solution: To minimize this side reaction, the temperature during the addition of the base and the initial phase of the reaction should be kept low (e.g., 0 °C).[1] Alternatively, a non-nucleophilic base such as sodium hydride (NaH) can be used.
-
| Base | Potential Side Product | Mitigation Strategy |
| Sodium Ethoxide (NaOEt) | 2-Ethoxy-3-pyridinecarboxaldehyde | Maintain low temperature (0 °C) during addition. |
| Sodium Hydride (NaH) | (Less likely to form ethoxy byproduct) | Use as an alternative non-nucleophilic base. |
Problem 4: Difficulty in Product Purification and Isolation
Possible Causes and Solutions:
-
Persistent Impurities: The crude product may contain unreacted starting materials, side products, or residual high-boiling solvents like DMF.
-
Solution: An effective workup is crucial. This includes thorough extraction with a suitable organic solvent (e.g., ethyl acetate) and washing the organic layer with brine to remove DMF.[3] Column chromatography on silica gel is often required for high purity. A solvent system of ethyl acetate and hexane is a good starting point for elution.
-
-
Product Oiling Out: The product may not crystallize easily.
-
Solution: Try different crystallization solvents or solvent mixtures. If crystallization fails, purification by column chromatography is the best alternative.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used method is the reaction of 2-chloro-3-pyridinecarboxaldehyde with ethyl thioglycolate in the presence of a base, followed by an intramolecular cyclization (Thorpe-Ziegler reaction).[2][3]
Q2: I observe a yellow precipitate during my reaction. Is this the product?
A2: A pale brown or yellow solid is often reported for the crude product.[3] However, the color can also be indicative of impurities. It is essential to characterize the isolated solid by analytical techniques such as NMR and MS to confirm its identity.
Q3: My yield is consistently low. What are the most critical parameters to optimize?
A3: The choice of base and reaction temperature are critical.[2] Using a strong, non-nucleophilic base like sodium hydride can prevent the formation of ethoxy byproducts. Maintaining the recommended temperature profile throughout the reaction is also vital to minimize side reactions and product decomposition. The purity of your starting materials, particularly the absence of water and other nucleophiles, is also paramount.
Q4: Can I use a different base instead of sodium ethoxide?
A4: Yes, other bases can be used. Sodium hydride (NaH) is a good alternative to avoid the formation of the 2-ethoxy side product.[2] Other non-nucleophilic bases like potassium tert-butoxide could also be considered, though reaction conditions may need to be re-optimized.
Q5: What is the mechanism of the key cyclization step?
A5: The cyclization step is an example of a Thorpe-Ziegler reaction. It involves the intramolecular nucleophilic attack of a carbanion, generated from the deprotonation of the α-carbon of the thioglycolate moiety, onto the nitrile group of the pyridine ring.[4][5]
Experimental Protocols
Synthesis of this compound [3]
To a solution of ethyl thioglycolate (1.3 equivalents) in anhydrous N,N-dimethylformamide (DMF), sodium ethoxide (2.6 equivalents) is added portion-wise at 0 °C. The resulting mixture is stirred for 30 minutes at this temperature. Then, 2-chloro-3-pyridinecarboxaldehyde (1.0 equivalent) is added portion-wise to the solution. The reaction mixture is then heated to 120 °C and stirred overnight. After cooling to room temperature, the mixture is diluted with water and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified, typically by washing with petroleum ether or by column chromatography on silica gel, to afford this compound as a pale brown solid.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis side reactions.
Caption: Competing reaction pathway leading to a common side product.
References
Technical Support Center: Optimizing Thieno[2,3-b]pyridine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of thieno[2,3-b]pyridines.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of thieno[2,3-b]pyridines, offering potential causes and solutions.
1. Low or No Yield of the Desired Thieno[2,3-b]pyridine Product
-
Question: I am getting a low yield or no desired product in my thieno[2,3-b]pyridine synthesis. What are the possible causes and how can I improve the yield?
-
Answer: Low yields in thieno[2,3-b]pyridine synthesis can stem from several factors, primarily related to the specific synthetic route employed (e.g., Thorpe-Ziegler, Gewald, or Friedländer reactions). Here’s a breakdown of potential causes and troubleshooting steps:
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Inefficient Cyclization: The key ring-forming step may be inefficient.
-
Thorpe-Ziegler Reaction: This intramolecular cyclization is highly dependent on the base used. The nature of the base and the reaction conditions significantly influence the success of the cyclization.[1] If you are using a weak base, consider switching to a stronger base like sodium ethoxide or potassium tert-butoxide.[1][2] The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO are often effective.[1]
-
Friedländer Annulation: In this reaction, the condensation of a 2-amino-3-cyanothiophene with a ketone is typically catalyzed by an acid.[1] If the reaction is sluggish, consider using a stronger acid catalyst such as TsOH, AlCl₃, or Yb(OTf)₃.[1] The reaction can also be performed under solvent-free conditions at elevated temperatures.[1]
-
-
Suboptimal Reaction Temperature: The reaction temperature may not be optimal for the specific transformation.
-
Some cyclization reactions require heating to overcome the activation energy barrier. For instance, the Thorpe-Ziegler cyclization can be carried out at temperatures ranging from 55-70°C in DMF.[3]
-
Conversely, some reactions may require lower temperatures to prevent side product formation. It is crucial to consult literature for the specific reaction you are performing.
-
-
Poor Quality of Starting Materials: Impurities in the starting materials can interfere with the reaction.
-
Ensure that your starting materials, such as 2-chloronicotinonitriles or 2-aminothiophenes, are pure. Recrystallization or column chromatography may be necessary.
-
-
Decomposition of Reactants or Products: The reactants or the final product might be unstable under the reaction conditions.
-
If you suspect decomposition, try running the reaction at a lower temperature for a longer period. You can also analyze the reaction mixture at different time points to monitor for product degradation.
-
-
2. Formation of Significant Side Products
-
Question: My reaction is producing significant amounts of side products, making purification difficult. What are the common side products and how can I minimize their formation?
-
Answer: The formation of side products is a common issue. The nature of these impurities depends on the synthetic route.
-
Incomplete Cyclization: The intermediate before the final cyclization step may be the major "side product" if the cyclization is not efficient.
-
Troubleshooting: As mentioned above, optimizing the base/acid catalyst, solvent, and temperature can drive the reaction to completion.
-
-
Dimerization or Polymerization: Starting materials or reactive intermediates can sometimes self-condense or polymerize, especially at high concentrations or temperatures.
-
Troubleshooting: Try running the reaction at a lower concentration (higher dilution). A gradual addition of one of the reactants to the reaction mixture can also help to maintain a low concentration of the reactive species.
-
-
Hydrolysis of Nitrile or Ester Groups: If your molecule contains nitrile or ester functionalities, they can be hydrolyzed under acidic or basic conditions, especially in the presence of water.
-
Troubleshooting: Ensure that you are using anhydrous solvents and reagents. If the reaction requires an aqueous workup, perform it quickly and at a low temperature.
-
-
3. Difficulty in Product Purification
-
Question: I am having trouble purifying my thieno[2,3-b]pyridine product. What are some common purification challenges and how can I overcome them?
-
Answer: Purification can be challenging due to the nature of the product and potential impurities.
-
Poor Solubility: Thieno[2,3-b]pyridines can have poor solubility in common organic solvents, making purification by chromatography difficult.
-
Troubleshooting: Experiment with a range of solvents and solvent mixtures for chromatography. Sometimes, a small amount of a more polar solvent like methanol or DMF in your mobile phase can improve solubility and chromatographic behavior. Recrystallization from a high-boiling point solvent might also be an option.
-
-
Similar Polarity of Product and Impurities: If the side products have similar polarity to your desired product, separation by standard chromatography can be challenging.
-
Troubleshooting:
-
Optimize Chromatography: Try different column chromatography techniques, such as using a different stationary phase (e.g., alumina instead of silica gel) or employing gradient elution.
-
Chemical Modification: In some cases, it might be possible to selectively react the impurity to change its polarity, making it easier to separate. For example, if the impurity has a free amino group and your product does not, you could potentially react it with an acylating agent.
-
Recrystallization: This is often the most effective method for purifying solid compounds. Carefully screen for a suitable recrystallization solvent or solvent pair.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to thieno[2,3-b]pyridines?
A1: The most common and versatile methods for synthesizing the thieno[2,3-b]pyridine core include:
-
The Thorpe-Ziegler Reaction: This involves the base-catalyzed intramolecular cyclization of a 2-alkylthio-3-cyanopyridine derivative.[1][3]
-
The Gewald Reaction: This multicomponent reaction typically involves the condensation of a ketone or aldehyde, a compound with an active methylene group (like malononitrile), and elemental sulfur to form a 2-aminothiophene, which can then be further cyclized to form the pyridine ring.[4][5][6]
-
The Friedländer Annulation: This method involves the acid- or base-catalyzed condensation of a 2-aminothiophene-3-carbaldehyde or a 2-aminothiophene-3-carbonitrile with a compound containing an α-methylene ketone.[1][7][8]
Q2: How do I choose the right base for the Thorpe-Ziegler cyclization?
A2: The choice of base is critical for the success of the Thorpe-Ziegler reaction.[1] Generally, stronger bases are more effective at promoting the intramolecular cyclization. Common bases include:
-
Sodium Ethoxide (NaOEt): A strong base often used in ethanol.
-
Potassium tert-Butoxide (t-BuOK): A very strong, non-nucleophilic base suitable for sensitive substrates.
-
Potassium Hydroxide (KOH): Can be effective, often used in solvents like DMF.[3] The optimal base will depend on the specific substrate and reaction conditions. It is advisable to screen a few different bases to find the best one for your system.
Q3: What are the typical reaction conditions for the Friedländer synthesis of thieno[2,3-b]quinolines?
A3: The Friedländer synthesis can be performed under either acidic or basic conditions.[7]
-
Acid Catalysis: Common acid catalysts include p-toluenesulfonic acid (TsOH), aluminum chloride (AlCl₃), and ytterbium(III) triflate (Yb(OTf)₃).[1] Reactions are often heated, sometimes under solvent-free conditions.[1]
-
Base Catalysis: Bases such as potassium hydroxide or sodium ethoxide can also be used to promote the condensation. The choice between acidic and basic conditions depends on the nature of the starting materials.
Data Presentation
Table 1: Comparison of Catalysts for the Friedländer Synthesis of Thieno[2,3-b]quinolines.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| TsOH | Toluene | Reflux | 6 | 85 | [1] |
| AlCl₃ | Dichloromethane | Room Temp | 12 | 78 | [1] |
| Yb(OTf)₃ | Acetonitrile | 80 | 4 | 92 | [1] |
| ZnCl₂ | Solvent-free | 120-130 | 2 | 88 | [1] |
Table 2: Effect of Base and Solvent on the Thorpe-Ziegler Cyclization.
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| NaOEt | Ethanol | Reflux | 5 | 75 | [1] |
| t-BuOK | THF | Room Temp | 8 | 82 | [1] |
| KOH | DMF | 65-70 | 3 | 88 | [3] |
| Et₃N | Acetonitrile | Reflux | 12 | 45 | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Thorpe-Ziegler Synthesis of 3-Amino-thieno[2,3-b]pyridines [3]
-
To a solution of the appropriate 2-(cyanomethylthio)pyridine-3-carbonitrile (1 mmol) in dimethylformamide (DMF, 10 mL), add powdered potassium hydroxide (1.2 mmol).
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Stir the reaction mixture at 65-70 °C for 3 hours.
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After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-cold water (50 mL).
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The precipitated solid is collected by filtration, washed with water, and dried.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 3-aminothieno[2,3-b]pyridine derivative.
Protocol 2: General Procedure for the Friedländer Synthesis of Thieno[2,3-b]quinolines [1]
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A mixture of the 2-amino-3-cyanothiophene (1 mmol), the appropriate ketone (1.2 mmol), and a catalytic amount of p-toluenesulfonic acid (TsOH, 0.1 mmol) in toluene (15 mL) is heated at reflux with a Dean-Stark trap to remove water.
-
The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature.
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The solvent is removed under reduced pressure.
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The residue is purified by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate) to yield the desired thieno[2,3-b]quinoline.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Ethyl thieno[2,3-b]pyridine-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Ethyl thieno[2,3-b]pyridine-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as 2-chloro-3-pyridinecarboxaldehyde and ethyl thioglycolate, byproducts from side reactions, and residual solvents like DMF.[1] Depending on the reaction pathway, byproducts like 2,6-disubstituted nicotinonitriles may also be present.[2]
Q2: My final product is a pale brown solid. How can I decolorize it?
A2: A pale brown color often indicates the presence of colored impurities. Recrystallization is a primary method to address this. If simple recrystallization is insufficient, you can try treating a solution of the crude product with activated charcoal before filtration and recrystallization.
Q3: What is the recommended solvent system for column chromatography of this compound?
A3: A common and effective solvent system for the column chromatography of this compound and its derivatives is a mixture of ether and petroleum ether.[3][4] The polarity can be adjusted by changing the ratio of the two solvents to achieve optimal separation.
Q4: I am having trouble separating my product from a very similar byproduct using silica gel column chromatography. What can I do?
A4: Separation of closely related compounds can be challenging.[2] Here are a few strategies you can employ:
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Optimize the Solvent System: Perform a thorough TLC analysis with various solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) to find a system that provides the best separation (largest ΔRf).
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Use a Different Stationary Phase: If silica gel is not effective, consider using other stationary phases like alumina or reverse-phase silica (C18).
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Gradient Elution: Employ a gradient elution strategy during column chromatography, starting with a less polar solvent system and gradually increasing the polarity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Purification | Product loss during multiple purification steps. | Minimize the number of transfers. Ensure complete precipitation during recrystallization by cooling for an adequate amount of time. Optimize solvent volumes for extraction and recrystallization. |
| Oily Product Instead of Solid | Presence of residual solvent or impurities that lower the melting point. | Try triturating the oil with a non-polar solvent like petroleum ether or hexane to induce crystallization.[1] If that fails, re-purify using column chromatography. Ensure the product is thoroughly dried under vacuum. |
| Product Doesn't Elute from the Column | The chosen eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using an ether/petroleum ether mixture, increase the proportion of ether. A small amount of a more polar solvent like methanol can also be added.[5] |
| Co-elution of Impurities | The polarity of the product and impurities are very similar in the chosen solvent system. | As mentioned in FAQ Q4, explore different solvent systems and stationary phases. High-performance liquid chromatography (HPLC) might be necessary for separating very challenging mixtures. |
| Product is Unstable on Silica Gel | The compound may be sensitive to the acidic nature of standard silica gel. | Use deactivated silica gel (by adding a small percentage of water or triethylamine to the slurry) or switch to a neutral stationary phase like alumina. |
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Method | Typical Purity (%) | Typical Yield (%) | Advantages | Disadvantages |
| Recrystallization | 95 - 99 | 60 - 85 | Simple, cost-effective, good for removing small amounts of impurities. | Can lead to significant product loss if solubility is high in the chosen solvent. Not effective for separating impurities with similar solubility. |
| Column Chromatography (Silica Gel) | > 98 | 50 - 80 | Highly effective for separating a wide range of impurities. | More time-consuming and requires larger volumes of solvent. Potential for product degradation on acidic silica. |
| Washing with Non-polar Solvent | 85 - 95 | > 90 | Quick and simple for removing non-polar impurities. | Not effective for removing polar impurities or those with similar polarity to the product. |
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: Dissolve a small amount of the crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at their boiling points. The ideal solvent will dissolve the compound when hot but show poor solubility when cold. A mixture of solvents can also be tested.
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Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to completely dissolve the compound.
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(Optional) Decolorization: If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
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Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography
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Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
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Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, dry it, and load the powder onto the top of the column.
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Elution: Begin eluting the column with the chosen solvent system (e.g., a mixture of ether and petroleum ether). Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
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Gradient Elution (if necessary): If the product is not eluting, gradually increase the polarity of the solvent system.
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Fraction Pooling: Combine the fractions containing the pure product.
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Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Recrystallization workflow for purification.
Caption: Decision-making for purification method.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line | MDPI [mdpi.com]
- 4. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Ethyl thieno[2,3-b]pyridine-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl thieno[2,3-b]pyridine-2-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the popular route involving the condensation of 2-chloro-3-pyridinecarboxaldehyde with ethyl thioglycolate.
Question: My reaction yield is significantly lower than the reported 59%. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
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Reagent Quality:
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Sodium Ethoxide (NaOEt): Ensure the sodium ethoxide is fresh and anhydrous. It is hygroscopic and will decompose in the presence of moisture, reducing its effectiveness as a base. Consider preparing it fresh from sodium metal and absolute ethanol for best results.
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Ethyl Thioglycolate: This reagent can oxidize over time. Use freshly distilled ethyl thioglycolate for optimal performance.
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2-Chloro-3-pyridinecarboxaldehyde: Verify the purity of your starting material. Impurities can lead to side reactions.
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Solvent (DMF): Use anhydrous N,N-Dimethylformamide (DMF). Water in the solvent can interfere with the base and promote hydrolysis of the ester.
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-
Reaction Conditions:
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Temperature Control: The initial reaction of ethyl thioglycolate with sodium ethoxide should be performed at a low temperature (e.g., 0 °C) to ensure the formation of the thiolate anion without promoting side reactions. The subsequent reaction with the pyridine derivative requires heating (e.g., 120 °C), but overheating can lead to decomposition. Precise temperature control is crucial.
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Reaction Time: While overnight reactions are common, optimizing the reaction time through TLC or LC-MS monitoring can prevent the formation of degradation products.
-
-
Work-up Procedure:
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Extraction: Ensure thorough extraction with a suitable solvent like ethyl acetate. Emulsions can sometimes form; adding brine can help to break them.
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Purification: The crude product may contain unreacted starting materials or side products. Purification by column chromatography or recrystallization is often necessary to obtain the pure product and an accurate yield.
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Question: I am observing the formation of a significant amount of side products. What are these likely to be and how can I minimize them?
Answer: Side product formation is a common challenge. Potential side reactions include:
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Cannizzaro-type reaction: The aldehyde starting material can undergo a disproportionation reaction in the presence of a strong base, especially at elevated temperatures.
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Polymerization: The aldehyde or other reactive intermediates may polymerize under the reaction conditions.
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Hydrolysis: If water is present, the ethyl ester product can be hydrolyzed to the corresponding carboxylic acid.
To minimize these side reactions:
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Control the stoichiometry: Use the correct molar ratios of reactants as specified in the protocol. An excess of the base can sometimes promote side reactions.
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Maintain an inert atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents.
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Optimize the base: While sodium ethoxide is commonly used, other bases like potassium carbonate or sodium hydride could be explored to see if they offer better selectivity and yield.
Question: The purification of the final product is proving difficult. What are the recommended methods?
Answer: Purification can be achieved through several methods:
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Column Chromatography: This is a highly effective method for separating the desired product from impurities. A silica gel column with a gradient of ethyl acetate in hexane or petroleum ether is a good starting point for elution.
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Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can yield highly pure material.
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Washing: Washing the crude product with a non-polar solvent like petroleum ether can help remove non-polar impurities.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used method is the reaction of 2-chloro-3-pyridinecarboxaldehyde with ethyl thioglycolate in the presence of a base like sodium ethoxide in a solvent such as DMF.[1] This reaction proceeds via an initial S-alkylation followed by an intramolecular condensation to form the thieno[2,3-b]pyridine ring system.
Q2: Are there alternative synthetic strategies to improve the yield?
A2: Yes, several other strategies have been reported for the synthesis of thieno[2,3-b]pyridines, which could be adapted. These include variations of the Gewald aminothiophene synthesis and the Gould-Jacobs reaction. For instance, a different substitution pattern on the pyridine ring might necessitate an alternative approach.
Q3: How does the choice of base impact the reaction?
A3: The base plays a crucial role in deprotonating the ethyl thioglycolate to form the reactive thiolate anion. The strength and nature of the base can influence the reaction rate and the formation of side products. While strong alkoxide bases like sodium ethoxide are effective, milder bases like potassium carbonate might be beneficial in some cases to suppress side reactions, though this may require longer reaction times or higher temperatures.
Q4: What is the role of the high temperature in the second step of the reaction?
A4: The elevated temperature (typically around 120 °C) is necessary to promote the intramolecular cyclization step, which leads to the formation of the thiophene ring fused to the pyridine ring. This step involves a nucleophilic attack of the carbanion generated adjacent to the ester group onto the pyridine ring, followed by the elimination of a chloride ion.
Data Presentation
Table 1: Comparison of Reaction Parameters for the Synthesis of this compound
| Parameter | Condition 1 | Condition 2 | Reported Yield | Reference |
| Starting Material A | 2-Chloro-3-pyridinecarboxaldehyde | 2-Chloro-3-cyanopyridine | - | [1] |
| Starting Material B | Ethyl thioglycolate | Ethyl 2-mercaptoacetate | - | [1] |
| Base | Sodium Ethoxide (NaOEt) | Sodium Carbonate | - | |
| Solvent | N,N-Dimethylformamide (DMF) | Ethanol | - | |
| Temperature | 0 °C then 120 °C | Reflux | 59% | [1] |
| Reaction Time | Overnight | 4.5 hours | - |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Chloro-3-pyridinecarboxaldehyde [1]
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To a solution of ethyl thioglycolate (1.3 equivalents) in anhydrous DMF, add sodium ethoxide (2.6 equivalents) portion-wise at 0 °C under an inert atmosphere.
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Stir the resulting mixture for 30 minutes at 0 °C.
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Add 2-chloro-3-pyridinecarboxaldehyde (1.0 equivalent) portion-wise to the solution.
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Heat the reaction mixture to 120 °C and stir overnight.
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After cooling to room temperature, dilute the reaction mixture with water.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the residue by washing with petroleum ether or by column chromatography on silica gel to afford the title compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A typical experimental workflow for the synthesis.
Caption: A decision tree for troubleshooting low reaction yields.
References
"Ethyl thieno[2,3-b]pyridine-2-carboxylate stability and storage conditions"
This technical support center provides guidance on the stability and storage of ethyl thieno[2,3-b]pyridine-2-carboxylate, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Q2: What are the potential degradation pathways for this compound?
A2: Thieno[2,3-b]pyridine derivatives can be susceptible to oxidation, particularly at the sulfur atom of the thiophene ring, which can lead to the formation of S-oxides or sulfones.[1] The ester group may also be prone to hydrolysis, especially in the presence of acid or base, yielding the corresponding carboxylic acid. Exposure to light and elevated temperatures can accelerate these degradation processes.
Q3: Is this compound sensitive to air or moisture?
A3: Yes, as with many complex organic molecules, sensitivity to air and moisture should be assumed. The pyridine and thiophene rings can be susceptible to oxidative processes.[1] Moisture can lead to hydrolysis of the ethyl ester. Therefore, handling the compound under an inert atmosphere and using anhydrous solvents is recommended whenever possible.
Q4: What are the general handling precautions for thienopyridine derivatives?
A4: Thienopyridine derivatives are a class of compounds used in pharmaceuticals, and as such, appropriate safety measures should be taken.[2][3] It is advisable to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a fume hood. Avoid inhalation of dust or contact with skin and eyes.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound Discoloration (e.g., turning yellow or brown) | Oxidation of the thienopyridine core or presence of impurities. | - Store the compound under an inert atmosphere (argon or nitrogen).- Protect from light by using an amber vial or wrapping the container in aluminum foil.- Re-purify the compound if necessary (e.g., by recrystallization or column chromatography). |
| Poor Solubility in a Non-polar Solvent | The compound has polar functional groups (ester, pyridine nitrogen). | - Use a more polar solvent or a solvent mixture.- Gentle heating or sonication may aid dissolution, but monitor for degradation. |
| Inconsistent Experimental Results | Compound degradation due to improper storage or handling. | - Aliquot the compound upon receipt to avoid repeated freeze-thaw cycles.- Always handle the compound under an inert atmosphere.- Confirm the purity of the compound before each experiment using techniques like NMR or LC-MS. |
| Unexpected Peaks in NMR or Mass Spectrum | Degradation products (e.g., hydrolyzed carboxylic acid, oxidized species) or residual solvent. | - Compare the spectrum to a reference or the initial analysis to identify new peaks.- For suspected hydrolysis, look for the disappearance of the ethyl ester signals and the appearance of a carboxylic acid proton in the NMR.- For suspected oxidation, look for mass increases corresponding to the addition of oxygen atoms in the mass spectrum. |
Experimental Protocols
General Protocol for Assessing Chemical Stability
This protocol provides a general framework for evaluating the stability of this compound under various conditions.
-
Materials:
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This compound
-
Amber vials with screw caps
-
Controlled environment chambers (for temperature and humidity)
-
UV light source
-
Analytical instruments (e.g., HPLC, LC-MS, NMR)
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High-purity solvents
-
-
Methodology:
-
Initial Analysis: Characterize the initial purity and identity of the compound using HPLC, LC-MS, and NMR. This will serve as the time-zero reference.
-
Sample Preparation: Accurately weigh a small amount of the compound into several amber vials.
-
Stress Conditions:
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Temperature: Store vials at various temperatures (e.g., -20°C, 4°C, 25°C, 40°C).
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Humidity: Store vials in chambers with controlled relative humidity (e.g., 25% RH, 75% RH).
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Light: Expose a set of vials to a controlled UV light source. Keep a control set wrapped in foil.
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Solution Stability: Prepare solutions of the compound in relevant solvents and store them under the same temperature and light conditions.
-
-
Time Points: Analyze the samples at predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months).
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Analysis: At each time point, analyze the samples using HPLC or LC-MS to determine the remaining percentage of the parent compound and identify any degradation products. NMR can be used to characterize the structure of major degradants.
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Data Evaluation: Compare the results from the stressed samples to the control samples stored at -20°C in the dark to determine the rate and pathway of degradation under each condition.
-
Visualizations
Caption: Troubleshooting workflow for experimental issues.
References
"avoiding dimerization in 3-aminothieno[2,3-b]pyridine reactions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-aminothieno[2,3-b]pyridine and its derivatives. The following sections address common issues, with a focus on preventing unwanted dimerization reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a significant amount of a high-molecular-weight byproduct in my reaction involving a 3-aminothieno[2,3-b]pyridine derivative. Could this be a dimer?
A1: Yes, it is highly probable that you are observing a dimer. 3-Aminothieno[2,3-b]pyridines are susceptible to dimerization, particularly under oxidative conditions or during certain synthetic steps like the Thorpe-Ziegler cyclization. To confirm the presence of a dimer, we recommend characterizing the byproduct using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q2: My reaction involves an oxidation step using sodium hypochlorite (bleach), and I am getting poor yields of my desired product along with a major byproduct. What is happening and how can I prevent it?
A2: You are likely encountering an oxidative dimerization of your 3-aminothieno[2,3-b]pyridine-2-carboxamide. This is a known side reaction when using oxidants like NaOCl. The reaction mechanism is thought to proceed either through an electrophilic attack by Cl+ or via a single electron transfer (SET) mechanism, leading to the formation of a stable dimeric product.[1]
Troubleshooting Steps:
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Solvent System Modification: The choice of solvent has a significant impact on the outcome of the oxidation. Consider switching to a biphasic system.
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Phase Transfer Catalysis: Employing a phase transfer catalyst (PTC) in a dichloromethane-water system has been shown to improve the yields of the desired monomeric products in some cases, although it can also favor dimerization under certain conditions.[1]
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Alternative Oxidizing Agents: If your desired reaction is an oxidation at a different position of the molecule, consider using alternative oxidizing agents that are less prone to inducing dimerization of the 3-amino group.
Q3: I am synthesizing a 3-aminothieno[2,3-b]pyridine derivative via a Thorpe-Ziegler cyclization and am struggling with low yields and the formation of side products. How can I optimize this reaction to avoid dimerization?
A3: Dimerization and other side reactions are common in Thorpe-Ziegler cyclizations if the conditions are not carefully controlled. The key is to favor the intramolecular cyclization over intermolecular reactions.
Troubleshooting Steps:
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Temperature Control: Maintain a low reaction temperature, ideally between 0–5 °C. This will slow down the rate of intermolecular side reactions.
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Base Selection: Use a non-nucleophilic base to minimize side reactions. Sodium hydride (NaH) or sodium tert-butoxide (t-BuONa) are effective choices.
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Solvent Choice: Anhydrous N,N-dimethylacetamide (DMA) is a suitable solvent for this reaction. Ensure all reagents and solvents are strictly anhydrous.
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High Dilution: Running the reaction under high-dilution conditions can also favor the intramolecular cyclization by reducing the probability of intermolecular encounters.
Q4: Would protecting the 3-amino group help in preventing dimerization during subsequent reactions?
A4: Absolutely. Protection of the 3-amino group is an excellent strategy to prevent dimerization and other unwanted side reactions. The choice of the protecting group will depend on the stability of your substrate and the conditions of the subsequent reaction steps.
Recommended Protecting Groups for Amines:
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Carbamates: tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz) are common choices. Boc is typically removed under acidic conditions, while Cbz is removed by hydrogenolysis.
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Amides: Acetyl (Ac) or pivaloyl (Piv) groups can also be used. These are generally more robust and require more stringent conditions for removal.
The selection of the protecting group should be carefully considered based on the overall synthetic route to ensure its stability during intermediate steps and its selective removal when required.
Data Presentation
Table 1: Influence of Reaction Conditions on Oxidative Dimerization of 3-Aminothieno[2,3-b]pyridine-2-carboxamides with NaOCl
| Method | Solvent System | Catalyst | Temperature | Yield of Dimer | Reference |
| A | Aqueous Dioxane | None | Room Temp. | 37-55% | [1] |
| B | CH₂Cl₂ - H₂O | Phase Transfer Catalyst | Room Temp. | 43-64% | [1] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Side Reactions in Thorpe-Ziegler Cyclization
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Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the α,ω-dinitrile precursor and anhydrous N,N-dimethylacetamide (DMA).
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Cooling: Cool the reaction mixture to 0 °C in an ice bath.
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Base Addition: Slowly add a non-nucleophilic base such as sodium hydride (NaH) or sodium tert-butoxide (t-BuONa) portion-wise, ensuring the temperature does not exceed 5 °C.
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Reaction: Stir the reaction mixture at 0–5 °C and monitor the progress by Thin Layer Chromatography (TLC).
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Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a proton source (e.g., acetic acid or a saturated aqueous solution of ammonium chloride) at 0 °C.
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Work-up: Proceed with the standard aqueous work-up and extraction of the product.
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Purification: Purify the crude product by column chromatography or recrystallization.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Desired vs. Dimerization Pathway.
Caption: Workflow for Avoiding Dimerization.
References
Technical Support Center: Synthesis of Substituted Thieno[2,3-b]pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted thieno[2,3-b]pyridines.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of substituted thieno[2,3-b]pyridines, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Thieno[2,3-b]pyridine Product
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Q: My reaction yield is consistently low or I'm not getting any product. What are the primary factors to investigate?
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A: Low yields in thieno[2,3-b]pyridine synthesis can arise from several factors. The most critical initial step to verify is the successful formation of the 2-aminothiophene intermediate, which is often prepared via the Gewald reaction.[1][2][3] Failure in this initial condensation and cyclization will prevent the subsequent formation of the pyridine ring. Key aspects to check include the quality of starting materials (ketones/aldehydes, active methylene nitriles, and sulfur), the efficacy of the base used, and the reaction temperature.[1][4]
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Q: I am using the Thorpe-Ziegler cyclization of 3-cyano-2-(substituted-methylthio)pyridines, but the yields are poor. What can I do?
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A: The Thorpe-Ziegler cyclization is sensitive to the base and solvent system. The use of a non-nucleophilic base like sodium hydride (NaH) or sodium tert-butoxide (t-BuONa) in an anhydrous solvent such as N,N-dimethylacetamide (DMA) can minimize side reactions and improve yields.[5] Running the reaction at a lower temperature (e.g., 0–5 °C) can also be beneficial.[5]
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Issue 2: Formation of Side Products
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Q: I am observing significant amounts of side products in my reaction mixture, complicating purification. What are the common side reactions and how can I avoid them?
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A: A common side reaction is the formation of pyrimidinone derivatives, especially when using certain starting materials and reaction conditions.[6] To mitigate this, it is crucial to control the reaction time and temperature carefully. Short reaction times (e.g., 10-20 minutes) can sometimes prevent the formation of these unwanted byproducts.[6] Another potential issue is the double addition on both alcohol and primary amine functionalities if present in the starting materials.[6] Careful selection of protecting groups or reaction conditions is necessary to avoid this.
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Issue 3: Difficulty in Purification
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Q: The crude product is difficult to purify. What are the recommended purification techniques?
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A: Purification of substituted thieno[2,3-b]pyridines often involves column chromatography. The choice of solvent system for chromatography will depend on the polarity of the specific derivative. Recrystallization from a suitable solvent is also a common and effective method for obtaining pure product.[7][8] Washing the crude product with appropriate solvents can help remove unreacted starting materials and some impurities before final purification.[8]
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Frequently Asked Questions (FAQs)
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Q1: What are the most common synthetic routes to substituted thieno[2,3-b]pyridines?
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A1: The most prevalent methods involve the construction of the thiophene ring followed by the annulation of the pyridine ring, or vice versa. Key reactions include:
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Gewald Reaction: This is a multicomponent reaction to synthesize 2-aminothiophenes, which are crucial intermediates.[1][9][10]
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Thorpe-Ziegler Cyclization: This intramolecular cyclization is widely used to form the thiophene ring onto a pre-existing pyridine core.[5][11]
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Friedländer Annulation: This method can be used to construct the pyridine ring onto a 2-aminothiophene derivative.[11]
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-
-
Q2: What are the key starting materials for the synthesis of 3-aminothieno[2,3-b]pyridine-2-carboxamides?
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A2: A common and effective route starts with 3-cyanopyridine-2(1H)-thiones and α-chloroacetanilides. These react in a one-pot Thorpe–Ziegler cascade reaction in the presence of a strong base in a solvent like DMF.[12]
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-
Q3: Are there any specific safety precautions to consider during the synthesis?
-
A3: Standard laboratory safety practices should always be followed. Some reagents used in these syntheses can be hazardous. For instance, when preparing cyanothioacetamide by bubbling hydrogen sulfide (H₂S) gas, it is crucial to work in a well-ventilated fume hood as H₂S is highly toxic.[13] Many of the solvents and reagents are flammable and/or corrosive. Always consult the Safety Data Sheet (SDS) for each chemical before use.
-
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the synthesis of key intermediates and final thieno[2,3-b]pyridine products as reported in the literature.
Table 1: Synthesis of 2-Amino-4,5-dihydrothiophene-3-carbonitriles [14]
| Entry | Aldehyde | Catalyst | Temperature (°C) | Time | Yield (%) |
| 1 | 2-Chlorobenzaldehyde | 10% aq. KOH | RT | 1-2 min | - |
| 2 | Furfural | 10% aq. KOH | RT | 1-2 min | - |
| 3 | 2-Chlorobenzaldehyde | aq. Na₂CO₃ | 40-50 | - | 62-74 |
| 4 | Furfural | aq. Na₂CO₃ | 40-50 | - | 62-74 |
Table 2: Synthesis of 2-Arylthieno[2,3-b]pyridines via Suzuki Coupling [15]
| Entry | Aryl Boronic Acid/Ester | Reaction Time (h) | Yield (%) |
| 1 | Phenylboronic acid pinacol ester | 3 | 74 |
| 2 | Potassium p-tolyltrifluoroborate | 4.5 | 84 |
| 3 | Potassium 4-methoxyphenyltrifluoroborate | 4 | 70 |
| 4 | Potassium (4-chlorophenyl)trifluoroborate | 3 | 82 |
Experimental Protocols
Protocol 1: Gewald Synthesis of 2-Aminothiophene-3-carbonitriles [7]
-
Preparation of the ylidene: Synthesize the required 2-(1-phenylethylidene)malononitrile derivatives via Knoevenagel condensation between an acetophenone derivative and malononitrile.
-
Reaction Setup: Suspend the ylidene and elemental sulfur (1.2 equivalents) in tetrahydrofuran (THF).
-
Heating and Base Addition: Heat the mixture to 35 °C.
-
Reaction: Add a 1.0 equivalent solution of sodium bicarbonate. Stir the mixture for 1 hour.
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash with a 12.5% aqueous NaCl solution.
-
Isolation: Isolate the product by crystallization.
Protocol 2: Synthesis of 3-Aminothieno[2,3-b]pyridine-2-carboxamides [12]
-
Reaction Setup: In a flask, combine the appropriate 3-cyanopyridine-2(1H)-thione and α-chloroacetanilide in N,N-dimethylformamide (DMF).
-
Base Addition: Add a strong base (e.g., potassium carbonate) to the mixture.
-
Reaction: Heat the reaction mixture to boiling and maintain reflux.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into ice water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.
Visualizations
Caption: General workflow for the synthesis of thieno[2,3-b]pyridines.
Caption: Troubleshooting logic for low yield in thieno[2,3-b]pyridine synthesis.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. sciforum.net [sciforum.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
- 11. researchgate.net [researchgate.net]
- 12. sciforum.net [sciforum.net]
- 13. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Ethyl thieno[2,3-b]pyridine-2-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis and workup of Ethyl thieno[2,3-b]pyridine-2-carboxylate.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the workup procedure for the synthesis of this compound.
Diagram: Workup Troubleshooting Flowchart
Caption: Troubleshooting flowchart for the workup of this compound.
Q1: An emulsion formed during the ethyl acetate extraction. How can I resolve this?
A1: Emulsion formation is a common issue when extracting organic compounds from aqueous solutions, especially when residual DMF is present. Here are several methods to break the emulsion:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer helps to break up the emulsion.
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning for 5-10 minutes can effectively separate the layers.
-
Addition of Solid NaCl: Adding a small amount of solid sodium chloride and gently swirling can also help to break the emulsion by increasing the density of the aqueous phase.
-
Filtration through Celite: Filtering the emulsified layer through a pad of Celite can sometimes help to break up the fine droplets.
Q2: My product "oiled out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the recrystallization solvent is higher than the melting point of the compound, or if the solution is supersaturated. To address this:
-
Add more solvent: The most straightforward solution is to heat the mixture to redissolve the oil and then add more of the hot solvent to ensure the compound remains in solution until it cools slowly.
-
Change the solvent system: If adding more solvent is not effective, a different solvent or a mixed solvent system may be required. For ethyl esters, solvent mixtures like ethanol/water or ethyl acetate/hexane can be effective.
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed crystals: If you have a small amount of the pure solid, adding a seed crystal to the cooled solution can initiate crystallization.
Q3: The yield of my synthesis is significantly lower than expected. What are the potential causes and solutions?
A3: A low yield can result from several factors during the reaction or workup.
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). If the reaction is stalled, you may need to increase the reaction time or temperature.
-
Losses during Extraction: Inefficient extraction can lead to significant product loss. Ensure you perform multiple extractions (e.g., 3x with ethyl acetate) and that the layers have thoroughly mixed.
-
Losses during Purification: Product can be lost during recrystallization if too much solvent is used or if the solution is not cooled sufficiently. Ensure the minimum amount of hot solvent is used to dissolve the crude product and cool the solution in an ice bath to maximize crystal formation.
-
Side Reactions: The Gewald synthesis can have competing side reactions. Ensure your starting materials are pure and that the reaction conditions are carefully controlled.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: The reported yield for the synthesis from 2-Chloro-3-pyridinecarboxaldehyde and ethyl thioglycolate is approximately 59%.[1] Yields can vary based on the scale of the reaction, purity of reagents, and adherence to the experimental protocol. For a similar compound, ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate, a yield of 87% has been reported.[2]
| Compound | Starting Materials | Reported Yield | Reference |
| This compound | 2-Chloro-3-pyridinecarboxaldehyde, Ethyl thioglycolate | 59% | [1] |
| Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate | 2-(3-Amino-6-(5-bromobenzofuran-2-yl)thieno... and ethyl chloroacetate | 87% | [2] |
Q2: What are some common impurities in this synthesis and how can they be removed?
A2: Common impurities in the Gewald synthesis of thieno[2,3-b]pyridines can include unreacted starting materials and byproducts from side reactions.
-
Unreacted 2-Chloro-3-pyridinecarboxaldehyde: This can often be removed by the aqueous workup.
-
Unreacted Ethyl thioglycolate: This is volatile and can be removed under high vacuum.
-
Byproducts from self-condensation of ethyl thioglycolate: These are typically more polar and can be removed by column chromatography on silica gel if washing with petroleum ether is insufficient.
-
Residual DMF: N,N-Dimethylformamide (DMF) is a high-boiling solvent and can be difficult to remove completely. Washing the organic extract thoroughly with water and brine is crucial. Co-evaporation with a solvent like toluene under reduced pressure can also help.
Q3: What are suitable recrystallization solvents for this compound?
A3: While specific recrystallization solvents for the title compound are not extensively reported, for similar thieno[2,3-b]pyridine derivatives, common solvents include:
The choice of solvent will depend on the purity of the crude material. It is recommended to test solubility in a small scale first.
Experimental Protocols
Synthesis of this compound[1]
This protocol describes the synthesis from 2-Chloro-3-pyridinecarboxaldehyde and Ethyl thioglycolate.
Materials and Reagents:
-
2-Chloro-3-pyridinecarboxaldehyde
-
Ethyl thioglycolate
-
Sodium ethoxide (NaOEt)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether
Procedure:
-
To a solution of ethyl thioglycolate (1.1 equivalents) in DMF, add sodium ethoxide (2.2 equivalents) portion-wise at 0 °C.
-
Stir the resulting mixture for 30 minutes at 0 °C.
-
Add 2-Chloro-3-pyridinecarboxaldehyde (1.0 equivalent) to the solution portion-wise.
-
Heat the mixture to 120 °C and stir overnight.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Wash the resulting residue with petroleum ether to afford the product as a pale brown solid.
Diagram: Synthesis Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
References
"resolving poor solubility of thieno[2,3-b]pyridine derivatives"
Technical Support Center: Thieno[2,3-b]pyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor aqueous solubility of thieno[2,3-b]pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are many of my thieno[2,3-b]pyridine derivatives poorly soluble?
A1: Thieno[2,3-b]pyridine derivatives often possess a planar, aromatic, and hydrophobic molecular structure. This planarity can lead to strong intermolecular stacking and crystal lattice energy, which makes it difficult for water molecules to solvate the compound, resulting in low aqueous solubility.[1] This is a common challenge for this class of potent anti-proliferative agents, which can limit their clinical application.[2][3]
Q2: What are the main strategies to improve the solubility of these compounds?
A2: The primary strategies can be broadly categorized into three groups:
-
Physical Modifications: These methods alter the physical properties of the solid drug material. Key techniques include particle size reduction (micronization, nanonization), modification of the crystal habit (using amorphous forms, co-crystals), and creating solid dispersions in hydrophilic carriers.[4]
-
Chemical Modifications: These approaches involve altering the molecule itself. Common methods include salt formation for ionizable compounds and the synthesis of a more soluble prodrug that converts to the active compound in vivo.[4][5]
-
Formulation-Based Approaches: This involves the use of excipients to enhance solubility in the final dosage form. Techniques include using surfactants, co-solvents, complexing agents like cyclodextrins, and lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS).[6][7][8]
Q3: When should I consider salt formation versus a prodrug approach?
A3: Salt formation is a highly effective and common first step if your thieno[2,3-b]pyridine derivative has an ionizable functional group (an acidic or basic center).[9][10] It is often explored in early development as it can significantly increase both solubility and dissolution rate.[8][11] A prodrug approach is more complex but is a valuable strategy for non-ionizable compounds or when salt formation fails to provide the desired properties.[12][13] Prodrugs involve synthesizing a bioreversible derivative, for example, by adding a highly soluble promoiety like a phosphate group, which is cleaved in vivo to release the parent drug.[14]
Q4: What is a solid dispersion, and when is it useful?
A4: A solid dispersion is a system where a poorly soluble drug (the guest) is dispersed within a highly soluble inert carrier or matrix (the host) at a solid state.[15][16] This technique is useful for improving the dissolution rate and bioavailability by reducing particle size to a molecular level, improving wettability, and creating amorphous forms of the drug.[17][18] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[15]
Q5: Have any specific solubility enhancement strategies been successfully applied to thieno[2,3-b]pyridines?
A5: Yes, published research highlights several approaches:
-
Chemical Modification: A morpholine moiety was added to the scaffold, which increased aqueous solubility by three orders of magnitude, although it impacted biological activity.[3]
-
Prodrug-like Modification: Incorporating bulky ester and carbonate groups was done to disrupt crystal packing, which improved anti-proliferative activity.[1]
-
Formulation with Polymers: Loading a potent thieno[2,3-b]pyridine derivative into a cholesteryl-poly(allylamine) polymer matrix successfully solubilized the compound and led to a five-fold increase in potency.[2][3]
-
Use of Cyclodextrins: The use of cyclodextrins (specifically HP-β-CD) was required to achieve sufficient solubility for mouse pharmacokinetic studies, indicating its effectiveness as a formulation strategy.[3]
Troubleshooting Guides
Issue 1: My compound has crashed out of solution during my in vitro assay.
| Potential Cause | Troubleshooting Step | Rationale |
| Exceeded Kinetic Solubility | Determine the thermodynamic solubility in your assay buffer. Prepare stock solutions in a suitable organic solvent (e.g., DMSO) and do not exceed the final aqueous concentration where the compound remains soluble. | The compound may be kinetically soluble at a high concentration in your stock solvent but precipitates when diluted into the aqueous assay buffer. |
| pH Sensitivity | Measure the pH of your final assay buffer. If your compound has ionizable groups, its solubility may be highly pH-dependent.[10] | For basic compounds, solubility typically increases at lower pH. For acidic compounds, solubility increases at higher pH. Adjusting the buffer pH may keep the compound in solution. |
| Compound Instability | Evaluate the chemical stability of your compound in the assay buffer over the experiment's duration. | Degradation can lead to the formation of less soluble byproducts. |
| Insufficient Solubilizing Agent | If using a formulation aid like BSA or a surfactant (e.g., Tween-80) in your buffer, ensure the concentration is sufficient. | These agents can help maintain the solubility of hydrophobic compounds.[8] |
Issue 2: I am unable to achieve a high enough concentration for animal dosing.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Aqueous Solubility | Attempt Salt Formation: If the molecule has a pKa suitable for salt formation, perform a salt screening study with various counter-ions.[9][19] | Salt forms can increase solubility by several hundred-fold.[8] This is often the most direct path for ionizable compounds. |
| Poor Aqueous Solubility | Formulate with Cyclodextrins: Prepare an inclusion complex with a cyclodextrin like hydroxypropyl-β-cyclodextrin (HP-β-CD).[4] | Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior, effectively encapsulating and solubilizing poorly soluble drugs.[7] |
| Poor Aqueous Solubility | Prepare a Nanosuspension: Use wet bead milling or high-pressure homogenization to reduce particle size to the nanometer range.[6][20] | Reducing particle size dramatically increases the surface area, which enhances the dissolution rate according to the Noyes-Whitney equation.[21] |
| Lipophilicity | Develop a Lipid-Based Formulation: For highly lipophilic compounds, consider formulating in a lipid-based system like a Self-Emulsifying Drug Delivery System (SEDDS).[6][22] | These formulations form fine emulsions or microemulsions in the GI tract, keeping the drug in a solubilized state for absorption. |
Data Presentation
Table 1: Reported Solubility Enhancement for a Thieno[2,3-b]pyridine Scaffold
This table summarizes the results from a study where the core scaffold was chemically modified to improve solubility.
| Compound ID | Core Structure | Modification | Aqueous Solubility | Fold Increase | Reference |
| 1 | Thieno[2,3-b]pyridine | Parent Scaffold | 1.2 µg/mL | - | [3] |
| 2 | 1H-Pyrrolo[2,3-b]pyridine | Sulfur atom replaced with a nitrogen atom and tethered to a morpholine moiety | 1.3 mg/mL | ~1083x | [3] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol describes a general method for preparing a solid dispersion to enhance the dissolution rate of a thieno[2,3-b]pyridine derivative.
Objective: To disperse the active pharmaceutical ingredient (API) in a hydrophilic polymer matrix.
Materials:
-
Thieno[2,3-b]pyridine derivative (API)
-
Polyvinylpyrrolidone (PVP) K30 or Polyethylene Glycol (PEG) 6000
-
Suitable common solvent (e.g., methanol, acetone, dichloromethane) in which both API and polymer are soluble.[23]
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Accurately weigh the API and the chosen polymer (e.g., in a 1:1, 1:3, or 1:5 w/w ratio). Dissolve both components completely in a minimal amount of the common solvent in a round-bottom flask.[23]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-60°C). Continue until a thin, solid film is formed on the flask wall.[23]
-
Drying: Scrape the solid material from the flask. Place the material in a vacuum oven at a suitable temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Processing: Grind the resulting solid dispersion gently using a mortar and pestle. Pass the powder through a sieve (e.g., 100-mesh) to obtain a uniform particle size.
-
Characterization: Store the solid dispersion in a desiccator. Characterize the product using techniques like Differential Scanning Calorimetry (DSC) to confirm the amorphous state of the API and Fourier-Transform Infrared (FTIR) spectroscopy to check for drug-polymer interactions. Evaluate the dissolution rate compared to the pure API.
Protocol 2: Small-Scale Salt Screening
Objective: To identify a suitable counter-ion that forms a stable, more soluble salt of an ionizable thieno[2,3-b]pyridine derivative.
Materials:
-
Thieno[2,3-b]pyridine derivative (API with a basic or acidic center)
-
A panel of counter-ions (e.g., for a basic API, use acids like HCl, HBr, sulfuric, methanesulfonic, maleic, tartaric).
-
A selection of solvents (e.g., ethanol, isopropanol, acetone, water, ethyl acetate).
-
Small glass vials with screw caps.
-
Stir plate and magnetic stir bars.
Procedure:
-
API Solution Preparation: Prepare a saturated or near-saturated solution of the API free base/acid in a selected solvent at a known temperature (e.g., 50°C).
-
Counter-ion Addition: In separate vials, add a stoichiometric amount (e.g., 1.0-1.1 equivalents) of each selected counter-ion to the API solution.
-
Precipitation Induction: Stir the vials. If a precipitate does not form immediately, attempt to induce crystallization by cooling the solution slowly to room temperature, then to 4°C. If needed, use techniques like scratch-testing the vial or adding a small amount of an anti-solvent.
-
Isolation and Analysis: If a solid precipitate forms, isolate it by filtration or centrifugation. Wash with a small amount of cold solvent and dry under vacuum.
-
Characterization: Analyze the resulting solid.
-
Solubility Test: Perform a simple kinetic or thermodynamic solubility test in water or a relevant buffer to see if solubility has improved compared to the parent API.
-
Solid-State Analysis: Use techniques like X-ray Powder Diffraction (XRPD) to determine if the material is crystalline and DSC to assess its melting point and thermal stability.
-
Visualizations
Workflow and Concept Diagrams
Caption: Decision workflow for selecting a solubility enhancement strategy.
Caption: Experimental workflow for the Solid Dispersion (Solvent Evaporation) method.
Caption: Logical relationship illustrating the prodrug concept for solubility enhancement.
References
- 1. mdpi.com [mdpi.com]
- 2. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. johronline.com [johronline.com]
- 14. researchgate.net [researchgate.net]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. scispace.com [scispace.com]
- 17. japer.in [japer.in]
- 18. jddtonline.info [jddtonline.info]
- 19. How To Improve API Solubility By Salt And Cocrystal Formation [pharmaceuticalonline.com]
- 20. Pharmaceutical particle size reduction techniques [wisdomlib.org]
- 21. phadtarepharmacy.edu.in [phadtarepharmacy.edu.in]
- 22. pubs.acs.org [pubs.acs.org]
- 23. globalresearchonline.net [globalresearchonline.net]
Validation & Comparative
A Comparative Guide to the Biological Activity of Ethyl Thieno[2,3-b]pyridine-2-carboxylate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the biological activities of ethyl thieno[2,3-b]pyridine-2-carboxylate and its structural analogs. The thieno[2,3-b]pyridine scaffold is a versatile pharmacophore that has demonstrated significant potential in various therapeutic areas, including oncology, inflammation, and thrombosis. This document presents a comparative analysis of its performance against established therapeutic agents, supported by experimental data and detailed methodologies for key biological assays.
While specific experimental data for this compound is limited in publicly available literature, this guide draws upon data from closely related thieno[2,3-b]pyridine derivatives to provide a representative comparison of its potential biological activities.
Anticancer Activity
Thieno[2,3-b]pyridine derivatives have emerged as a promising class of anticancer agents.[1][2] Their mechanism of action is often attributed to the inhibition of critical cellular signaling pathways involved in cancer cell proliferation and survival.
Comparative Anticancer Potency
The cytotoxic effects of thieno[2,3-b]pyridine derivatives have been evaluated against a panel of human cancer cell lines and compared with standard chemotherapeutic drugs. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Thieno[2,3-b]pyridine Derivative 1 | HCT-116 (Colon Cancer) | 0.011 | [1] |
| Thieno[2,3-b]pyridine Derivative 2 | MDA-MB-231 (Breast Cancer) | 0.021 | [1] |
| Thieno[2,3-b]pyridine Derivative 3 | HeLa (Cervical Cancer) | 2.14 | [3] |
| Thieno[2,3-b]pyridine Derivative 4 | CEM/ADR5000 (Leukemia) | 4.486 | [4] |
| Cisplatin | HeLa (Cervical Cancer) | 21.3 | [3] |
| Doxorubicin | MDA-MB-231 (Breast Cancer) | 3.16 | [1] |
| Paclitaxel | MDA-MB-231 (Breast Cancer) | 0.3 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a standard drug (e.g., cisplatin) for a specified period (e.g., 48 or 72 hours).
-
MTT Reagent Addition: After the incubation period, the culture medium is removed, and MTT reagent (0.5 mg/mL in phosphate-buffered saline) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the control (untreated cells).
References
- 1. mdpi.com [mdpi.com]
- 2. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of Ethyl Thieno[2,3-b]pyridine-2-carboxylate Derivatives in Oncology Research
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Anticancer Potential of Novel Thieno[2,3-b]pyridine Compounds
The thieno[2,3-b]pyridine scaffold has emerged as a promising framework in the design of novel anticancer agents. Derivatives of ethyl thieno[2,3-b]pyridine-2-carboxylate have demonstrated significant cytotoxic and antiproliferative activities across a range of human cancer cell lines. This guide provides a comprehensive comparison of the efficacy of various derivatives, supported by experimental data, detailed protocols for key assays, and visualizations of the primary signaling pathways involved.
Comparative Efficacy of Thieno[2,3-b]pyridine Derivatives
The anticancer activity of this compound derivatives is significantly influenced by the nature and position of substituents on the core structure. Numerous studies have synthesized and evaluated a wide array of these compounds, primarily as inhibitors of phosphoinositide-specific phospholipase C (PI-PLC) and tyrosyl-DNA phosphodiesterase 1 (TDP1). The following tables summarize the in vitro efficacy of selected derivatives against various cancer cell lines, as measured by the half-maximal inhibitory concentration (IC50) and the growth inhibition percentage (GI50).
Table 1: Anticancer Activity of 5-keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamides [1]
| Compound | R | Cancer Cell Line | GI50 (nM) |
| 17d | 3-methoxyphenyl | MDA-MB-435 (Melanoma) | 23 |
| 17d | 3-methoxyphenyl | MDA-MB-468 (Breast Cancer) | 46 |
Table 2: Anticancer Activity of Thieno[2,3-b]quinoline and Cycloalkyl[b]thieno[3,2-e]pyridine Derivatives [2]
| Compound Class | Cancer Cell Lines | IC50 Range (nM) |
| Potent Derivatives (8 compounds) | HCT116, MDA-MB-468, MDA-MB-231 | 80-250 |
| Hexahydrocycloocta[b]thieno[3,2-e]pyridines | HCT116, MDA-MB-468, MDA-MB-231 | Generally most active |
Table 3: Anticancer Activity of (E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide [3]
| Cell Line | Treatment Duration | IC50 (µM) |
| MDA-MB-231 | 48h | 2.082 |
| MCF-7 | 48h | 2.053 |
Table 4: TDP1 Inhibitory Activity of 3-amino-2-carboxamido-thieno[2,3-b]pyridines [4]
| Compound Characteristics | TDP1 Inhibition IC50 |
| Increased lipophilicity of substituents | Improved inhibition |
| Five most active compounds | < 50 µM |
Key Signaling Pathways
The anticancer effects of many thieno[2,3-b]pyridine derivatives are attributed to their interaction with specific cellular signaling pathways. Two of the most well-documented targets are Phosphoinositide-Specific Phospholipase C (PI-PLC) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1).
Phosphoinositide-Specific Phospholipase C (PI-PLC) Signaling Pathway
PI-PLC is a crucial enzyme in signal transduction, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] The upregulation of PI-PLC has been observed in various cancers, making it a viable therapeutic target.[6] Thieno[2,3-b]pyridine derivatives have been shown to inhibit PI-PLC, leading to disruption of downstream signaling cascades that are vital for cancer cell proliferation and survival.[5][6]
Tyrosyl-DNA Phosphodiesterase 1 (TDP1) in DNA Repair
TDP1 is a DNA repair enzyme that plays a critical role in removing stalled topoisomerase I (Top1)-DNA covalent complexes. By inhibiting TDP1, thieno[2,3-b]pyridine derivatives can enhance the efficacy of Top1-targeting chemotherapies, such as camptothecin, by preventing the repair of drug-induced DNA damage.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of chemical compounds.
Workflow:
Detailed Protocol:
-
Cell Seeding:
-
Harvest cancer cells and determine the cell concentration using a hemocytometer.
-
Seed the cells into a 96-well flat-bottomed plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the thieno[2,3-b]pyridine derivative in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.
-
TDP1 Inhibition Assay (Gel-Based)
This assay is used to determine the inhibitory activity of compounds against the TDP1 enzyme.
Workflow:
Detailed Protocol:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT), recombinant human TDP1 enzyme, and the thieno[2,3-b]pyridine derivative at various concentrations (or DMSO as a vehicle control).
-
-
Pre-incubation:
-
Pre-incubate the reaction mixtures at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding a 5'-fluorescently labeled single-stranded DNA oligonucleotide with a 3'-tyrosine substrate.
-
-
Incubation:
-
Incubate the reactions at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of formamide loading buffer.
-
-
Gel Electrophoresis:
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the DNA products on a denaturing polyacrylamide gel.
-
-
Visualization and Quantification:
-
Visualize the fluorescent DNA bands using a fluorescence gel scanner.
-
Quantify the intensities of the cleaved and uncleaved substrate bands.
-
-
Data Analysis:
-
Calculate the percentage of substrate cleavage for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion
The this compound scaffold represents a versatile platform for the development of potent anticancer agents. The efficacy of these derivatives is highly dependent on their substitution patterns, which influence their interaction with key molecular targets such as PI-PLC and TDP1. The data and protocols presented in this guide offer a valuable resource for researchers in the field of oncology drug discovery, facilitating the comparative analysis and further development of this promising class of compounds. Future studies should focus on direct comparative analyses of a broader range of derivatives in standardized assays to establish more definitive structure-activity relationships and to identify lead candidates for preclinical and clinical development.
References
- 1. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Thienopyridine Isomers for Researchers and Drug Development Professionals
An in-depth analysis of Ethyl Thieno[2,3-b]pyridine-2-carboxylate and its isomers, presenting their synthesis, biological activities, and therapeutic potential, supported by experimental data.
The thienopyridine scaffold, a fusion of thiophene and pyridine rings, represents a privileged structure in medicinal chemistry, giving rise to a diverse array of biologically active compounds.[1] The six distinct isomers of thienopyridine, each with a unique arrangement of the fused rings, exhibit a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic activities.[1][2] This guide provides a comparative overview of this compound and other key thienopyridine isomers, with a focus on their performance in preclinical studies.
Physicochemical Properties and Synthesis Overview
While all thienopyridine isomers share a common molecular formula, their structural differences influence their physicochemical properties, such as dipole moment, which can impact their biological activity and drug-likeness. For instance, thieno[3,2-b]pyridine has the largest π-electron contribution to its dipole moment, a feature that may influence its receptor interactions. The thieno[3,4-b] and thieno[3,4-c] isomers are known to be significantly less stable than the other four.
The synthesis of these isomers can be broadly categorized into two main strategies: construction of the pyridine ring onto a pre-existing thiophene or annulation of the thiophene ring to a pyridine core.[2] Specific synthetic routes have been developed for each isomer, with the choice of method often depending on the desired substitution pattern. For example, the synthesis of this compound can be achieved via the reaction of 2-chloro-3-pyridinecarboxaldehyde with ethyl thioglycolate.[3]
Comparative Biological Activities
The diverse biological activities of thienopyridine isomers make them attractive candidates for drug discovery programs targeting a range of therapeutic areas. The following sections summarize the key findings for each isomer, with a focus on quantitative data where available.
Thieno[2,3-b]pyridine Derivatives: Potent Anticancer Agents
The thieno[2,3-b]pyridine scaffold has been extensively explored for its anticancer potential, with numerous derivatives demonstrating potent activity against a variety of cancer cell lines.[4][5] Notably, derivatives of 3-aminothieno[2,3-b]pyridine-2-carboxamide have been identified as inhibitors of phosphoinositide-specific phospholipase C (PI-PLC) and have shown impressive anti-proliferative effects.[6][7]
Some derivatives have also been investigated for their ability to restore the activity of conventional chemotherapy drugs. For instance, certain thieno[2,3-b]pyridines have been shown to sensitize lung cancer cells to the topoisomerase I inhibitor topotecan.[8] Furthermore, this scaffold has been utilized in the development of compounds with activity against Mycobacterium tuberculosis.[9]
Table 1: Anticancer Activity of Representative Thieno[2,3-b]pyridine Derivatives
| Compound | Cancer Cell Line | IC50/EC50 | Target/Mechanism |
| (E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide | MDA-MB-231 (Breast) | 2.082 µM | PI-PLC inhibition, induces apoptosis |
| MCF7 (Breast) | 2.053 µM | PI-PLC inhibition, induces apoptosis | |
| HeLa (Cervical) | 2.14 µM | Induces apoptosis | |
| SiHa (Cervical) | 2.77 µM | Induces apoptosis | |
| Ester and Carbonate derivatives of 3-amino-5-(1-hydroxyethyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-2-carboxamides | HCT-116 (Colon) | 11 - 24 nM | PI-PLC inhibition |
| MDA-MB-231 (Breast) | 21 - 32 nM | PI-PLC inhibition | |
| Thieno[2,3-b]pyridine derivative 6j | - | 16.95 µM (TDP1 inhibition) | Chemosensitizer for topotecan |
| Thieno[2,3-b]pyridine derivative 7d | - | 21.92 µM (TDP1 inhibition) | Chemosensitizer for topotecan |
| 1-adamantylamine derivative of 3-aminothieno[2,3-b]pyridine-2-carboxamide | M. tuberculosis | 0.68 µM | Antitubercular |
Thieno[3,2-b]pyridine Derivatives: Kinase Inhibitors and CNS Modulators
The thieno[3,2-b]pyridine isomer has emerged as a versatile scaffold for the development of kinase inhibitors and compounds targeting the central nervous system.[10] Derivatives of this isomer have shown inhibitory activity against various kinases, including Haspin and RON splice variants, which are implicated in cancer.[11] Additionally, thieno[3,2-b]pyridine-5-carboxamides have been identified as potent negative allosteric modulators of the metabotropic glutamate receptor 5 (mGlu5), a target for neurological disorders.[10]
Table 2: Biological Activity of Representative Thieno[3,2-b]pyridine Derivatives
| Compound | Target | IC50/GI50 | Therapeutic Area |
| MU1920 | Haspin Kinase | - | Cancer |
| 7-Phenoxythieno[3,2-b]pyridine derivative 15f | RON Splice Variants | <1 µM (GI50) | Cancer |
| Thieno[3,2-b]pyridine-5-carboxamide derivative 19aB | mGlu5 Receptor | 61 nM | Neurological Disorders |
| 7-alkoxy-thieno[3,2-b]pyridine-5-carboxamide derivative 13 | mGlu5 Receptor | 110 nM | Neurological Disorders |
Thieno[2,3-c]pyridine Derivatives: Hsp90 Inhibitors
Thieno[2,3-c]pyridine derivatives have been investigated for their anticancer properties, with a notable study identifying them as inhibitors of Heat Shock Protein 90 (Hsp90).[12] Hsp90 is a molecular chaperone that plays a crucial role in the stability and function of many oncoproteins, making it an attractive target for cancer therapy.
Table 3: Anticancer Activity of Representative Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors
| Compound | Cancer Cell Line | IC50 |
| 6i (thiomorpholine-substituted) | HSC3 (Head and Neck) | 10.8 µM |
| T47D (Breast) | 11.7 µM | |
| RKO (Colorectal) | 12.4 µM | |
| MCF7 (Breast) | 16.4 µM | |
| 6a (piperidine-substituted) | HSC3 (Head and Neck) | 14.5 µM |
| RKO (Colorectal) | 24.4 µM |
Thieno[3,2-c]pyridine Derivatives: Antipsychotic Potential
The thieno[3,2-c]pyridine scaffold has been explored for its potential in treating central nervous system disorders.[13] Arylpiperazine derivatives of this isomer have shown significant activity in preclinical models of antipsychotic efficacy.[13] These compounds exhibit potent affinity for serotonin 5-HT1 and 5-HT2 receptors, with weak interaction at dopamine D2 receptors, suggesting a potentially atypical antipsychotic mechanism of action that may differ from traditional agents.[13][14] Further research is needed to quantify the in vitro and in vivo potencies of these compounds.
Thieno[3,4-b]pyridine and Thieno[3,4-c]pyridine Isomers: Less Explored Scaffolds
The thieno[3,4-b] and thieno[3,4-c] isomers are the least studied among the thienopyridine family. While their synthesis has been reported, there is a significant lack of published data on their biological activities and potential therapeutic applications. Their inherent instability compared to other isomers may have contributed to this research gap. Further investigation into the synthesis of stabilized derivatives and their subsequent biological evaluation is warranted to fully explore the potential of these scaffolds.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[15]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the activity of a kinase by quantifying the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction Setup: In a white, opaque 384-well plate, add the test compound, the kinase enzyme, and the specific substrate in a suitable kinase buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
ATP Detection: Stop the reaction and measure the remaining ATP by adding an ATP detection reagent (e.g., ADP-Glo™ Kinase Assay kit). This reagent typically contains luciferase and luciferin, which produce light in the presence of ATP.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: General experimental workflow for in vitro cell-based assays.
Caption: Simplified signaling pathway illustrating kinase inhibition by a thienopyridine derivative.
Conclusion
The thienopyridine scaffold offers a rich source of chemical diversity for the development of novel therapeutics. While the thieno[2,3-b]pyridine, thieno[3,2-b]pyridine, and thieno[2,3-c]pyridine isomers have demonstrated significant potential, particularly in oncology, the other isomers remain underexplored. This comparative guide highlights the current state of knowledge and provides a foundation for future research. The detailed experimental protocols and visual aids are intended to empower researchers to further investigate and unlock the full therapeutic potential of this versatile class of compounds. Further studies are crucial to elucidate the structure-activity relationships within each isomeric series and to identify novel drug candidates with improved efficacy and safety profiles.
References
- 1. Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DOT Language | Graphviz [graphviz.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular mechanisms of antipsychotics – their influence on intracellular signaling pathways, and epigenetic and post-transcription processes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
Structure-Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives as FOXM1 Inhibitors
A comprehensive analysis of a series of eighteen N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives has elucidated key structural features influencing their inhibitory activity against Forkhead Box M1 (FOXM1), a critical transcription factor implicated in cancer progression. The study highlights the significant impact of substituents on the phenyl ring on the biological activity of these compounds, offering a clear structure-activity relationship (SAR) that can guide future drug design efforts.
Summary of Biological Activity
The inhibitory effects of the synthesized compounds were evaluated based on their ability to decrease FOXM1 expression in the MDA-MB-231 triple-negative breast cancer cell line. The anti-proliferative activity (IC50) was subsequently determined for the most potent compounds. The results indicate that the presence and nature of electron-withdrawing or -donating groups on the phenyl ring are critical determinants of activity.[1][2][3]
| Compound | R1 | R2 | FOXM1 Expression (% of Control) | IC50 (µM) in MDA-MB-231 |
| 1 | H | H | > 50 | Inactive |
| 2 | -CH3 | F | > 50 | ND |
| 3 | -CH3 | Cl | > 50 | ND |
| 4 | -CH3 | Br | > 50 | ND |
| 5 | -CH3 | I | > 50 | ND |
| 6 | -CN | F | < 50 | 12.5 ± 1.3 |
| 7 | -CN | Cl | > 50 | ND |
| 8 | -CN | Br | > 50 | ND |
| 9 | -CN | I | > 50 | ND |
| 10 | -NO2 | F | > 50 | ND |
| 11 | -NO2 | Cl | > 50 | ND |
| 12 | -NO2 | Br | > 50 | ND |
| 13 | -NO2 | I | > 50 | ND |
| 14 | -CF3 | F | > 50 | ND |
| 15 | -CF3 | Cl | > 50 | ND |
| 16 | -CF3 | Br | < 50 | 11.9 ± 0.9 |
| 17 | -CF3 | I | > 50 | ND |
| 18 | -CF3 | I | > 50 | ND |
| FDI-6 | - | - | < 50 | 10.0 ± 1.1 |
ND: Not Determined FDI-6 is a known FOXM1 inhibitor used as a positive control.
The data reveals that compounds bearing a cyano (-CN) or a trifluoromethyl (-CF3) group at the R1 position, combined with a halogen at the R2 position, exhibited the most significant reduction in FOXM1 expression.[1][2][3] Notably, compounds 6 (R1 = -CN, R2 = F) and 16 (R1 = -CF3, R2 = Br) were the most potent, with anti-proliferative activities comparable to the reference inhibitor FDI-6.[1][3] In contrast, the unsubstituted parent compound (1 ) and derivatives with an electron-donating methyl group (-CH3) at R1 were inactive.[1][2][3]
Experimental Protocols
Synthesis of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives.[1]
The synthesis of the target compounds was adapted from a previously reported method. The general procedure involves the reaction of a substituted 2-amino-4-phenyl-thieno[2,3-b]pyridine with a substituted benzoyl chloride. The starting thieno[2,3-b]pyridine core is typically synthesized via the Gewald reaction. The final products are purified by column chromatography or recrystallization. Characterization is performed using techniques such as 1H NMR, 13C NMR, IR, and high-resolution mass spectrometry (HRMS).[1]
Determination of FOXM1's Relative Expression.[1]
The relative expression of FOXM1 was determined using Western blotting. MDA-MB-231 cells were treated with the test compounds for a specified period. Subsequently, total protein was extracted, and the protein concentration was determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was then incubated with a primary antibody specific for FOXM1, followed by a secondary antibody conjugated to horseradish peroxidase. The protein bands were visualized using an enhanced chemiluminescence detection system. The band intensities were quantified and normalized to a loading control (e.g., β-actin).
Cytotoxic Activity Determination.[1]
The anti-proliferative activity of the compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] MDA-MB-231 cells were seeded in 96-well plates and treated with various concentrations of the test compounds for 72 hours. After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan crystals were dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.
Structure-Activity Relationship Workflow
The following diagram illustrates the key steps and logical flow of the structure-activity relationship study.
Caption: Workflow of the structure-activity relationship study.
Molecular Docking and Binding Mode
Molecular docking studies were performed to understand the binding interactions of the synthesized compounds within the DNA-binding domain of FOXM1.[1][2][3] The results from these computational studies suggest that key residues, such as Val296 and Leu289, play a crucial role in the binding of these inhibitors.[2][3] Furthermore, molecular electrostatic potential maps were used to visualize the impact of different substituents on the overall electron density of the molecules, providing a rationale for the observed SAR.[2][3] The electron-withdrawing groups likely contribute to a more favorable interaction with the binding site, leading to enhanced inhibitory activity.
References
- 1. Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring [mdpi.com]
- 2. [PDF] Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring | Semantic Scholar [semanticscholar.org]
- 3. Structure-Activity Relationship of N-Phenylthieno[2,3- b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Evaluation of Novel Thieno[2,3-b]pyridine Analogs: A Comparative Analysis
A comprehensive review of recently synthesized thieno[2,3-b]pyridine derivatives showcases their significant potential as versatile therapeutic agents. Extensive in vitro studies have demonstrated potent anticancer and antimicrobial activities, with several compounds exhibiting promising efficacy against various cancer cell lines and microbial strains. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in drug discovery and development.
Novel thieno[2,3-b]pyridine compounds have emerged as a promising class of heterocyclic molecules, demonstrating a broad spectrum of biological activities. Researchers have synthesized and evaluated numerous derivatives, revealing their potential in oncology, infectious diseases, and enzyme inhibition. This comparative guide summarizes the key in vitro findings, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to facilitate a deeper understanding of their therapeutic promise.
Anticancer Activity: A Multi-pronged Approach
Thieno[2,3-b]pyridine derivatives have been extensively investigated for their anticancer properties, showing efficacy against a range of human cancer cell lines, including those of the breast, prostate, lung, and colon.[1][2][3] The mechanism of action for many of these compounds appears to be multi-targeted, with activities including the inhibition of key enzymes involved in cancer progression and the induction of cell cycle arrest and apoptosis.[2][4][5]
Comparative Efficacy Against Cancer Cell Lines
The following table summarizes the in vitro cytotoxic activity of selected novel thieno[2,3-b]pyridine compounds against various cancer cell lines. The data, presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition), highlights the varying potency of these derivatives.
| Compound ID | Cancer Type | Cell Line | IC50 / GI50 (µM) | Reference |
| Compound 1 | Breast Cancer | MDA-MB-231 | 2.082 | [6] |
| Breast Cancer | MCF-7 | 2.053 | [6] | |
| Derivative 9a | Melanoma | MB-MDA-435 | 0.070 | [7] |
| Compound 17f | Colorectal Cancer | HCT-116 | 2.80 | [5] |
| Liver Cancer | HepG2 | 4.10 | [5] | |
| Compound 3b | Leukemia | CCRF-CEM | 2.580 | [3] |
| Leukemia (multidrug-resistant) | CEM/ADR5000 | 4.486 | [3] | |
| Compound 6i | Head and Neck Cancer | HSC3 | 10.8 | [8] |
| Breast Cancer | T47D | 11.7 | [8] | |
| Colorectal Cancer | RKO | 12.4 | [8] | |
| Derivative 12 | Breast Cancer | MCF7 | IC50 values in the nanomolar range | [9] |
| DJ160 | Prostate Cancer | PC3 | Potent inhibition | [2][10] |
Molecular Targets and Signaling Pathways
Several studies have delved into the molecular mechanisms underlying the anticancer effects of thieno[2,3-b]pyridines. These compounds have been shown to inhibit various enzymes crucial for cancer cell survival and proliferation.
Enzyme Inhibition
| Compound Class/ID | Target Enzyme | IC50 (µM) | Reference |
| Derivative 9d | Tyrosyl-DNA phosphodiesterase I (TDP1) | 0.5 | [7] |
| Series 1 Compounds | Tyrosyl-DNA phosphodiesterase I (TDP1) | >50% inhibition at 100 µM for most active | [11] |
| Compound 17f | VEGFR-2 | 0.23 | [5] |
| Thieno[2,3-d]pyrimidines | PI3Kβ | 62-72% inhibition | [4][12] |
| Thieno[2,3-d]pyrimidines | PI3Kγ | 70-84% inhibition | [4][12] |
A key mechanism of action for some thieno[2,3-b]pyridine derivatives involves the inhibition of the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[4][12]
References
- 1. benchchem.com [benchchem.com]
- 2. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A synthesis, in silico, in vitro and in vivo study of thieno[2,3-b]pyridine anticancer analogues - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. alliedacademies.org [alliedacademies.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
"comparative analysis of thieno[3,2-b]pyridine and thieno[2,3-b]pyridine derivatives in oncology"
In the landscape of oncological drug discovery, heterocyclic compounds are a cornerstone for developing novel therapeutics. Among these, the isomeric thienopyridine scaffolds, thieno[3,2-b]pyridine and thieno[2,3-b]pyridine, have garnered significant attention as privileged structures for the synthesis of potent anti-cancer agents. The subtle difference in the fusion of the thiophene and pyridine rings gives rise to distinct electronic and steric properties, leading to divergent pharmacological profiles and mechanisms of action. This guide provides a comparative analysis of these two scaffolds, offering a resource for researchers and drug development professionals by summarizing experimental data, detailing key methodologies, and visualizing associated cellular pathways.
Overview of Anti-Cancer Activity
Both thienopyridine isomers have been extensively derivatized and evaluated for their anti-proliferative effects across a range of human cancer cell lines. While they share a common structural core, their oncological applications have evolved along different paths.
Thieno[3,2-b]pyridine derivatives have emerged as potent and highly selective protein kinase inhibitors.[1] Their unique structure allows for variable binding modes within the ATP-binding pocket of kinases, leading to the development of inhibitors for underexplored targets like Haspin kinase.[1] Studies have also highlighted their efficacy as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[2] The anti-cancer activity of these derivatives has been demonstrated against various cancer types, including triple-negative breast cancer.[2]
Thieno[2,3-b]pyridine derivatives , on the other hand, have been investigated for a broader range of anti-cancer mechanisms. They are known to modulate multiple biological targets, including phospholipase C (PLC) isoforms, G protein-coupled receptors (GPCRs), and the DNA repair enzyme tyrosyl-DNA phosphodiesterase 1 (TDP1).[3][4][5][6] This multi-targeting ability has resulted in compounds with potent, often nanomolar, activity against a wide array of cancer cell lines, such as those from breast, prostate, colon, and melanoma cancers.[7][8][9] Some derivatives have also been shown to induce cell cycle arrest and apoptosis.[3]
Quantitative Comparison of In Vitro Anti-Cancer Activity
The following tables summarize the reported half-maximal inhibitory (IC50) and growth inhibitory (GI50) concentrations for representative derivatives from both scaffolds against various cancer cell lines. It is important to note that direct comparisons are challenging as the specific derivatives and experimental conditions often vary between studies.
Table 1: Anti-proliferative Activity of Thieno[3,2-b]pyridine Derivatives
| Derivative | Cancer Cell Line | Cell Line Origin | IC50 / GI50 (µM) | Reference |
| Compound 2e | MDA-MB-231 | Triple-Negative Breast Cancer | 13 | [2] |
| Compound 2h | MDA-MB-468 | Triple-Negative Breast Cancer | <10 | [2] |
| Substituted 7-aminothieno[3,2-b]pyridines | VEGFR-2 Kinase | (Enzymatic Assay) | Potent Inhibition | [2] |
Table 2: Anti-proliferative Activity of Thieno[2,3-b]pyridine Derivatives
| Derivative | Cancer Cell Line | Cell Line Origin | IC50 / GI50 (nM) | Reference |
| Compound 17d | MDA-MD-435 | Melanoma | 23 | [9] |
| Compound 17d | MDA-MB-468 | Breast Cancer | 46 | [9] |
| DJ160 | LNCaP | Prostate Cancer | <50 | [8] |
| DJ160 | C42 | Prostate Cancer | <50 | [8] |
| DJ160 | PC3 | Prostate Cancer | <50 | [8] |
| Compound 1 | HeLa | Cervical Cancer | (Significant Cytotoxicity) | [3] |
| Compound 1 | SiHa | Cervical Cancer | (Significant Cytotoxicity) | [3] |
Signaling Pathways and Mechanisms of Action
The distinct biological activities of these isomeric scaffolds can be attributed to their engagement with different cellular signaling pathways.
Thieno[3,2-b]pyridines as Kinase Inhibitors: These compounds often function as ATP-competitive inhibitors of protein kinases. By occupying the ATP-binding site, they block the transfer of phosphate to substrate proteins, thereby inhibiting downstream signaling cascades that are crucial for cancer cell proliferation and survival, such as the VEGFR-2 pathway involved in angiogenesis.
VEGFR-2 signaling pathway inhibited by thieno[3,2-b]pyridine derivatives.
Thieno[2,3-b]pyridines as Multi-Targeting Agents: These derivatives exhibit a more complex mechanism of action. Their ability to inhibit PLC disrupts the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), affecting calcium signaling and protein kinase C (PKC) activation. Furthermore, their inhibition of TDP1 can sensitize cancer cells to topoisomerase I inhibitors by impairing DNA damage repair.
Multi-target mechanism of thieno[2,3-b]pyridine derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key assays used in the evaluation of these compounds.
In Vitro Kinase Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen®, are commonly used to determine the inhibitory activity of compounds against specific kinases.
Principle: The assay measures the inhibition of substrate phosphorylation by a kinase. A terbium-labeled antibody (donor) binds to a phosphorylated, fluorescein-labeled substrate (acceptor). When the donor is excited, it transfers energy to the acceptor if they are in close proximity, resulting in a FRET signal. Kinase inhibition leads to less phosphorylated substrate, reducing the FRET signal.
Protocol Outline:
-
Reaction Setup: In a microplate, combine the kinase, a fluorescein-labeled substrate, and ATP.
-
Compound Addition: Add serial dilutions of the thienopyridine derivative or DMSO as a control.
-
Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Detection: Stop the reaction by adding EDTA and then add a terbium-labeled antibody specific for the phosphorylated substrate.
-
Signal Reading: After another incubation period, read the plate on a TR-FRET compatible reader, measuring emission at wavelengths corresponding to both the donor and acceptor.
-
Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 value.
Workflow for a TR-FRET based kinase inhibition assay.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol Outline:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thienopyridine derivatives for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 or IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Protocol Outline:
-
Cell Treatment: Treat cells with the thienopyridine derivatives for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for about 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Conclusion
Both thieno[3,2-b]pyridine and thieno[2,3-b]pyridine scaffolds are valuable starting points for the development of novel anti-cancer therapeutics. The available data suggest that thieno[2,3-b]pyridine derivatives have been more extensively explored and often exhibit potent, multi-faceted anti-cancer activity, with some compounds showing nanomolar efficacy. Their mechanisms of action, which include the inhibition of PLC and TDP1, offer unique therapeutic opportunities.
Thieno[3,2-b]pyridine derivatives, while perhaps less broadly studied in oncology, have shown significant promise as highly selective kinase inhibitors, a cornerstone of modern targeted cancer therapy. The ability to fine-tune their structure to achieve high selectivity for specific kinases makes them an attractive scaffold for developing next-generation targeted agents.
For researchers and drug development professionals, the choice between these two isomeric cores will depend on the desired therapeutic strategy. The thieno[2,3-b]pyridine framework appears well-suited for developing potent cytotoxic agents with multiple mechanisms of action, while the thieno[3,2-b]pyridine scaffold is a strong candidate for creating highly selective kinase inhibitors. Further head-to-head comparative studies and in vivo evaluations are warranted to fully elucidate the therapeutic potential of both scaffolds and to guide the rational design of future oncological drug candidates.
References
- 1. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieno[2,3-b]Pyridine Derivative Targets Epithelial, Mesenchymal and Hybrid CD15s+ Breast Cancer Cells [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antiplasmodial Activity of 4-Arylthieno[2,3-b]pyridine-2-carboxamides
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of novel antimalarial agents. This guide provides a comparative evaluation of a promising new class of compounds, the 4-Arylthieno[2,3-b]pyridine-2-carboxamides, against established antimalarial drug classes, namely quinoline and artemisinin derivatives. This analysis is based on available preclinical data to assist researchers in navigating the landscape of antimalarial drug discovery.
Performance Comparison: In Vitro Antiplasmodial Activity and Cytotoxicity
The following tables summarize the in vitro activity of selected 4-Arylthieno[2,3-b]pyridine-2-carboxamides and comparator compounds against P. falciparum and a human cell line to determine selectivity.
Table 1: In Vitro Antiplasmodial Activity and Cytotoxicity of 4-Arylthieno[2,3-b]pyridine-2-carboxamides and Analogs
| Compound | Description | P. falciparum 3D7 IC₅₀ (nM)[1] | HEK293T CC₅₀ (µM)[1] | Selectivity Index (SI = CC₅₀/IC₅₀) |
| 3 | Parent 4-Arylthieno[2,3-b]pyridine-2-carboxamide | 199 | >30 | >151 |
| 9a | 4-(4-Fluorophenyl) derivative | 88 | >30 | >341 |
| 9d | 4-(4-Methoxyphenyl) derivative | 58 | >30 | >517 |
| 9f | 4-(3,4-Dichlorophenyl) derivative | 29 | >30 | >1034 |
| 9g | 4-(3-Chloro-4-fluorophenyl) derivative | 22 | >30 | >1364 |
| 1 | Related Thieno[2,3-b]pyridine (PfGSK-3 inhibitor) | - | - | - |
Note: IC₅₀ is the half-maximal inhibitory concentration against the parasite, and CC₅₀ is the half-maximal cytotoxic concentration against human cells. A higher selectivity index indicates greater selectivity for the parasite.
Table 2: Comparative In Vitro Antiplasmodial Activity of Alternative Drug Classes
| Compound Class | Example Compound(s) | P. falciparum Strain(s) | IC₅₀ Range (nM) | Reference(s) |
| Quinolines | Chloroquine | Sensitive (e.g., 3D7, D10) | ~10-20 | [2] |
| Resistant (e.g., W2, Dd2, K1) | >100 (up to 540) | [2] | ||
| Mefloquine | Sensitive & Resistant | ~20-50 | [2] | |
| Quinoline-4-carboxamide (DDD107498) | Sensitive & Resistant | 1 | [2] | |
| Artemisinins | Artemisinin | Chloroquine-Sensitive | 11.4 | [2][3] |
| Chloroquine-Resistant | 7.67 | [2][3] | ||
| Arteether | Chloroquine-Sensitive | 5.66 | [3] | |
| Chloroquine-Resistant | 3.88 | [3] | ||
| Artemether | Chloroquine-Sensitive | 5.14 | [3] | |
| Chloroquine-Resistant | 3.71 | [3] |
In Vivo Antiplasmodial Efficacy
The standard assay for evaluating in vivo efficacy is the 4-day suppressive test (Peter's Test) in a murine model. While this is a critical step in drug development, in vivo efficacy data for the 4-Arylthieno[2,3-b]pyridine-2-carboxamides were not available in the reviewed literature. For comparison, established antimalarial agents have demonstrated significant parasite suppression in this model. For example, novel quinoline derivatives have shown potent oral efficacy in P. berghei-infected mice, with some compounds achieving an ED₉₀ (effective dose to suppress parasitemia by 90%) below 1 mg/kg when administered orally for four days.
Structure-Activity Relationships (SAR)
The antiplasmodial activity of the 4-Arylthieno[2,3-b]pyridine-2-carboxamide scaffold is significantly influenced by the substitution pattern on the 4-aryl ring.
Caption: Structure-Activity Relationship of 4-Arylthieno[2,3-b]pyridines.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of P. falciparum by quantifying parasite DNA.
Workflow:
References
- 1. 4-Arylthieno[2,3-b]pyridine-2-carboxamides Are a New Class of Antiplasmodial Agents | MDPI [mdpi.com]
- 2. Structure–activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo antimalarial evaluation of some 2,3-disubstituted-4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ethyl Thieno[2,3-b]pyridine-2-carboxylate Derivatives as Hepatitis C Virus Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ethyl thieno[2,3-b]pyridine-2-carboxylate derivatives and their analogues as inhibitors of the Hepatitis C Virus (HCV). The data presented is compiled from key studies in the field, offering a valuable resource for researchers engaged in the discovery and development of novel anti-HCV therapeutics. This document summarizes the structure-activity relationships (SAR) of these compounds, presents their biological activity in quantitative tables, and details the experimental protocols used for their evaluation.
Introduction to Thieno[2,3-b]pyridine Derivatives as HCV Inhibitors
The thieno[2,3-b]pyridine scaffold has emerged as a promising core structure for the development of novel HCV inhibitors. Initial cell-based screenings identified a hit compound with this core, leading to extensive SAR studies. These investigations have resulted in the discovery of several potent analogues with significant antiviral activity and low cytotoxicity. While the precise mechanism of action for all derivatives has not been fully elucidated, some evidence suggests that these compounds may target the HCV non-structural protein 4B (NS4B), a key player in the formation of the viral replication complex. This is a departure from many established HCV drugs that target the NS5B polymerase or NS3/4A protease.
Comparative Analysis of Inhibitory Activity
The following tables summarize the in vitro anti-HCV activity and cytotoxicity of various thieno[2,3-b]pyridine derivatives, primarily from the seminal work by Wang et al. (2014) and subsequent optimization studies. The inhibitory activity is typically reported as the half-maximal effective concentration (EC50) in HCV replicon assays, while cytotoxicity is measured as the half-maximal cytotoxic concentration (CC50). The Selectivity Index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window.
| Compound | R¹ | R² | R³ | R⁴ | EC₅₀ (µM)[1] | CC₅₀ (µM)[1] | SI (CC₅₀/EC₅₀)[1] |
| Hit Cpd 1 | H | NH₂ | Ph | CF₃ | 8.2 ± 1.9 | > 20 | > 2.4 |
| 10l | H | NH₂ | Cyclopropyl | CF₃ | 3.9 ± 1.2 | > 100 | > 25.6 |
| 12b | H | NH₂ | Cyclopropyl | C₂F₅ | 3.5 ± 1.0 | > 100 | > 28.6 |
| 12c | H | NH₂ | Cyclopropyl | n-C₃F₇ | 3.3 ± 0.9 | > 100 | > 30.3 |
| 12o | H | NH₂ | Cyclopropyl | CH₂F | 4.5 ± 1.3 | > 100 | > 22.2 |
| Compound | R¹ | R² | R³ | R⁴ | EC₅₀ (µM)[1] | CC₅₀ (µM)[1] | SI (CC₅₀/EC₅₀)[1] |
| 4a | H | NH₂ | Ph | CF₃ | 10.5 ± 2.1 | > 100 | > 9.5 |
| 4b | H | H | Ph | CF₃ | 0.17 ± 0.05 | > 100 | > 588.2 |
| 4d | H | H | Ph | C₂F₅ | 0.45 ± 0.11 | > 100 | > 222.2 |
| 4h | H | H | Furan | CF₃ | 8.3 ± 2.5 | > 100 | > 12.0 |
| 4i | H | H | Thiophene | CF₃ | 2.4 ± 0.7 | > 100 | > 41.7 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the typical experimental protocols employed in the evaluation of thieno[2,3-b]pyridine derivatives as HCV inhibitors.
HCV Replicon Assay
This cell-based assay is the primary method for determining the anti-HCV activity of the compounds.
-
Cell Culture: Huh7 cells harboring an HCV subgenomic replicon (genotype 1b) that expresses a reporter gene (e.g., luciferase) are used. The cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, penicillin-streptomycin, and G418 to maintain the replicon.
-
Compound Treatment: The replicon-containing cells are seeded into 96-well plates. After 24 hours, the cells are treated with various concentrations of the test compounds. A vehicle control (DMSO) and a positive control (e.g., a known HCV inhibitor like telaprevir) are included.
-
Incubation: The treated cells are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Quantification of HCV Replication: The level of HCV replication is determined by measuring the activity of the reporter gene. For luciferase-based replicons, the cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the level of replicon RNA, is measured using a luminometer.
-
Data Analysis: The EC₅₀ value, the concentration of the compound that inhibits HCV replication by 50%, is calculated from the dose-response curves.
Cytotoxicity Assay (MTT Assay)
This assay is performed to assess the toxicity of the compounds to the host cells.
-
Cell Culture: Huh7 cells (or other relevant cell lines like HEK293T and HepG2) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with the same range of concentrations of the test compounds as used in the replicon assay.
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The CC₅₀ value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curves.
Visualizing the Research Workflow and Biological Context
To better understand the process of inhibitor evaluation and the potential biological target, the following diagrams are provided.
References
Synergistic Action of Thieno[2,3-b]pyridines with Topotecan: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of thieno[2,3-b]pyridine derivatives when used in combination with the topoisomerase I (TOP1) inhibitor, topotecan. The data presented herein demonstrates the potential of thieno[2,3-b]pyridines to act as chemosensitizers, enhancing the anti-cancer efficacy of topotecan. This analysis is based on experimental data from studies investigating their combined effect on cancer cell lines.
Mechanism of Synergy: Targeting DNA Repair Pathways
Topotecan functions by trapping TOP1 on the DNA, leading to the formation of TOP1-DNA cleavage complexes (TOP1cc). These complexes interfere with DNA replication and transcription, ultimately inducing cell death.[1][2] However, cancer cells can develop resistance by utilizing DNA repair pathways to remove these complexes. One key enzyme in this repair process is Tyrosyl-DNA phosphodiesterase 1 (TDP1), which specifically hydrolyzes the covalent bond between TOP1 and the 3'-end of the DNA, thus resolving the TOP1cc and mitigating the cytotoxic effect of topotecan.[1][3]
Thieno[2,3-b]pyridines have been identified as inhibitors of TDP1.[4][5] By inhibiting TDP1, these compounds prevent the repair of topotecan-induced DNA damage, leading to an accumulation of TOP1cc, increased DNA double-strand breaks, and consequently, enhanced cancer cell death.[1] Interestingly, studies have shown that the synergistic effect is even more pronounced in TDP1 knockout cells, suggesting that thieno[2,3-b]pyridines may also modulate other DNA repair pathways, contributing to a more complex and potent synergistic interaction with topotecan.[1][4]
Quantitative Analysis of Synergistic Effects
The following tables summarize the quantitative data from studies evaluating the synergistic effects of thieno[2,3-b]pyridines with topotecan.
Table 1: Inhibition of Tyrosyl-DNA Phosphodiesterase 1 (TDP1) by Thieno[2,3-b]pyridine Derivatives
| Compound | TDP1 Inhibition IC50 (µM) |
| 6j | 16.95 ± 3.40 |
| 7d | 21.92 ± 3.32 |
| Other Series 1 Compounds (5 total) | < 50 |
| Series 2 Compounds | > 50 |
Data sourced from a study on the synthesis and investigation of thieno[2,3-b]pyridines that restore the activity of topotecan.[4] The IC50 values represent the concentration of the compound required to inhibit 50% of the TDP1 enzyme activity.
Table 2: Synergistic Anti-proliferative Activity of Thieno[2,3-b]pyridines with Topotecan in H460 Lung Cancer Cells
| Thieno[2,3-b]pyridine Compound (1 µM) | Topotecan (25 nM) | % Cell Proliferation Inhibition | Augmentation of Topotecan's Activity |
| Non-cytotoxic thieno[2,3-b]pyridine | Absent | Minimal | - |
| Non-cytotoxic thieno[2,3-b]pyridine | Present | Up to 87% | Nearly 70% |
Data from a study demonstrating the chemosensitizing effect of non-cytotoxic thieno[2,3-b]pyridine compounds in combination with topotecan.[4] The percentage of cell proliferation inhibition was measured using a ³H-thymidine incorporation assay.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Cell Proliferation Assay (³H-Thymidine Incorporation Assay)
This assay measures the rate of DNA synthesis and, consequently, cell proliferation.
-
Cell Seeding: Seed 2000-3000 cells per well in 80 µL of culture medium in a 96-well plate.
-
Incubation: Incubate the plate for 2-3 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.
-
Compound Addition: Add 35 µL of pre-diluted thieno[2,3-b]pyridine (final concentration 1 µM) and/or topotecan (final concentration 25 nM) to the respective wells. The final DMSO concentration should be 0.5% (v/v).
-
Incubation: Incubate the plate for 67 hours.
-
DNA Labeling: Add 20 µL of a DNA labeling mix (0.04 µCi of ³H-thymidine, 120 nM deoxythymidine, 120 nM 5-fluoro-2'-deoxyuridine) to each well and incubate for 5-6 hours.
-
Cell Detachment and Harvesting: Add 75 µL of a cell-detachment mix (2.3 mg/mL protease and 4 mM EDTA in PBS) and harvest the cells onto glass fiber filters using an automated harvester.
-
Scintillation Counting: Dry the filters, add scintillation fluid, and count the tritium content using a liquid scintillation counter.
-
Data Analysis: Determine the effects of the inhibitors on the incorporation of ³H-thymidine into DNA relative to the vehicle control (0.5% DMSO).[4]
TDP1 Inhibition Assay (Fluorescence-Based)
This assay measures the ability of the compounds to inhibit the enzymatic activity of TDP1.
-
Enzyme Preparation: Dispense 20 µL of purified TDP1 solution (100 nM in 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM EDTA, 1 mM DTT) into each well of a 384-well plate.
-
Compound Addition: Add 5 µL of the test thieno[2,3-b]pyridine compounds in DMSO (at 50 µM or 100 µM) to the assay plates.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Fluorescence Measurement (Background): Measure the intrinsic fluorescence of the compounds using a multimode reader (Ex485/Em510 nm).
-
Substrate Addition: Add the quenched fluorescent substrate (5'-FAM-AGGATCTAAAAGACTT-BHQ-3').
-
Real-time Fluorescence Measurement: Immediately measure the fluorescence in real-time to monitor the cleavage of the substrate by TDP1.
-
Data Analysis: Calculate the percentage of TDP1 inhibition by comparing the fluorescence signal in the presence of the compound to the control (DMSO). Determine IC50 values for the most active compounds.[4]
Visualizing the Molecular Interactions and Experimental Design
The following diagrams illustrate the key signaling pathway and the general workflow of the synergy experiments.
Caption: Mechanism of synergistic action between topotecan and thieno[2,3-b]pyridines.
Caption: General experimental workflow for evaluating synergy.
References
- 1. researchgate.net [researchgate.net]
- 2. TDP1-independent pathways in the process and repair of TOP1-induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validating TDP1 as an Inhibition Target for the Development of Chemosensitizers for Camptothecin-Based Chemotherapy Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethyl Thieno[2,3-b]pyridine-2-carboxylate: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of ethyl thieno[2,3-b]pyridine-2-carboxylate is a critical aspect of laboratory safety and environmental responsibility. Given its chemical structure, which includes both a pyridine and a thiophene moiety, this compound and any materials contaminated with it must be treated as hazardous waste. Adherence to the following procedures is essential to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). All handling of the compound and its waste should occur within a certified chemical fume hood to prevent the inhalation of any vapors.[1]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes.[2] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[2] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of vapors.[2] |
In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[2][3] For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed in accordance with all applicable federal, state, and local regulations.[2][4] Never dispose of this chemical down the drain or in regular trash.[3][5]
Waste Identification and Segregation
All waste containing this compound must be classified as hazardous waste.[2][6] This includes:
-
Pure or unreacted chemical
-
Solutions containing the compound
-
Contaminated materials (e.g., pipette tips, gloves, absorbent pads, and empty containers)[1]
This waste must be segregated at the point of generation and not mixed with other incompatible waste streams.[2][7] Specifically, store it separately from strong oxidizing agents and acids.[2][8]
Waste Collection and Container Management
Collect all this compound waste in a designated, leak-proof, and chemically compatible hazardous waste container, such as one made of glass or high-density polyethylene (HDPE).[1][8] The container must have a secure, tightly fitting lid and be kept closed at all times except when adding waste.[6][8] Do not overfill containers; leave at least one inch of headroom to allow for expansion.[8]
Labeling of Waste Containers
Properly label all waste containers with the following information:[1][4]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid abbreviations)
-
A clear indication of the associated hazards (e.g., Flammable, Toxic, Irritant)[2]
Storage of Chemical Waste
Store the sealed waste container in a designated and secure "Satellite Accumulation Area" (SAA) within the laboratory.[4][8] This area must be at or near the point of waste generation and should be inspected weekly for any signs of leakage.[8] The SAA should be well-ventilated and away from sources of ignition.[2]
Professional Disposal
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[6][9] Current practices for the disposal of pyridine-containing waste often include rotary kiln incineration.[10] The combustion of thiophene-containing compounds can produce toxic sulfur dioxide gas, necessitating professional handling.[1]
Disposal of Empty Containers
An empty container that has held this compound should be treated as hazardous waste. If the compound is determined to be an acute hazardous waste (P-listed), the container must be triple-rinsed with a suitable solvent.[6] The rinsate must be collected and disposed of as hazardous waste.[6] After proper rinsing, deface all chemical labels on the container before disposing of it as regular trash.[6]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. acs.org [acs.org]
- 6. vumc.org [vumc.org]
- 7. benchchem.com [benchchem.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. benchchem.com [benchchem.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Personal protective equipment for handling Ethyl thieno[2,3-b]pyridine-2-carboxylate
For researchers, scientists, and professionals in drug development, the safe handling of specialized chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for Ethyl thieno[2,3-b]pyridine-2-carboxylate, including operational and disposal plans.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety protocols for structurally similar compounds, including Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate and other pyridine derivatives. It is imperative to handle this compound with caution and to perform a thorough risk assessment before use.
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specification | Purpose |
| Eye Protection | Chemical splash goggles. | To prevent eye contact with dust, vapor, mist, or gas. |
| Hand Protection | Appropriate protective gloves. | To prevent skin exposure and absorption. |
| Body Protection | Appropriate protective clothing. | To prevent skin exposure. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | To be used if exposure limits are exceeded or if irritation or other symptoms are experienced. |
Emergency Procedures
Rapid and correct response to emergencies can significantly mitigate harm. Familiarize yourself with these procedures before handling the compound.
| Emergency Situation | Immediate Action |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |
| Ingestion | Wash mouth out with water. Do not induce vomiting. Seek immediate medical attention.[1] |
| Fire | Use water spray, dry chemical, carbon dioxide, or chemical foam to extinguish. Wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1][2] |
| Spill | Vacuum or sweep up material and place it into a suitable disposal container. Avoid generating dust. Do not let this chemical enter the environment. Use proper personal protective equipment as indicated above.[1] |
Handling and Disposal Plan
Proper handling and disposal are critical for laboratory safety and environmental protection.
Handling and Storage:
-
Avoid breathing dust, vapor, mist, or gas.[1]
-
Avoid contact with skin and eyes.[1]
-
Avoid ingestion and inhalation.[1]
-
Store in a cool, dry place in a tightly closed container.[1]
-
Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[1]
-
Use adequate ventilation to keep airborne concentrations low.[1]
Disposal:
-
Dispose of contents/container to an approved waste disposal plant.
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1]
-
Consult US EPA guidelines for classification determination, listed in 40 CFR Parts 261.3.[1]
-
Additionally, waste generators must consult state and local hazardous waste regulations to ensure complete and accurate classification.[1]
-
Do not empty into drains.[1]
Chemical Handling Workflow
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
